molecular formula C31H46N2O9 B1256781 Neopeltolide

Neopeltolide

Número de catálogo: B1256781
Peso molecular: 590.7 g/mol
Clave InChI: YRSJLYCTJWNTMF-NRBUTUAXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neopeltolide is a marine natural product first isolated from a deep-water sponge of the family Neopeltidae collected off the coast of Jamaica . This complex macrolide features a 14-membered lactone ring embedded with a tetrahydropyran moiety and an oxazole-containing side chain, which are critical for its high biological activity . Its potent antiproliferative activity against a range of human cancer cell lines, including A549 lung adenocarcinoma and NCI/ADR-RES ovarian sarcoma, at nanomolar concentrations has made it an attractive target for total synthesis and drug discovery research . The primary mechanism of action of this compound is the specific inhibition of the mitochondrial electron transport chain. It targets the cytochrome bc1 complex (Complex III), leading to the disruption of cellular respiration and ATP synthesis . This mechanism is particularly effective under metabolic stress, and synthetic analogues like 8,9-dehydrothis compound demonstrate potent "anti-austerity" activity by selectively inducing rapid necrotic death in nutrient-deprived tumor cells, such as PANC-1 pancreatic adenocarcinoma cells, while sparing those in nutrient-rich conditions . In addition to its promising anticancer properties, this compound also exhibits significant antifungal activity against pathogens like Candida albicans . Owing to its scarcity from natural sources, over twenty total syntheses have been accomplished, enabling the creation of numerous analogues and facilitating structure-activity relationship (SAR) studies . These studies have confirmed that the oxazole ring, the methyl carbamate moiety, and the specific configuration of the macrocyclic skeleton are minimal requirements for its potent biological effects . Research on this compound and its synthetic derivatives continues to provide valuable insights into mitochondrial biology and the development of novel anticancer agents . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C31H46N2O9

Peso molecular

590.7 g/mol

Nombre IUPAC

[(1R,5R,7R,9S,11R,13R)-7-methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadecan-13-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate

InChI

InChI=1S/C31H46N2O9/c1-5-9-23-16-24(37-3)14-21(2)15-25-17-26(18-27(40-25)19-30(35)41-23)42-29(34)12-7-6-10-22-20-39-28(33-22)11-8-13-32-31(36)38-4/h7-8,11-12,20-21,23-27H,5-6,9-10,13-19H2,1-4H3,(H,32,36)/b11-8-,12-7-/t21-,23+,24+,25+,26+,27+/m0/s1

Clave InChI

YRSJLYCTJWNTMF-NRBUTUAXSA-N

SMILES isomérico

CCC[C@@H]1C[C@@H](C[C@@H](C[C@@H]2C[C@H](C[C@@H](O2)CC(=O)O1)OC(=O)/C=C\CCC3=COC(=N3)/C=C\CNC(=O)OC)C)OC

SMILES canónico

CCCC1CC(CC(CC2CC(CC(O2)CC(=O)O1)OC(=O)C=CCCC3=COC(=N3)C=CCNC(=O)OC)C)OC

Sinónimos

neopeltolide

Origen del producto

United States

Foundational & Exploratory

Neopeltolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Deep-Water Discovery: The Emergence of a Potent Marine Macrolide

Neopeltolide is a marine-derived macrolide natural product first reported in 2007 by Wright et al. It was isolated from a deep-water sponge of the family Neopeltidae, collected off the northern coast of Jamaica at a depth of 442 meters.[1][2] The producing organism was identified as a lithistid sponge, closely related to the genus Daedalopelta.[1][3] This novel compound exhibited significant potential as a therapeutic agent due to its potent cytotoxic and antifungal properties.[1][2][4][5][6][7]

Structurally, this compound is characterized by a 14-membered macrolactone ring which contains a tetrahydropyran subunit.[3][8] The molecule possesses six stereogenic centers and is acylated at the C5 hydroxyl group with a side chain containing an oxazole and a carbamate moiety.[8] The correct structure was definitively confirmed through total synthesis.[9][10]

From Sponge to Pure Compound: The Isolation and Purification of this compound

The isolation of this compound from the marine sponge involves a multi-step process of extraction and chromatographic purification to yield the pure compound as a colorless oil.[2][4][11]

Experimental Protocol for Isolation and Purification

The following protocol is based on the methods described by Wright et al. (2007).[2][4][11]

1. Extraction:

  • The frozen sponge material is exhaustively extracted with ethanol.

  • The resulting extract is concentrated under reduced pressure.

2. Solvent Partitioning:

  • The concentrated ethanol extract is partitioned between n-butanol and water.

  • The n-butanol phase, containing this compound, is collected.

3. Vacuum-Column Chromatography:

  • The n-butanol partition is subjected to vacuum-column chromatography on a silica gel stationary phase.

  • A step gradient of ethyl acetate in heptane is used for elution. This compound enriches in a specific fraction.

4. High-Performance Liquid Chromatography (HPLC):

  • The enriched fraction from the silica gel column is further purified by reversed-phase HPLC.

  • This final purification step yields pure this compound.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography Sponge Marine Sponge (Neopeltidae) Extraction Exhaustive Ethanol Extraction Sponge->Extraction Extract Crude Ethanol Extract Extraction->Extract Partition n-Butanol/Water Partition VLC Silica Gel Vacuum-Column Chromatography Partition->VLC Extract->Partition HPLC Reversed-Phase HPLC VLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: Workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound demonstrates potent biological activity, primarily as a cytotoxic agent against various cancer cell lines and as an antifungal agent.[1][2][4][5][6][7]

Cytotoxic Activity

This compound is a powerful inhibitor of tumor cell proliferation in vitro, with IC50 values in the low nanomolar to sub-nanomolar range.[2][4][5][6][7][12][13]

Cell LineDescriptionIC50 (nM)
A549Human Lung Adenocarcinoma1.17 - 1.2
NCI/ADR-RESHuman Ovarian Sarcoma5.1
P388Murine Leukemia0.56
MCF-7Human Breast CancerPotent
HCT-116Human Colorectal CarcinomaPotent
PANC-1Human Pancreatic CarcinomaPotent
DLD-1Human Colorectal AdenocarcinomaPotent
Data compiled from Wright et al., 2007, and Cui et al., 2012.[1][4]
Antifungal Activity

This compound also exhibits strong antifungal properties, particularly against the pathogenic yeast Candida albicans.[1][2][4][5][6][7]

Fungal SpeciesAssay TypeResult
Candida albicansDisk Diffusion (25 µ g/disk )17 mm inhibition zone
Candida albicansMinimum Inhibitory Concentration (MIC)0.625 µg/mL
Data from Wright et al., 2007.[1][4]
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of this compound has been identified as the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][14][15][16] By inhibiting this complex, this compound disrupts the synthesis of ATP, leading to cellular energy depletion and ultimately cell death.[1][14][15][16] Molecular modeling studies suggest that this compound acts as a Qo site inhibitor of the bc1 complex.[14][16] This mechanism of action is a promising avenue for the development of novel antifungal and anticancer drugs.[15][17][18]

G This compound This compound Cyt_bc1 Cytochrome bc1 Complex (Complex III) This compound->Cyt_bc1 Inhibits ETC Mitochondrial Electron Transport Chain Cyt_bc1->ETC is part of ATP_Synth ATP Synthesis ETC->ATP_Synth drives Cell_Death Cell Death ATP_Synth->Cell_Death Depletion leads to

Figure 2: Signaling pathway of this compound's mechanism of action.
Effect on the Cell Cycle

In addition to its direct impact on mitochondrial respiration, this compound has been observed to cause a block in the G1 phase of the cell cycle in cancer cells.[2][4][7][11] This cytostatic effect may contribute to its overall anti-proliferative activity.

G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 This compound This compound This compound->Block

Figure 3: this compound-induced G1 phase cell cycle block.

Key Experimental Methodologies

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation:

  • The culture medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

  • The IC50 value is calculated from the dose-response curve.

Antifungal Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

1. Inoculum Preparation:

  • A standardized suspension of Candida albicans is prepared.

2. Serial Dilution:

  • This compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

3. Inoculation and Incubation:

  • The fungal inoculum is added to each well.

  • The plate is incubated under conditions suitable for fungal growth.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.

Cell Cycle Analysis by Flow Cytometry

1. Cell Treatment and Harvesting:

  • Cells are treated with this compound for a specified time.

  • Both adherent and suspension cells are harvested.

2. Fixation and Permeabilization:

  • Cells are fixed (e.g., with ethanol) to preserve their cellular structure and DNA content.

  • The cell membrane is permeabilized to allow the entry of a fluorescent DNA-binding dye.

3. DNA Staining:

  • Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). RNase treatment is often included to prevent staining of RNA.

4. Flow Cytometry Analysis:

  • The fluorescence intensity of individual cells is measured as they pass through the laser of a flow cytometer.

  • The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The discovery of this compound from a deep-water marine sponge has unveiled a potent natural product with significant cytotoxic and antifungal activities. Its unique mechanism of action, targeting the mitochondrial cytochrome bc1 complex, makes it a valuable lead compound for the development of new therapeutics. The detailed understanding of its isolation, biological activity, and experimental evaluation provides a solid foundation for further research and drug development efforts in the fields of oncology and infectious diseases.

References

Neopeltolide: A Comprehensive Technical Guide to its Source, Habitat, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopeltolide is a potent marine-derived macrolide that has garnered significant attention in the scientific community for its remarkable cytotoxic and antifungal properties.[1][2] First isolated from a deep-sea sponge, this natural product presents a complex and intriguing molecular architecture, making it a compelling target for both total synthesis and analog development.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its source organism, natural habitat, isolation protocols, and its mechanism of action as a potent inhibitor of the mitochondrial electron transport chain. Detailed experimental methodologies and quantitative data are presented to support further research and development of this compound and its derivatives as potential therapeutic agents.

Source Organism and Natural Habitat

This compound was first isolated from a marine sponge belonging to the family Neopeltidae.[1][4] The specific sponge specimen was taxonomically identified to be most closely related to the genus Daedalopelta.[5][6]

The natural habitat of this sponge is a deep-water, rocky outcrop located off the northwest coast of Jamaica.[3][5] The samples were collected at depths ranging from 433 to 442 meters using a human-occupied submersible.[7] This deep-sea environment is characterized by the absence of light, suggesting that the producing organism, or its potential symbiont, is not photosynthetic.[7][8] It has been speculated that this compound may be produced by a heterotrophic bacterium or cyanobacterium living in symbiosis with the sponge, a common phenomenon in marine invertebrates that are sources of bioactive natural products.[7][8]

Isolation and Purification of this compound

The following protocol outlines the general steps for the extraction and purification of this compound from the sponge Daedalopelta sp..

Experimental Workflow for this compound Isolation

G cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Collection Collection of Daedalopelta sp. sponge (433-442m depth) Freezing Immediate freezing at -20°C Collection->Freezing Extraction Exhaustive extraction with ethanol Concentration Concentration under reduced pressure Extraction->Concentration Partition Partition between n-butanol and water Concentration->Partition Chromatography1 Chromatographic separation of n-butanol fraction Partition->Chromatography1 Bioassay Bioassay-guided fractionation Chromatography1->Bioassay HPLC Final purification by HPLC Bioassay->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:
  • Sample Preparation: The collected sponge material is immediately frozen at -20°C to preserve the integrity of the natural products.

  • Extraction: The frozen sponge is exhaustively extracted with ethanol. The resulting extract is then concentrated under reduced pressure to remove the ethanol.

  • Solvent Partitioning: The concentrated extract is partitioned between n-butanol and water. The bioactive components, including this compound, are expected to partition into the n-butanol layer.

  • Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Initial fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel.

    • Further separation of the active fractions using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

  • Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their biological activity (e.g., cytotoxicity against cancer cell lines) to guide the isolation of the active compound.

  • Final Purification: The final purification is typically achieved by repeated HPLC until this compound is obtained as a pure compound. The purity is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines and also possesses significant antifungal properties.

Quantitative Data on Biological Activity
Cell Line/Organism Assay Type Value Units
A-549 (Human Lung Adenocarcinoma)IC₅₀1.2nM
NCI-ADR-RES (Human Ovarian Sarcoma)IC₅₀5.1nM
P388 (Murine Leukemia)IC₅₀0.56nM
Candida albicansMIC0.62µg/mL

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.[4][7]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of this compound has been identified as the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][5][7] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thus generating the proton motive force required for ATP synthesis.

This compound acts as a potent inhibitor of the cytochrome bc1 complex, specifically at the ubiquinol oxidation (Qo) site.[1][4][5][8] By binding to the Qo site, this compound blocks the electron transfer process, leading to a disruption of the mitochondrial membrane potential and a subsequent decrease in ATP production.[7] This ultimately triggers cell death, explaining the potent cytotoxic and antifungal effects of the compound.

Signaling Pathway of this compound-Induced Cytotoxicity

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters cell and localizes to CytBC1 Cytochrome bc1 Complex (Complex III) QoSite Qo Site CytBC1->QoSite Binds to ElectronTransport Electron Transport Chain QoSite->ElectronTransport Inhibits ATP_Synthase ATP Synthase ElectronTransport->ATP_Synthase Disrupts proton gradient for ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks CellDeath Cell Death ATP_Production->CellDeath Leads to

Caption: this compound's mechanism of action via cytochrome bc1 inhibition.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A-549, P388) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized by adding a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the this compound concentration.

Antifungal Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

  • Inoculum Preparation: A standardized inoculum of C. albicans is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not yet been fully elucidated. However, the complex structure of the molecule, featuring a polyketide-derived macrolactone and a non-ribosomal peptide-like side chain, suggests a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) biosynthetic pathway. As mentioned earlier, there is strong speculation that the true producer of this compound is a symbiotic microorganism residing within the sponge host.[7][8] Future research involving metagenomic analysis of the sponge holobiont may lead to the identification of the biosynthetic gene cluster responsible for this compound production.

Conclusion

This compound stands out as a highly promising natural product with significant potential for development as an anticancer and antifungal agent. Its unique deep-sea origin and potent mechanism of action as a cytochrome bc1 complex inhibitor make it a subject of intense scientific interest. The detailed information provided in this technical guide on its source, isolation, and biological evaluation is intended to facilitate further research into this remarkable marine macrolide and its therapeutic applications. The elucidation of its biosynthetic pathway and the continued development of synthetic analogs will undoubtedly open new avenues for drug discovery and development.

References

The Unraveling of Neopeltolide: A Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopeltolide, a marine-derived macrolide, has garnered significant attention within the scientific community for its potent cytotoxic and antifungal activities. Isolated from a deep-sea sponge of the family Neopeltidae, its complex molecular architecture, featuring a 14-membered macrolactone ring fused to a tetrahydropyran moiety and an oxazole-containing side chain, presented a considerable challenge for its complete structural characterization. This technical guide provides an in-depth analysis of the structure elucidation and stereochemical assignment of this compound, a journey marked by initial misassignment and ultimate correction through rigorous spectroscopic analysis and, most decisively, total synthesis. We will detail the key experimental methodologies, present comparative quantitative data, and visualize the logical workflows and biological mechanisms central to the this compound story.

Initial Structure Elucidation and the Emergence of Ambiguity

The gross structure of this compound was first proposed based on extensive 2D NMR spectroscopic analysis.[1][2] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments allowed for the assembly of the planar structure, identifying the key fragments and their connectivity. However, the relative stereochemistry, initially deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) data, was later proven to be incorrect.[3][4] The total synthesis of the originally proposed structure yielded a compound whose spectroscopic data did not match that of the natural isolate, signaling a need for structural revision.[3][4]

The Decisive Role of Total Synthesis in Stereochemical Reassignment

The definitive stereostructure of this compound was established through the independent total syntheses by the research groups of Panek and Scheidt.[1][3][4][5] These synthetic endeavors were pivotal in demonstrating that the initially proposed stereochemistry at positions C11 and C13 was erroneous. By synthesizing various diastereomers and comparing their NMR spectra to that of the natural product, the correct relative and absolute stereochemistry was unequivocally determined.

The Panek group's approach, for instance, utilized a diastereoselective [4+2]-annulation of a chiral crotylsilane with an aldehyde to construct the tetrahydropyran ring with high stereocontrol.[1] The Scheidt group employed a novel Lewis acid-catalyzed intramolecular Prins-type macrocyclization to simultaneously form the tetrahydropyran ring and the macrolactone core.[1][4] These elegant synthetic strategies not only provided access to this compound and its stereoisomers for biological evaluation but also served as the ultimate proof of its correct structure.

Comparative Spectroscopic Data: Proposed vs. Corrected Structures

The discrepancies between the NMR spectra of the originally proposed structure and the natural this compound were subtle yet significant, highlighting the challenges in assigning the stereochemistry of complex, flexible macrocycles based solely on spectroscopic methods. The following tables summarize the key ¹H and ¹³C NMR chemical shift differences that were instrumental in the structural revision.

Table 1: Comparison of ¹H NMR Data (400 MHz, CD₃OD) for the Originally Proposed and Corrected Structures of this compound. [6]

PositionOriginally Proposed Structure (δ, ppm)Corrected (Natural) Structure (δ, ppm)
2a2.40, m2.68, m
2b2.26, m2.29, dd (14.5, 10.9)
34.02, ddt (4.9, 2.5, 11.5)4.07, dddd (4.1, 2.3, 11.2)
.........

Table 2: Comparison of ¹³C NMR Data (100 MHz, CD₃OD) for the Originally Proposed and Corrected Structures of this compound. [6]

PositionOriginally Proposed Structure (δ, ppm)Corrected (Natural) Structure (δ, ppm)
243.843.5
373.172.8
441.541.2
.........

Experimental Protocols

General 2D NMR Spectroscopic Analysis

The structural backbone of this compound was pieced together using a suite of 2D NMR experiments. The general protocol for acquiring these spectra for a natural product isolate is as follows:

  • Sample Preparation: A 1-5 mg sample of the purified natural product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to assess the complexity of the molecule and to optimize acquisition parameters.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, revealing adjacent protons (typically separated by 2-3 bonds). Standard parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon skeleton. Typical parameters involve a ¹³C spectral width of 0-200 ppm and a one-bond coupling constant (¹JCH) of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds), which is essential for connecting the spin systems identified by COSY and for placing quaternary carbons and heteroatoms. The long-range coupling constant is typically set to 8-10 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule. A mixing time of 300-800 ms is typically used for NOESY.

Mosher's Ester Analysis for Absolute Stereochemistry

While not explicitly detailed in the initial this compound publications as the primary method for absolute configuration determination (which was ultimately confirmed by enantioselective total synthesis), Mosher's ester analysis is a powerful NMR-based technique for assigning the absolute stereochemistry of chiral secondary alcohols.

  • Esterification: The secondary alcohol of interest is esterified in two separate reactions with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride in the presence of a base (e.g., pyridine or DMAP).

  • Purification: The resulting diastereomeric (R)- and (S)-MTPA esters are purified by chromatography.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomers are carefully recorded and assigned.

  • Chemical Shift Difference (Δδ = δS - δR): The chemical shifts of the protons on either side of the newly formed ester linkage are compared. A consistent pattern of positive and negative Δδ values for the protons on either side of the stereocenter allows for the assignment of its absolute configuration based on the established Mosher's method model.

X-ray Crystallography for Unambiguous Stereochemical Assignment

Although a crystal structure of this compound itself has not been reported, X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.

  • Crystallization: The purified compound is dissolved in a variety of solvents and solvent systems, and crystallization is attempted through slow evaporation, vapor diffusion, or cooling. For marine natural products that are often oils, derivatization to form crystalline derivatives (e.g., p-bromobenzoates) is a common strategy.[7]

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer, and X-ray diffraction data are collected. The use of copper radiation (Cu Kα) is often preferred for organic molecules to enhance the anomalous scattering effect, which is crucial for determining the absolute configuration.[7]

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure provides a high degree of confidence in the assignment.[7][8]

Visualizing the Path to the Correct Structure and Biological Action

Workflow for this compound Structure Elucidation

The following diagram illustrates the logical progression of experiments and reasoning that led to the correct structural assignment of this compound.

Neopeltolide_Structure_Elucidation cluster_initial Initial Investigation cluster_revision Structural Revision Isolation Isolation Spectroscopic_Analysis Spectroscopic Analysis (MS, 1D/2D NMR) Isolation->Spectroscopic_Analysis Proposed_Structure Originally Proposed Structure (Incorrect Stereochemistry) Spectroscopic_Analysis->Proposed_Structure Total_Synthesis_Proposed Total Synthesis of Proposed Structure Proposed_Structure->Total_Synthesis_Proposed Data_Mismatch Spectroscopic Data Mismatch (Synthetic vs. Natural) Total_Synthesis_Proposed->Data_Mismatch Stereochemical_Hypothesis Hypothesize Alternative Stereoisomers Data_Mismatch->Stereochemical_Hypothesis Diastereomer_Synthesis Synthesis of Diastereomers Stereochemical_Hypothesis->Diastereomer_Synthesis Data_Match Spectroscopic Data Match Diastereomer_Synthesis->Data_Match Correct_Structure Correct Structure of this compound (Revised Stereochemistry) Data_Match->Correct_Structure

Structure Elucidation Workflow
Mechanism of Action: Targeting the Cytochrome bc₁ Complex

This compound exerts its potent biological effects by inhibiting the cytochrome bc₁ complex (also known as Complex III) of the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis, leading to cell death.

Neopeltolide_MoA cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc₁) CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production This compound This compound This compound->Complex_III Inhibition

This compound's Mechanism of Action

Conclusion

The structure elucidation of this compound serves as a compelling case study in modern natural product chemistry. It underscores the power of a synergistic approach that combines advanced spectroscopic techniques with the definitive proof of total synthesis. For researchers in drug discovery and development, the story of this compound not only reveals a potent new molecular entity but also reinforces the critical importance of rigorous structural verification. The successful assignment of its complex stereochemistry has paved the way for detailed structure-activity relationship studies and the design of novel analogs with potential therapeutic applications.

References

The Potent Anti-Cancer Activity of Neopeltolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Neopeltolide, a marine-derived macrolide, against various cancer cell lines. Sourced from deep-water sponges of the Neopeltidae family, this compound has demonstrated significant potential as an anti-cancer agent, exhibiting potent cytotoxic and cytostatic effects at nanomolar concentrations.[1] This document details its mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Mitochondrial Inhibition

This compound's primary mechanism of anti-cancer activity is the inhibition of mitochondrial respiration.[1] Specifically, it targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] This inhibition disrupts the electron flow, leading to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP synthesis.[1] The resulting energy depletion within the cancer cell is a critical factor that triggers downstream apoptotic pathways. Notably, the anti-proliferative action of this compound is not mediated by interactions with tubulin or actin.[1]

In Vitro Anti-Proliferative Activity

This compound has shown potent anti-proliferative activity against a broad spectrum of human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is consistently in the nanomolar range, highlighting its potential as a powerful cytotoxic agent. The table below summarizes the reported IC50 values for this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
A549Human Lung Adenocarcinoma1.2[2]
A549Human Lung Adenocarcinoma0.68[1]
NCI/ADR-RESOvarian Sarcoma5.1[2]
P388Murine Leukemia0.56[2]
MCF-7Human Breast Cancer-[1]
HCT-116Human Colorectal Carcinoma-[1]
PANC-1Human Pancreatic Carcinoma-[1]
DLD-1Colorectal AdenocarcinomaCytostatic[1]

Note: For some cell lines (MCF-7, HCT-116, PANC-1), while potent antiproliferative activity has been reported, specific IC50 values were not consistently available in the reviewed literature. In the case of DLD-1 and PANC-1 cell lines with p53 mutations, this compound has been observed to have a more cytostatic rather than cytotoxic effect.[1]

Induction of Apoptosis

The inhibition of mitochondrial function by this compound directly leads to the induction of apoptosis, or programmed cell death, particularly under conditions of energy stress. The process is primarily initiated through the intrinsic apoptotic pathway. Key events in this pathway include the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

This compound This compound Cytochrome_bc1 Cytochrome bc1 (Complex III) This compound->Cytochrome_bc1 inhibits Mitochondria Mitochondria Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release induces ATP_Synthesis ATP Synthesis Cytochrome_bc1->ATP_Synthesis disrupts Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

This compound's Mechanism of Apoptosis Induction.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of this compound against cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include vehicle-treated (solvent control) and untreated wells as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat them with this compound at the desired concentrations for a specified time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_1 Apoptosis Assay Workflow A Treat Cells with This compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & Propidium Iodide D->E F Incubate E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Populations G->H cluster_2 Cell Cycle Analysis Workflow A Treat Cells with This compound B Harvest and Fix Cells in Ethanol A->B C Wash with PBS B->C D Stain with Propidium Iodide & RNase A C->D E Incubate D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Distribution F->G

References

Neopeltolide: A Potent Inhibitor of the Mitochondrial Electron Transport Chain

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neopeltolide is a marine-derived macrolide first isolated from a deep-water sponge of the family Neopeltidae.[1][2] It has demonstrated significant promise as a therapeutic agent due to its potent cytotoxic effects against a range of cancer cell lines and its strong antifungal activity.[1][3][4] Initial investigations into its mechanism of action ruled out interactions with tubulin or actin, pointing towards a different cellular target.[1][5] Subsequent research has definitively identified this compound as a powerful inhibitor of the mitochondrial electron transport chain (mETC), establishing the molecular basis for its profound biological activities.[4][6] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its study and potential development as a therapeutic agent.

Core Mechanism of Action

The primary cellular target of this compound is Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[3][4] By binding to the Qo-site of the bc1 complex, this compound effectively blocks the transfer of electrons from ubiquinol to cytochrome c.[2][3] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for oxidative phosphorylation.

The direct consequences of Complex III inhibition by this compound include:

  • Suppression of ATP Synthesis: The disruption of the electron transport chain leads to a significant decrease in mitochondrial ATP production.[3][4][5] A synthetic analogue, 8,9-dehydrothis compound (8,9-DNP), was shown to cause rapid depletion of intracellular ATP levels in nutrient-deprived cancer cells.[7]

  • Dissipation of Mitochondrial Membrane Potential: The blockage of electron flow leads to a collapse of the mitochondrial membrane potential.[7]

  • Induction of Cell Death: By severely depriving cells of energy, particularly under conditions of metabolic stress, this compound can induce necrotic cell death.[7] It has been observed to be cytotoxic to several cancer cell lines and can be cytostatic to others, potentially related to p53 mutation status.[1][3][8]

  • Impairment of Autophagy: The this compound analogue 8,9-DNP has been shown to impair cytoprotective autophagy in starved tumor cells, further contributing to cellular energy deprivation and death.[7]

This targeted action on a critical component of cellular respiration makes this compound a subject of significant interest for anticancer and antifungal drug development.[3][9]

Quantitative Biological Activity

This compound exhibits its biological effects at nanomolar concentrations, highlighting its potency. The following tables summarize its inhibitory activities against various cancer cell lines and the fungal pathogen Candida albicans.

Table 1: Antiproliferative Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
P388Murine Leukemia0.56[1][4]
A549Human Lung Adenocarcinoma1.2[1][4]
NCI/ADR-RESHuman Ovarian Sarcoma5.1[1][4]
PANC-1Human Pancreatic CarcinomaCytostatic[1][3]
DLD-1Human Colorectal AdenocarcinomaCytostatic[1][3]
MCF-7Human Breast AdenocarcinomaPotent Activity[3][10]
HCT-116Human Colorectal CarcinomaPotent Activity[3][10]

Table 2: Antifungal Activity of this compound

OrganismAssay TypeMeasurementReference
Candida albicansDisk Diffusion (25 µ g/disk )17 mm inhibition zone[1][8]
Candida albicansLiquid Culture0.625 µg/mL (MIC)[1]

Table 3: Inhibition of Mitochondrial Complex

TargetIC50 (nM)NotesReference
Porcine Succinate Cytochrome c Reductase (SCR)12For compound 45, a potent derivative.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan.[11][13]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Mitochondrial Respiration: High-Resolution Respirometry

This method directly measures the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells to assess the function of the electron transport chain complexes.

Protocol:

  • Sample Preparation (Permeabilized Cells):

    • Harvest cells (e.g., 1 x 10⁶ cells per measurement) and wash with a mitochondrial respiration medium (e.g., MiR05).[15]

    • Resuspend cells in the respiration medium and add a permeabilizing agent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[16]

  • Instrument Calibration: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the permeabilized cell suspension to the respirometer chambers containing pre-warmed respiration medium.

    • Allow the signal to stabilize to measure routine respiration.

    • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol for Complex III:

      • Add a Complex I substrate (e.g., pyruvate/glutamate/malate) to measure CI-linked respiration.

      • Add ADP to stimulate oxidative phosphorylation (State 3 respiration).

      • Add a Complex II substrate (e.g., succinate) to induce convergent electron flow into the Q-junction.

      • Add this compound at various concentrations to observe the inhibition of Complex III-mediated respiration. A significant drop in OCR after the addition of this compound indicates inhibition.

      • As a control, add a known Complex III inhibitor like Antimycin A to achieve maximal inhibition.

      • Add a Complex IV substrate (e.g., ascorbate/TMPD) to measure CIV activity independently and confirm the specificity of this compound's action.

  • Data Analysis: The OCR is expressed as pmol O₂ / (s * million cells).[16] Compare the OCR before and after the addition of this compound to quantify its inhibitory effect.

Intracellular ATP Quantification: Luciferase-Based Assay

This highly sensitive assay quantifies ATP levels based on the ATP-dependent luciferin-luciferase reaction, where the light produced is proportional to the ATP concentration.[17][18]

Protocol:

  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat cells with various concentrations of this compound for the desired time period.

  • Reagent Preparation: Prepare the ATP detection cocktail by combining the luciferase enzyme and luciferin substrate in the provided assay buffer, as per the manufacturer's instructions (e.g., Sigma-Aldrich, Merck Millipore).[17][19]

  • Lysis and ATP Measurement:

    • Equilibrate the plate and reagents to room temperature.

    • Add a volume of the ATP detection cocktail equal to the culture medium volume in each well (e.g., 100 µL). The reagent typically contains detergents that lyse the cells and release ATP.[17]

    • Mix the contents by shaking the plate for 2 minutes.

  • Luminescence Reading: Allow the signal to stabilize for approximately 10 minutes. Measure the luminescence using a luminometer.[19]

  • Data Analysis: The luminescence signal (Relative Light Units, RLU) is directly proportional to the ATP concentration. Create an ATP standard curve to quantify the absolute ATP levels if required. Compare the RLU from this compound-treated cells to control cells to determine the percentage of ATP depletion.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

Neopeltolide_Mechanism cluster_ETC Mitochondrial Electron Transport Chain CI Complex I CIII Complex III (cytochrome bc1) CI->CIII e- CII Complex II CII->CIII e- CIV Complex IV CIII->CIV e- CV Complex V (ATP Synthase) ATP ATP Synthesis CIII->ATP Inhibited CIV->CV H+ Gradient CV->ATP This compound This compound This compound->CIII Inhibits (Qo-site) Autophagy Cytoprotective Autophagy This compound->Autophagy CellDeath Cellular Energy Depletion & Necrotic Cell Death ATP->CellDeath Leads to Autophagy->CellDeath

Caption: this compound inhibits Complex III, blocking ATP synthesis and autophagy, leading to cell death.

Experimental Workflow: MTT Cell Viability Assay

MTT_Workflow start Start step1 Seed cells in 96-well plate (24h) start->step1 step2 Treat cells with This compound (48-72h) step1->step2 step3 Add MTT reagent (3-4h incubation) step2->step3 step4 Solubilize formazan crystals (e.g., DMSO) step3->step4 step5 Read absorbance at 570 nm step4->step5 end Calculate IC50 step5->end

Caption: Workflow for determining cell viability and IC50 values using the MTT assay.

Experimental Workflow: High-Resolution Respirometry

Respirometry_Workflow start Start step1 Permeabilize cells (e.g., digitonin) start->step1 step2 Add cells to respirometer chamber step1->step2 step3 Add C-I & C-II substrates + ADP step2->step3 step4 Titrate this compound step3->step4 step5 Record drop in Oxygen Consumption Rate step4->step5 end Quantify Inhibition step5->end

Caption: Workflow for measuring mitochondrial respiration inhibition by this compound.

Experimental Workflow: Luciferase-Based ATP Assay

ATP_Assay_Workflow start Start step1 Seed cells in opaque 96-well plate start->step1 step2 Treat cells with This compound step1->step2 step3 Add ATP detection cocktail (Luciferase) step2->step3 step4 Incubate to lyse cells and stabilize signal step3->step4 step5 Measure luminescence step4->step5 end Quantify ATP Depletion step5->end

Caption: Workflow for quantifying intracellular ATP levels after this compound treatment.

References

The Antifungal Potential of Neopeltolide Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopeltolide, a macrolide isolated from a marine sponge of the Neopeltidae family, has demonstrated significant antifungal activity against the opportunistic human pathogen Candida albicans. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal properties, including its mechanism of action, quantitative efficacy, and relevant experimental methodologies. The primary mode of action is the inhibition of the mitochondrial cytochrome bc1 complex, leading to a cascade of cellular events culminating in fungal growth inhibition. This document consolidates available data, presents detailed experimental protocols for assessing antifungal activity, and visualizes the key pathways and workflows to support further research and development in the field of antifungal drug discovery.

Introduction

Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals, leading to both mucosal and systemic candidiasis. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. This compound, a marine natural product, has emerged as a promising candidate due to its potent in vitro activity against C. albicans.[1][2] This guide aims to provide a comprehensive technical resource on the antifungal properties of this compound, focusing on its effects on C. albicans.

Quantitative Data on Antifungal Activity and Cytotoxicity

The antifungal efficacy of this compound against Candida albicans and its cytotoxic effects on mammalian cell lines have been quantified in several studies. This data is summarized below for comparative analysis.

Table 1: Antifungal Activity of this compound against Candida albicans

Assay TypeConcentration/ValueStrainReference
Minimum Inhibitory Concentration (MIC)0.625 µg/mLCandida albicans[1][2]
Disk Diffusion Assay17 mm zone of inhibitionCandida albicans[1][2]
(at 25 µ g/disk )

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineIC50 (nM)Cell TypeReference
A5491.2Human Lung Adenocarcinoma[1]
NCI/ADR-RES5.1Human Ovarian Sarcoma[1]
P3880.56Murine Leukemia[1]
HCT-116 (p53 knockout)9.9Human Colorectal Carcinoma[1]

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][3] This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, a critical step in ATP synthesis. The resulting depletion of intracellular ATP leads to a cessation of essential cellular processes and ultimately inhibits fungal growth.[1][3]

This compound This compound Complex_III Cytochrome bc1 Complex (Complex III) This compound->Complex_III Inhibits ETC Electron Transport Chain Proton_Gradient Proton Gradient Dissipation Complex_III->Proton_Gradient Disrupts ETC->Proton_Gradient Maintains ATP_Synthase ATP Synthase (Complex V) ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Fuels Growth_Inhibition Fungal Growth Inhibition Cellular_Processes->Growth_Inhibition Leads to Proton_Gradient->ATP_Synthase Drives

Figure 1: Mechanism of action of this compound.

Postulated Signaling Pathway Involvement

While direct studies on this compound's impact on C. albicans signaling pathways are limited, the known mechanism of ATP depletion allows for the postulation of downstream effects on key regulatory pathways. Mitochondrial function is closely linked to signaling cascades such as the Ras1-cAMP-PKA pathway, which is crucial for virulence traits like hyphal morphogenesis.[4][5] ATP depletion can lead to cellular stress, potentially impacting TOR and other stress-responsive pathways.[6] Further research is required to elucidate the precise signaling consequences of cytochrome bc1 inhibition by this compound in C. albicans.

This compound This compound Complex_III Cytochrome bc1 Complex This compound->Complex_III Inhibits ATP_Depletion ATP Depletion Complex_III->ATP_Depletion Leads to Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress Induces Ras1_cAMP_PKA Ras1-cAMP-PKA Pathway ATP_Depletion->Ras1_cAMP_PKA May impact TOR_Pathway TOR Pathway Cellular_Stress->TOR_Pathway May impact Hyphal_Morphogenesis Hyphal Morphogenesis Ras1_cAMP_PKA->Hyphal_Morphogenesis Regulates Virulence Virulence Attenuation Ras1_cAMP_PKA->Virulence Impacts Hyphal_Morphogenesis->Virulence Contributes to

Figure 2: Postulated impact on signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifungal properties. The following sections provide step-by-step protocols for key experiments.

Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Guideline)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized C. albicans inoculum (0.5-2.5 x 10^3 CFU/mL) I1 Inoculate wells with C. albicans suspension P1->I1 P2 Serially dilute this compound in RPMI-1640 medium in a 96-well plate P2->I1 I2 Incubate at 35°C for 24-48 hours I1->I2 A1 Visually or spectrophotometrically determine fungal growth I2->A1 A2 Identify MIC: Lowest concentration with significant growth inhibition A1->A2

Figure 3: Broth microdilution workflow.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans by suspending colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Disk Diffusion Antifungal Susceptibility Assay

This method provides a qualitative assessment of antifungal activity.

Protocol:

  • Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculation: Spread a standardized C. albicans inoculum (adjusted to a 0.5 McFarland standard) evenly across the surface of the agar plate.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of this compound (e.g., 25 µg) onto the center of the inoculated agar plate.[1][2]

  • Incubation: Incubate the plate at 35°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. The size of the zone is indicative of the susceptibility of the organism to the compound.

Candida albicans Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

B1 Dispense C. albicans suspension and this compound dilutions into a 96-well plate B2 Incubate at 37°C for 24-48 hours to allow biofilm formation B1->B2 B3 Wash wells with PBS to remove planktonic cells B2->B3 B4 Stain biofilm with 0.1% Crystal Violet B3->B4 B5 Wash to remove excess stain B4->B5 B6 Solubilize bound stain with 30% acetic acid B5->B6 B7 Measure absorbance at 595 nm B6->B7

Figure 4: Biofilm inhibition assay workflow.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of C. albicans in a suitable medium for biofilm formation (e.g., RPMI-1640).

  • Assay Setup: In a 96-well flat-bottom plate, add the C. albicans suspension to wells containing serial dilutions of this compound. Include a growth control without the compound.

  • Incubation: Incubate the plate at 37°C for 24 to 48 hours to allow for biofilm formation.[8]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[9]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[10]

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[8]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 595 nm using a microplate reader. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

MTT Cytotoxicity Assay against Mammalian Cells

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2][11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution at approximately 570 nm using a microplate reader.[2] The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

This compound exhibits potent antifungal activity against Candida albicans, primarily through the inhibition of the mitochondrial cytochrome bc1 complex. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on elucidating the specific signaling pathways in C. albicans that are affected by this compound-induced ATP depletion. A deeper understanding of these pathways could reveal novel targets for antifungal drug development and potentially lead to combination therapies that enhance efficacy and combat drug resistance. Furthermore, in vivo studies are necessary to validate the therapeutic potential of this compound in treating candidiasis.

References

Unveiling the Cytotoxic Potential of Neopeltolide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the early-stage research into the cytotoxic properties of Neopeltolide, a potent marine-derived macrolide. This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols.

This compound, a 14-membered macrolide originally isolated from a deep-water sponge of the Neopeltidae family, has emerged as a molecule of significant interest in anticancer research.[1][2] Its potent antiproliferative activity against a range of cancer cell lines has prompted extensive investigation into its mechanism of action and structure-activity relationships.[3] This technical guide synthesizes the foundational research on this compound's cytotoxicity, offering a centralized repository of key data and methodologies to support ongoing and future studies in the field of drug discovery and development.

Core Mechanism of Action: Targeting Mitochondrial Respiration

Early-stage research has elucidated that this compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial function.[2][4] Specifically, it targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (mETC).[2][5] This inhibition disrupts the transfer of electrons, a critical process for the generation of ATP, the cell's primary energy currency.[2][5] The suppression of ATP synthesis ultimately leads to energy depletion and cell death.[2] Furthermore, some studies suggest that this compound's activity may be linked to the p53 tumor suppressor pathway, as cells with p53 mutations have shown a more cytostatic rather than cytotoxic response.[6][7]

Quantitative Cytotoxicity Data

This compound has demonstrated remarkable potency against a variety of cancer cell lines, with IC50 values often in the nanomolar and even subnanomolar range. The following table summarizes the reported in vitro cytotoxic and antiproliferative activities of this compound against several human and murine cancer cell lines.

Cell LineCancer TypeIC50 / GI50 (nM)Reference(s)
A-549Human Lung Adenocarcinoma1.2, 0.3-0.5[1][2]
NCI-ADR-RESHuman Ovarian Sarcoma5.1[1][7]
P388Murine Leukemia0.56, 0.6 ± 0.2[1][4]
MCF-7Human Breast Adenocarcinoma2.2 ± 0.1[4]
HCT-116Human Colorectal CarcinomaPotent (<25)[6][8]
HCT-116 (p53 knockout)Human Colorectal CarcinomaLess Potent[6]
PANC-1Human Pancreatic CarcinomaCytostatic[1][7]
DLD-1Human Colorectal AdenocarcinomaCytostatic[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the early-stage research of this compound cytotoxicity.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow Cytometry for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat them with this compound at the desired concentration and for the specified time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically around 617 nm).

  • Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Neopeltolide_Mechanism_of_Action This compound's Mechanism of Action cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP cluster_consequences Cellular Consequences ComplexI Complex I Q Coenzyme Q ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Decreased_ATP Decreased ATP Synthesis This compound This compound This compound->Inhibition G1_Arrest G1 Cell Cycle Arrest Decreased_ATP->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound inhibits Complex III of the mETC, leading to decreased ATP and cell cycle arrest.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with this compound A->B C 3. Incubate for a defined period (e.g., 48h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 3-4 hours to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and IC50 G->H

Caption: A streamlined workflow for assessing this compound's cytotoxicity using the MTT assay.

Cell_Cycle_Analysis_Workflow Flow Cytometry Cell Cycle Analysis Workflow A 1. Culture and treat cells with this compound B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Stain cells with Propidium Iodide and RNase A C->D E 5. Analyze by flow cytometry D->E F 6. Quantify cell cycle phase distribution E->F

References

Neopeltolide's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopeltolide, a marine-derived macrolide, has demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III).[1][4] This disruption of mitochondrial function leads to a significant decrease in cellular ATP production, inducing a state of energy stress. Consequently, this compound treatment triggers a robust cell cycle arrest in the G1 phase, effectively halting cellular proliferation.[5][6] This technical guide provides an in-depth analysis of this compound's effects on cell cycle progression, including quantitative data, detailed experimental protocols, and a proposed signaling pathway.

Mechanism of Action: From Mitochondria to Cell Cycle Arrest

This compound exerts its cytostatic effects through a multi-step process initiated by the inhibition of mitochondrial respiration.

  • Inhibition of Cytochrome bc1 Complex: this compound directly binds to and inhibits the cytochrome bc1 complex of the mitochondrial electron transport chain.[1][4] This enzymatic complex is crucial for the transfer of electrons and the generation of the proton gradient necessary for ATP synthesis.

  • Decreased ATP Synthesis: Inhibition of the cytochrome bc1 complex disrupts the electron transport chain, leading to a significant reduction in mitochondrial ATP production.[7] This creates a state of cellular energy depletion, characterized by an increased AMP:ATP ratio.

  • Activation of AMPK Signaling: The shift in the cellular energy balance activates AMP-activated protein kinase (AMPK), a critical sensor of metabolic stress.[8][9] AMPK activation serves as a key signaling node, initiating downstream pathways to conserve energy and halt non-essential processes, including cell cycle progression.

  • Downregulation of G1-Phase Cyclins and CDKs: Activated AMPK is known to downregulate the expression and activity of key G1-phase regulatory proteins, including cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6).[10][11] This is a crucial step in this compound-induced cell cycle arrest.

  • Hypophosphorylation of Retinoblastoma Protein (Rb): The reduction in cyclin D1/CDK4/6 activity leads to the hypophosphorylation of the retinoblastoma protein (Rb).[12] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for entry into the S phase.

  • G1 Phase Cell Cycle Arrest: The culmination of this signaling cascade is a robust arrest of the cell cycle at the G1/S checkpoint, preventing DNA replication and cell division.

The tumor suppressor protein p53 appears to play a supportive role in the cellular response to this compound, potentially contributing to the induction of cell cycle arrest through the upregulation of its downstream target, the CDK inhibitor p21.[5]

Quantitative Data on Cell Cycle Progression

The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ / GI₅₀ (nM)Citation(s)
A549Human Lung Adenocarcinoma0.3 - 1.2[1][3]
HCT-116Human Colorectal CarcinomaNot explicitly stated, but potent[1][2]
P388Murine Leukemia0.56[3]
NCI/ADR-RESHuman Ovarian Sarcoma5.1[3]
PC3Human Prostate CancerNot explicitly stated, but potent[1]
MCF-7Human Breast CancerNot explicitly stated, but potent[1]
PANC-1Human Pancreatic CarcinomaNot explicitly stated, but potent[1]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Human Lung Adenocarcinoma Cells (Illustrative Data)

Disclaimer: The following data is illustrative and synthesized from qualitative descriptions and representative figures in the literature, as a single comprehensive quantitative table was not available in the initial search results. It is intended to represent the expected outcome of a cell cycle analysis experiment.

TreatmentConcentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)-45 ± 335 ± 220 ± 2
This compound10 nM65 ± 420 ± 315 ± 2
This compound50 nM78 ± 512 ± 210 ± 1

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced G1 Arrest

Neopeltolide_Pathway This compound This compound Mitochondria Mitochondrial Cytochrome bc1 Complex This compound->Mitochondria Inhibits p53 p53 This compound->p53 May involve ATP ATP Synthesis (Decreased) Mitochondria->ATP AMP_ATP_ratio AMP:ATP Ratio (Increased) ATP->AMP_ATP_ratio AMPK AMPK (Activated) AMP_ATP_ratio->AMPK Activates CyclinD1_CDK46 Cyclin D1 / CDK4/6 (Downregulated) AMPK->CyclinD1_CDK46 Inhibits pRb Rb Phosphorylation (Decreased) CyclinD1_CDK46->pRb Inhibits E2F E2F (Sequestered) pRb->E2F Sequesters G1_Arrest G1 Phase Cell Cycle Arrest E2F->G1_Arrest Leads to p21 p21 p53->p21 Induces p21->CyclinD1_CDK46 Inhibits

This compound-induced G1 cell cycle arrest pathway.
Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Culture Cancer Cells (e.g., A549, HCT-116) treat Treat cells with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (MTT Assay) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treat->cell_cycle western Protein Expression Analysis (Western Blot) treat->western viability_analysis Determine IC₅₀ values viability->viability_analysis cell_cycle_analysis Quantify cell population in G1, S, G2/M phases cell_cycle->cell_cycle_analysis western_analysis Analyze protein levels of: - p-AMPK, AMPK - Cyclin D1, CDK4/6 - p-Rb, Rb - p53, p21 western->western_analysis conclusion Conclusion: Elucidate mechanism of this compound-induced G1 arrest viability_analysis->conclusion cell_cycle_analysis->conclusion western_analysis->conclusion

Experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic and cytostatic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for quantifying the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blot)

This protocol is for detecting the levels of key cell cycle regulatory proteins.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-cyclin D1, anti-CDK4, anti-p-Rb, anti-Rb, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound represents a promising class of anticancer agents with a distinct mechanism of action. By targeting mitochondrial function and inducing a state of energy crisis, it effectively triggers a G1 phase cell cycle arrest. This in-depth technical guide provides a comprehensive overview of the molecular pathways involved and detailed protocols for the further investigation of this compound and its analogs. The provided information will be valuable for researchers in the fields of oncology, cell biology, and drug development who are interested in exploring the therapeutic potential of this marine natural product. Further research should focus on obtaining more comprehensive quantitative data on the effects of this compound on cell cycle and signaling proteins in a wider range of cancer models to fully elucidate its therapeutic potential.

References

A Comprehensive Pharmacological Profile of Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopeltolide is a marine-derived macrolide natural product isolated from a deep-sea sponge of the family Neopeltidae.[1] Structurally, it features a 14-membered macrocyclic lactone ring bridged by an ether and a functionally critical tetrahydropyran moiety with a side chain containing oxazole and carbamate groups.[1] This natural product has garnered significant attention due to its potent antiproliferative and antifungal activities at nanomolar concentrations.[1] The primary mechanism of action is the inhibition of mitochondrial respiration through direct targeting of the cytochrome bc1 complex (Complex III) of the electron transport chain.[2][3] Despite its promising in vitro profile, the scarcity of the natural product has limited extensive in vivo studies, making total synthesis and analogue development crucial for further investigation.[1] This document provides an in-depth overview of the pharmacological data, experimental methodologies, and known structure-activity relationships of this compound.

Pharmacological Profile

Mechanism of Action

This compound exerts its potent biological effects by disrupting cellular energy metabolism. The principal molecular target is the cytochrome bc1 complex (Complex III) , a critical multi-subunit enzyme in the mitochondrial electron transport chain (mETC).[2][3] this compound functions as a Qo-site inhibitor of this complex.[4][5]

The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol (Coenzyme Q) to cytochrome c. This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force essential for ATP synthesis by ATP synthase (Complex V).[2][3] By inhibiting Complex III, this compound effectively halts this process, leading to a decrease in mitochondrial ATP production and subsequent cell death or growth arrest.[2]

Initial investigations ruled out interaction with tubulin or actin as the mechanism of cytotoxicity.[2] Further studies demonstrated that this compound's growth-inhibitory effects on yeast were significantly enhanced when the primary energy source was shifted from glucose (fermentation) to non-fermentable sources like galactose or glycerol, which obligates mitochondrial respiration. This finding strongly pointed towards a mitochondrial target.[3] Subsequent direct enzymatic assays on isolated mitochondrial complexes confirmed that this compound is a highly potent and specific inhibitor of Complex III.[3]

In some cancer cell lines, particularly those with p53 mutations, this compound appears to be cytostatic rather than purely cytotoxic, causing a cell cycle block at the G1 phase.[1][6]

Signaling Pathway

Mitochondrial_Electron_Transport_Chain cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_Membrane Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH Dehydrogenase NADH->C1:f0 e⁻ Succinate Succinate C2 Complex II Succinate Dehydrogenase Succinate->C2:f0 e⁻ FADH2 FADH₂ O2 O₂ H2O H₂O O2->H2O Reduction Protons_IMS H⁺ Gradient C5 Complex V ATP Synthase Protons_IMS->C5 H⁺ CytC_ox Cyt c (ox) C1->Protons_IMS H⁺ CoQ CoQ C1:f0->CoQ e⁻ C2:f0->CoQ e⁻ C3 Complex III Cytochrome bc₁ C3->Protons_IMS H⁺ CytC_red Cyt c (red) C3:f0->CytC_red e⁻ C4 Complex IV Cytochrome c Oxidase C4:f0->O2 e⁻ C4->Protons_IMS H⁺ CoQ->C3:f0 e⁻ CytC_red->CytC_ox Regeneration CytC_red->C4:f0 e⁻ This compound This compound This compound->C3 Inhibition

Caption: this compound inhibits Complex III (Cytochrome bc1) of the mETC.

Biological Target Identification Workflow

The identification of the cytochrome bc1 complex as the primary target of this compound was achieved through a multi-step experimental approach.[3] This process began with broad cellular assays and progressively narrowed the focus to a specific molecular target.

Target_Identification_Workflow obs Observation: Potent antiproliferative activity in mammalian and yeast cells hyp1 Hypothesis Generation: Target is a fundamental, conserved cellular process obs->hyp1 exp1 Experiment 1: Yeast Metabolism Assay - Grow yeast on Glucose (fermentation) vs. Galactose/Glycerol (respiration) hyp1->exp1 res1 Result: Significantly enhanced growth inhibition on non-fermentable carbon sources exp1->res1 conc1 Conclusion: Target is likely within the Mitochondrial Respiration Pathway res1->conc1 exp2 Experiment 2: Direct Enzymatic Assays - Isolate mitochondria - Measure activity of Complexes I, II, III, IV in the presence of this compound conc1->exp2 res2 Result: Potent, dose-dependent inhibition of Complex III (cytochrome bc₁) No significant effect on I, II, or IV exp2->res2 target Target Identified: Cytochrome bc₁ Complex (Complex III) res2->target

Caption: Logical workflow for identifying the molecular target of this compound.

Biological Activity

In Vitro Antiproliferative & Cytotoxic Activity

This compound demonstrates potent, broad-spectrum activity against a panel of human and murine cancer cell lines, with IC50 and GI50 values consistently in the low to sub-nanomolar range.

Cell LineCancer TypeActivity (IC₅₀/GI₅₀)Reference(s)
P388 Murine Leukemia0.56 nM[6]
A549 Human Lung Adenocarcinoma1.2 nM[6]
NCI/ADR-RES Human Ovarian Sarcoma5.1 nM[6]
MCF-7 Human Breast Adenocarcinoma2.2 ± 0.1 nM[7]
HCT-116 Human Colorectal Carcinoma<25 nM[8]
PANC-1 Human Pancreatic CarcinomaCytostatic Effect[1]
DLD-1 Human Colorectal AdenocarcinomaCytostatic Effect[1]
In Vitro Antifungal Activity

This compound is a potent inhibitor of the pathogenic fungus Candida albicans.

OrganismAssay TypeResultReference(s)
Candida albicansMinimum Inhibitory Conc. (MIC)0.625 µg/mL[1]
Candida albicansDisk Diffusion (25 µ g/disk )17 mm inhibition zone[1]
In Vivo Activity

To date, there is a notable lack of published in vivo studies for this compound in animal models. This is primarily attributed to the extremely limited availability of the compound from its natural source, which poses a significant barrier to conducting the extensive studies required for in vivo evaluation.[1] Future research in this area is contingent on the development of more efficient total synthesis routes or the identification of simplified, potent analogues.

Key Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay used to determine the concentration-dependent cytotoxic or antiproliferative effect of this compound. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[9][10]

Materials:

  • Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

  • Multi-channel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used) and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[11] Pipette gently to mix and ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to facilitate dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the medium-only blank wells from all other readings. Plot the percentage of cell viability against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed 1. Seed cells into 96-well plate start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add serial dilutions of this compound incubate1->treat incubate2 4. Incubate 48-72h (drug exposure) treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate 3-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer & dissolve crystals incubate3->solubilize read 8. Read absorbance (570-590 nm) solubilize->read analyze 9. Analyze data & calculate IC₅₀ read->analyze end End analyze->end

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[12][13]

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • FACS buffer (PBS with 1% BSA)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[13]

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound at the desired concentration (e.g., 100 nM) for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells (approx. 1 x 10⁶) with cold PBS by centrifuging at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.

  • Rehydration: Centrifuge the cells to remove the ethanol. Wash the pellet twice with FACS buffer to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 0.5 mL of the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[12]

  • Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a blue or green laser (e.g., 488 nm) and collect the fluorescence emission in the red channel (e.g., >600 nm).

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Mitochondrial Respiration Assay

This protocol describes a method to directly measure the effect of this compound on mitochondrial oxygen consumption using high-resolution respirometry (e.g., Oroboros O2k). This assay confirms the inhibition of the electron transport chain.[15]

Materials:

  • Intact cells or isolated mitochondria

  • Respiration medium (e.g., MiR05)

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Substrates and inhibitors:

    • Pyruvate, Malate, Glutamate (for Complex I)

    • ADP (to stimulate oxidative phosphorylation)

    • Succinate (for Complex II)

    • Rotenone (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor, used as a positive control)

    • This compound

Procedure:

  • Instrument Calibration: Calibrate the respirometer's oxygen sensors according to the manufacturer's instructions.

  • Sample Preparation: Add 2 mL of respiration medium to the respirometer chambers and bring to 37°C. Add the cell suspension (e.g., 1 x 10⁶ cells/mL) or isolated mitochondria. Allow the signal to stabilize to measure routine endogenous respiration.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Complex I-linked Respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) followed by ADP to measure the rate of oxygen consumption during active oxidative phosphorylation.

    • This compound Titration: Add a sub-maximal dose of this compound and observe the immediate decrease in oxygen consumption rate. Perform a titration with increasing concentrations to determine the IC₅₀ for respiration inhibition.

    • Complex II-linked Respiration: To confirm the target is not upstream of Complex III, add rotenone to inhibit Complex I, then add succinate to feed electrons directly into Complex II. In an uninhibited system, respiration would resume. In a this compound-treated system, respiration will remain inhibited, confirming the block is at or after Complex III.

    • Positive Control: In a separate experiment, use a known Complex III inhibitor like Antimycin A to confirm the expected response.

  • Data Analysis: The respirometer software calculates the oxygen consumption rate (oxygen flux) in real-time. Compare the rates before and after the addition of this compound to quantify the degree of inhibition.

Structure-Activity Relationship (SAR)

The potent activity of this compound has prompted numerous total synthesis campaigns and the creation of dozens of analogues to probe its structure-activity relationship.[16] Key findings include:

  • Essential Pharmacophore: Both the macrolide core and the oxazole-containing side chain are indispensable for biological activity. When separated, neither fragment shows significant cytotoxicity.[7]

  • Tetrahydropyran (THP) Ring: The stereochemistry of the 2,6-cis-substituted THP ring is critical. Alterations to the stereocenters within this core generally lead to a significant loss of potency.[6]

  • Oxazole Side Chain: The oxazole and methyl carbamate moieties in the side chain are crucial for high antiproliferative activity.[1] Shortening the distance between the oxazole and the macrolactone results in a dramatic drop in activity.[17]

  • Macrolactone Modifications: While the core macrocycle is essential, some modifications are tolerated. For example, the C9-demethyl analogue was found to be equipotent or slightly more active than this compound itself, demonstrating that this position can be simplified without compromising activity.[18]

  • Conformational Rigidity: An analogue with an additional double bond, which restricts the conformation between the oxazole and the lactone, was found to be equally or more potent than this compound, suggesting a specific active conformation is preferred.[17]

Conclusion and Future Outlook

This compound is a highly potent natural product with a well-defined mechanism of action targeting the cytochrome bc1 complex of the mitochondrial electron transport chain. Its nanomolar in vitro activity against a range of cancer cell lines and the fungal pathogen C. albicans makes it a compelling lead compound for drug development.

However, two primary challenges remain: 1) establishing a definitive in vivo efficacy and safety profile, and 2) overcoming the severe scarcity of the compound.[1] The lack of in vivo data is a critical gap in its pharmacological profile. Future research must focus on optimizing total synthesis routes to provide sufficient material for animal studies. Furthermore, the extensive SAR knowledge gathered to date should be leveraged to design and synthesize simplified, yet highly potent, analogues with improved drug-like properties, paving the way for the development of a new class of mitochondrially-targeted therapeutics.

References

Methodological & Application

The Synthetic Pursuit of Neopeltolide: A Review of Modern Total Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopeltolide, a marine macrolide first isolated from a deep-water sponge of the family Neopeltidae, has garnered significant attention in the scientific community due to its potent antiproliferative and antifungal activities. Its complex molecular architecture, featuring a 14-membered macrolactone core embedded with a stereochemically rich tetrahydropyran ring and an oxazole-containing side chain, has made it a challenging and attractive target for total synthesis. This application note provides a detailed overview of the latest and most significant total synthesis methods for this compound, with a focus on providing researchers with comprehensive experimental protocols and comparative data to aid in future synthetic endeavors and analog development.

Comparative Analysis of Recent Total Syntheses

The total synthesis of this compound has been accomplished by numerous research groups, each employing unique strategies and key reactions. The following table summarizes the quantitative data from several prominent and recent syntheses, offering a comparative perspective on their efficiency.

Principal Investigator Year Longest Linear Sequence (Steps) Overall Yield (%) Key Strategy/Reaction(s) Reference
Fuwa, H.20221112Macrocyclization/Transannular Pyran Cyclization[1]
Lee, E.200815Not ReportedPrins Macrocyclization[2][3]
Scheidt, K. A.200816 (from known material)Not ReportedPrins-type Macrocyclization[2][4]
Panek, J. S.200719Not ReportedOxymercuration for Tetrahydropyran Formation[2][5]
Floreancig, P. E.200913 (formal synthesis)Not ReportedDDQ-mediated Intramolecular Prins Cyclization[2][6]
Roulland, E.Not Reported17Not ReportedRu(II)-catalyzed alkyne-enal coupling, Pd(0)-catalyzed cross-coupling[2]

Key Synthetic Strategies and Visualized Workflows

The diverse approaches to this compound's total synthesis highlight a range of powerful synthetic methodologies. Below are graphical representations of the retrosynthetic logic employed in some of the key syntheses, generated using the DOT language.

Fuwa_Retrosynthesis This compound This compound Macrolactone This compound Macrolactone This compound->Macrolactone Mitsunobu Esterification SideChain Oxazole Side Chain This compound->SideChain Mitsunobu Esterification Seco_Acid Seco-Acid Macrolactone->Seco_Acid Macrocyclization/ Transannular Pyran Cyclization C1_C7 C1-C7 Carboxylic Acid Seco_Acid->C1_C7 C8_C16 C8-C16 Alcohol Seco_Acid->C8_C16 Epichlorohydrin (R)- and (S)-Epichlorohydrin C1_C7->Epichlorohydrin C8_C16->Epichlorohydrin

Caption: Retrosynthetic analysis of the Fuwa group's 2022 total synthesis of this compound.

Scheidt_Retrosynthesis This compound This compound Macrolactone This compound Macrolactone This compound->Macrolactone Mitsunobu Esterification SideChain Oxazole Side Chain This compound->SideChain Linear_Precursor Linear Hydroxy Dioxinone Macrolactone->Linear_Precursor Prins-type Macrocyclization FragmentA Aldehyde Fragment Linear_Precursor->FragmentA FragmentB β-Hydroxy Dioxinone Linear_Precursor->FragmentB

Caption: Retrosynthetic analysis of the Scheidt group's total synthesis of this compound.

Floreancig_Retrosynthesis Neopeltolide_Core This compound Macrolactone Core Macrocyclic_Enol_Acetate Macrocyclic Enol Acetate Neopeltolide_Core->Macrocyclic_Enol_Acetate DDQ-mediated Intramolecular Prins Cyclization Endiyne Endiyne Precursor Macrocyclic_Enol_Acetate->Endiyne [Ru]-catalyzed Enol Acetate Formation Vinyl_Iodide Vinyl Iodide Endiyne->Vinyl_Iodide Sonogashira Coupling Alkyne Alkyne Fragment Endiyne->Alkyne Sonogashira Coupling

Caption: Retrosynthetic analysis of the Floreancig group's formal synthesis of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key transformations cited in the recent total syntheses of this compound. These protocols are intended to be a practical guide for researchers in the field.

Fuwa Group (2022): Macrocyclization/Transannular Pyran Cyclization[1]

This key transformation constructs the 14-membered macrolactone and the embedded tetrahydropyran ring in a single, highly stereocontrolled step from a linear seco-acid precursor.

Protocol:

  • Esterification: To a solution of the C1-C7 carboxylic acid fragment and the C8-C16 alcohol fragment in toluene, is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The reaction mixture is stirred at room temperature. After completion, the mixture is filtered and the filtrate is concentrated. The residue is then dissolved in toluene and added to a solution of 4-dimethylaminopyridine (DMAP) in toluene at reflux.

  • Macrocyclization/Transannular Pyran Cyclization: The resulting solution containing the esterified product is then treated with a gold(I) catalyst, such as [IPrAuCl]/AgOTf, and a molybdenum catalyst, MoO2(acac)2, to initiate the tandem macrocyclization and transannular pyran cyclization. The reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to afford the this compound macrolactone.

Scheidt Group (2008): Prins-type Macrocyclization[2][4]

The Scheidt synthesis features a Lewis acid-catalyzed intramolecular cyclization to simultaneously form the tetrahydropyran ring and the macrocycle.

Protocol:

  • Precursor Synthesis: The linear precursor, a β-hydroxy dioxinone derivative, is synthesized through the coupling of an aldehyde fragment with a β-hydroxy dioxinone.

  • Macrocyclization: The linear precursor is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature (e.g., -78 °C). A Lewis acid, for example, scandium(III) triflate (Sc(OTf)3), is then added to initiate the intramolecular Prins-type cyclization.

  • Quenching and Purification: The reaction is carefully monitored and quenched upon completion by the addition of a suitable quenching agent. The mixture is then warmed to room temperature, and the organic layer is separated, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the this compound macrolactone.

Floreancig Group (2009): DDQ-mediated Intramolecular Prins Cyclization[2][6]

This formal synthesis utilizes an oxidative cyclization strategy to construct the core of this compound.

Protocol:

  • Enol Acetate Formation: The macrocyclic endiyne precursor is treated with acetic acid in the presence of a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, to afford the corresponding enol acetate with regioselectivity.

  • Oxidative Cyclization: The purified enol acetate is dissolved in 1,2-dichloroethane and treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of 2,6-dichloropyridine and lithium perchlorate (LiClO4). This mixture induces the generation of an oxocarbenium ion followed by an intramolecular Prins cyclization.

  • Purification: After the reaction is complete, it is quenched and worked up. The crude product is then purified by silica gel chromatography to provide the ketone intermediate, which is a known precursor to the this compound macrolactone.

Conclusion

The total syntheses of this compound presented herein showcase the ingenuity and power of modern organic synthesis. The development of novel strategies, such as the macrocyclization/transannular pyran cyclization and Prins-type macrocyclizations, has significantly improved the efficiency of accessing this complex natural product. The detailed protocols and comparative data provided in this application note are intended to serve as a valuable resource for the chemical and pharmaceutical research communities, facilitating further investigation into the medicinal potential of this compound and the development of novel analogs with improved therapeutic properties. The ongoing efforts in this field continue to push the boundaries of synthetic chemistry and contribute to the advancement of drug discovery.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neopeltolide is a marine-derived macrolide natural product isolated from a deep-water sponge of the Neopeltidae family.[1][2] It is composed of a 14-membered macrocyclic lactone ring featuring a tetrahydropyran moiety.[1] this compound has garnered significant interest within the scientific community due to its potent antiproliferative and cytotoxic activity against a range of human cancer cell lines, with IC50 values often in the low to sub-nanomolar range.[2][3][4] It also exhibits strong antifungal properties, particularly against Candida albicans.[3][4] These application notes provide detailed protocols for utilizing this compound in in vitro cytotoxicity assays, summarize its biological activity, and illustrate its mechanism of action.

Mechanism of Action

The primary cellular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][3][4] By inhibiting this complex, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c, which is a critical step for cellular respiration.[1][5] This inhibition leads to a decrease in mitochondrial ATP synthesis and the collapse of the mitochondrial membrane potential.[3][4]

The disruption of mitochondrial function triggers the intrinsic pathway of apoptosis.[6] This process involves the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, which then associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome.[6] The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.[6] Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[6][7] In some cell lines, such as A549 lung adenocarcinoma, this compound has also been observed to cause a cell cycle block at the G1 phase.[2]

Neopeltolide_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain C3 Cytochrome bc1 (Complex III) ATP_Synthase ATP Synthase C3->ATP_Synthase CytC_m Cytochrome c C3->CytC_m Release ATP ATP ATP_Synthase->ATP CytC_c Cytochrome c CytC_m->CytC_c Neo This compound Neo->C3 Inhibits Apoptosome Apoptosome CytC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->aCasp9 aCasp3 Active Caspase-3 aCasp9->aCasp3 Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: this compound's mechanism of action via mitochondrial inhibition.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound demonstrates potent cytotoxic and antiproliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar range, highlighting its potential as an anticancer agent.

Cell LineCell TypeIC50 (nM)Reference
P388Murine Leukemia0.56[2][3]
A549Human Lung Adenocarcinoma1.2[2][3]
NCI/ADR-RESHuman Ovarian Sarcoma5.1[2][3]
MCF-7Human Breast Adenocarcinoma2.2 ± 0.1[4]
PANC-1Human Pancreatic CarcinomaCytostatic Effect[2][3]
DLD-1Human Colorectal AdenocarcinomaCytostatic Effect[2][3]

Experimental Protocols

This section provides a detailed workflow and specific protocols for assessing the cytotoxic effects of this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture 1. Cell Culture (e.g., A549, MCF-7) seed 3. Seed Cells (96-well plate) culture->seed stock 2. Prepare this compound Stock Solution (in DMSO) treat 5. Prepare Serial Dilutions & Treat Cells stock->treat incubate1 4. Incubate (24h, for attachment) seed->incubate1 incubate1->treat incubate2 6. Incubate with this compound (e.g., 48-72h) treat->incubate2 viability_assay 7. Perform Viability Assay (e.g., MTT, SRB, CellTiter-Glo®) incubate2->viability_assay read 8. Data Acquisition (Plate Reader) viability_assay->read analyze 9. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC50) read->analyze

Caption: General workflow for an in vitro cytotoxicity assay.
Materials and Reagents

  • This compound (handle with appropriate safety precautions)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., A549, MCF-7, P388)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2, humidified)

  • Cytotoxicity assay kit (e.g., MTT, XTT, SRB, or CellTiter-Glo®)

  • Microplate reader

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO. Ensure the compound is fully dissolved by gentle vortexing.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Seeding
  • Maintenance: Culture cells in complete medium in a humidified incubator at 37°C and 5% CO2.[8]

  • Subculture: Passage cells regularly (e.g., when they reach 80-90% confluency) to maintain them in the exponential growth phase.[8]

  • Seeding: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter). Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, optimized for each cell line) and seed 100 µL into each well of a 96-well plate.

  • Attachment: Incubate the plate for 24 hours to allow cells to attach and resume growth.

Protocol for MTT-Based Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

  • Prepare Drug Dilutions:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of working solutions by serially diluting the stock solution in complete culture medium. Aim for a final concentration range that will span the expected IC50 value (e.g., 0.01 nM to 100 nM).

    • Important: Ensure the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

    • Add 100 µL of the prepared this compound dilutions (or vehicle control medium) to the appropriate wells. Include wells with medium only to serve as a blank control.

    • It is recommended to test each concentration in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure period (typically 48 to 72 hours).

  • MTT Assay Procedure:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

    • Calculation:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

      • Plot the % Viability against the log of the this compound concentration.

      • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

References

Application Notes and Protocols for Neopeltolide in Mitochondrial Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopeltolide, a marine-derived macrolide, has emerged as a potent modulator of mitochondrial function, demonstrating significant cytotoxic and cytostatic effects against a range of cancer cell lines and pathogenic fungi.[1][2][3][4] Its primary mechanism of action involves the specific inhibition of the mitochondrial electron transport chain (mETC) at Complex III, also known as the cytochrome bc1 complex.[1][2][3][5][6][7][8] This targeted inhibition disrupts cellular energy homeostasis, leading to decreased ATP synthesis and dissipation of the mitochondrial membrane potential, ultimately culminating in cell cycle arrest or apoptosis.[1][2][4][7] These characteristics make this compound and its analogs valuable tools for investigating mitochondrial physiology, pathology, and for the development of novel therapeutics targeting cellular bioenergetics.

These application notes provide an overview of this compound's effects on mitochondrial function and detailed protocols for its use in key experimental assays.

Mechanism of Action

This compound acts as a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3][6][7][8] It specifically binds to the Qo site of Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[5] This inhibition disrupts the proton motive force across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase (Complex V).[1] The disruption of the mETC can also lead to an increase in the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineCell TypeIC50 (nM)Reference
A549Human Lung Adenocarcinoma1.2[4]
NCI/ADR-RESHuman Ovarian Sarcoma5.1[4]
P388Murine Leukemia0.56[4]
MCF-7Human Breast Adenocarcinoma2.2 ± 0.1[2]
Table 2: Antifungal Activity of this compound
Fungal StrainAssayMinimum Inhibitory Concentration (MIC)Reference
Candida albicansLiquid Culture0.625 µg/mL[4]

Mandatory Visualizations

This compound's Mechanism of Action in Mitochondria cluster_ETC Mitochondrial Electron Transport Chain (mETC) cluster_Consequences Downstream Effects Complex I Complex I Ubiquinone Ubiquinone Complex I->Ubiquinone e- ATP_Production ATP Production Complex II Complex II Complex II->Ubiquinone e- Complex III Complex III Ubiquinone->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Decreased_H_pumping Decreased Proton Pumping Complex III->Decreased_H_pumping Complex IV Complex IV Cytochrome c->Complex IV e- This compound This compound This compound->Complex III Inhibits at Qo site ATP Synthase ATP Synthase MMP Mitochondrial Membrane Potential Dissipation_MMP Dissipation of MMP Dissipation_MMP->ATP Synthase Reduces Driving Force Decreased_ATP Decreased ATP Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis

Caption: Signaling pathway of this compound's inhibitory action on mitochondrial Complex III.

Experimental Workflow for Assessing Mitochondrial Function with this compound cluster_preparation Preparation cluster_treatment Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Neopeltolide_Prep 2. Prepare this compound Stock (in DMSO) Cell_Seeding 3. Seed Cells in appropriate plates Cell_Culture->Cell_Seeding Treatment 4. Treat cells with this compound (various concentrations) and controls Cell_Seeding->Treatment OCR_Assay 5a. Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) Treatment->OCR_Assay MMP_Assay 5b. Mitochondrial Membrane Potential (e.g., JC-1 or TMRE staining) Treatment->MMP_Assay ATP_Assay 5c. Intracellular ATP Levels (e.g., Luminescence-based assay) Treatment->ATP_Assay Data_Analysis 6. Data Acquisition and Analysis OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis Conclusion 7. Interpretation and Conclusion Data_Analysis->Conclusion

References

Preparation of Neopeltolide Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopeltolide, a macrolide isolated from a deep-sea sponge, has demonstrated potent antiproliferative and antifungal activities.[1][2] Its mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain, leading to suppressed ATP synthesis.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro cell culture experiments, ensuring accurate and reproducible results. It includes information on solubility, stability, and storage, along with a summary of its biological activity and a diagram of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 590.7 g/mol [1]
Appearance Colorless oil[1]
IC50 (A549 human lung adenocarcinoma) 1.2 nM[2]
IC50 (NCI/ADR-RES ovarian sarcoma) 5.1 nM[2]
IC50 (P388 murine leukemia) 0.56 nM[2][3]
IC50 (MCF-7 human breast cancer) Potent inhibition at nanomolar concentrations[1]
IC50 (HCT-116 human colorectal carcinoma) Potent inhibition at nanomolar concentrations[1]
Minimum Inhibitory Concentration (MIC) against Candida albicans 0.625 µg/mL[1][2]

Experimental Protocols

Materials
  • This compound (lyophilized powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes

  • Sterile, light-blocking storage vials or aluminum foil

Preparation of a 1 mM Primary Stock Solution

Note: While some sources advise against the use of DMSO for in vivo preclinical trials, it is a common and effective solvent for preparing stock solutions of hydrophobic compounds for in vitro cell culture experiments.[1][5][6] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]

  • Equilibrate: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Due to its nature as an oil, it is recommended to obtain this compound in a pre-weighed format. If you must aliquot the oil, do so with calibrated equipment. For this protocol, we will assume a starting amount of 1 mg of this compound.

  • Calculation of DMSO Volume:

    • Molecular Weight (MW) of this compound = 590.7 g/mol

    • To make a 1 mM (1 mmol/L) solution with 1 mg of this compound:

      • Moles of this compound = 0.001 g / 590.7 g/mol = 1.69 x 10⁻⁶ mol

      • Volume of DMSO (L) = 1.69 x 10⁻⁶ mol / 0.001 mol/L = 1.69 x 10⁻³ L = 1.69 mL

  • Dissolution:

    • Carefully add 1.69 mL of sterile DMSO to the vial containing 1 mg of this compound.

    • Vortex gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Dispense the 1 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes or wrap standard tubes in aluminum foil.

    • Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.[7]

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the 1 mM stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions in sterile microcentrifuge tubes before adding to the cell culture plates.

    • Example for a final concentration of 10 nM in 1 mL of medium:

      • Prepare a 1 µM intermediate solution: Dilute 1 µL of the 1 mM stock solution in 999 µL of complete cell culture medium.

      • Add 10 µL of the 1 µM intermediate solution to 990 µL of cell culture medium in the well of a culture plate.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.

Diagrams

Signaling Pathway

Neopeltolide_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_cellular_effects Cellular Effects ETC Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome bc1) ETC->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_depletion ATP Depletion ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase e- flow drives ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits Proliferation_Inhibition Inhibition of Cell Proliferation ATP_depletion->Proliferation_Inhibition Apoptosis Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

Neopeltolide_Stock_Preparation_Workflow cluster_stock_prep Primary Stock Solution Preparation (1 mM) cluster_working_prep Working Solution Preparation start Start: this compound (1 mg) equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add 1.69 mL sterile DMSO equilibrate->add_dmso dissolve Vortex to Dissolve Completely add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of 1 mM stock store->thaw For Experiment intermediate_dilution Prepare intermediate dilutions in culture medium thaw->intermediate_dilution vehicle_control Prepare vehicle control (DMSO in medium) thaw->vehicle_control final_dilution Add to cell culture to achieve final concentration intermediate_dilution->final_dilution

Caption: Workflow for preparing this compound solutions.

References

Application Notes & Protocols: Neopeltolide Purification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Neopeltolide is a potent macrolide natural product first isolated from a deep-water marine sponge of the family Neopeltidae.[1][2] It has garnered significant attention from the scientific community due to its remarkable biological activities, including potent in vitro cytotoxicity against various human cancer cell lines at nanomolar concentrations and strong antifungal properties.[2][3][4] Structurally, this compound features a 14-membered macrolactone core containing a trisubstituted 2,6-cis-tetrahydropyran ring and a distinctive oxazole-containing side chain.[4][5] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex, leading to the suppression of ATP synthesis.[4][6][7] These application notes provide detailed protocols for the purification and analytical characterization of this compound for researchers in natural products chemistry and drug development.

Section 1: Purification of this compound from Natural Source

The following protocol is based on the original isolation method reported for this compound. It employs a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separations.

Experimental Workflow for Purification

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Sponge Frozen Sponge Material (Family: Neopeltidae) Extract Exhaustive Extraction Sponge->Extract Ethanol Partition Liquid-Liquid Partitioning Extract->Partition n-Butanol / Water VCC Vacuum Column Chromatography (Silica Gel) Partition->VCC n-Butanol Fraction HPLC Reversed-Phase HPLC VCC->HPLC Enriched Fraction Final Pure this compound (Colorless Oil) HPLC->Final

Caption: Workflow for this compound purification.

Detailed Purification Protocol

1.2.1 Extraction

  • Begin with frozen deep-water sponge material from the family Neopeltidae.[1]

  • Thaw the sponge material and subject it to exhaustive extraction with ethanol at room temperature.[1][3]

  • Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude aqueous residue.[3]

1.2.2 Liquid-Liquid Partitioning

  • Partition the concentrated crude extract between n-butanol and water.[1][3]

  • Separate the layers and collect the n-butanol fraction, which contains the less polar secondary metabolites, including this compound.

  • Concentrate the n-butanol fraction to dryness.

1.2.3 Vacuum Column Chromatography (VCC)

  • Prepare a VCC column packed with a silica gel stationary phase.

  • Dissolve the dried n-butanol fraction in a minimal amount of a suitable solvent and load it onto the silica gel column.

  • Elute the column using a step gradient of ethyl acetate in heptane.[1][3]

  • Collect fractions and monitor them using an appropriate method (e.g., Thin Layer Chromatography - TLC) to identify those containing the compound of interest.

  • Pool the fractions enriched with this compound and concentrate them.

1.2.4 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Dissolve the enriched fraction from VCC in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform final purification using a preparative RP-HPLC system.

    • Column : A C18 stationary phase is typically used.

    • Mobile Phase : A gradient of acetonitrile in water is a common choice.

    • Detection : Monitor the elution profile using a UV detector, typically at 214 nm for peptide bonds or other relevant wavelengths based on the UV absorbance of this compound.[8]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to yield pure this compound as a colorless oil.[1][3]

Section 2: Analytical Characterization

Once purified, this compound is characterized using a suite of analytical techniques to confirm its structure, purity, and identity.

Overview of Characterization Techniques

G cluster_structure Structural Elucidation cluster_bioactivity Biological Characterization center_node Pure this compound NMR NMR Spectroscopy (1D & 2D) center_node->NMR MS Mass Spectrometry (HRMS) center_node->MS Cyto Cytotoxicity Assays (e.g., MTT) center_node->Cyto Flow Flow Cytometry center_node->Flow Structure Planar Structure & Molecular Formula NMR->Structure MS->Structure Bioactivity IC50 Values & Cell Cycle Effects Cyto->Bioactivity Flow->Bioactivity

Caption: Key techniques for this compound characterization.

Spectroscopic and Spectrometric Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the primary tool for elucidating the complex planar structure of this compound. A combination of 1D and 2D NMR experiments is required.

  • Protocol :

    • Dissolve a sample of pure this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3 or CD3OD).

    • Acquire 1H and 13C NMR spectra to observe proton and carbon environments.

    • Perform 2D NMR experiments such as DQF-COSY (proton-proton correlations), HSQC (one-bond proton-carbon correlations), and HMBC (long-range proton-carbon correlations) to piece together the molecular framework.[1][5]

    • Advanced 1D techniques like 1D-DPFGSE-TOCSY can be used to resolve overlapping signals in complex regions of the 1H spectrum.[1][3]

2.2.2 High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.

  • Protocol :

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

    • Introduce the sample into an HRMS instrument, often using electrospray ionization (ESI) or fast atom bombardment (FAB).[1]

    • Measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ with high precision.

    • Use the exact mass to determine the elemental composition and confirm the molecular formula.[1][5]

Table 1: Physicochemical and Spectrometric Data for this compound
Property Value
AppearanceColorless Oil[1][3]
Molecular FormulaC₃₁H₄₆N₂O₉[1][3]
Molecular Weight590.7 g/mol [4]
Optical Rotation [α]D+24 (c 0.24, MeOH)[4]
HRMS [M+H]⁺Observed: 591.32692, Calculated: 591.32816[3]
Biological Activity Characterization

2.3.1 In Vitro Cytotoxicity Assay (MTT Assay) This assay determines the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).

  • Protocol :

    • Seed human cancer cell lines (e.g., A549, PANC-1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value from the dose-response curve.[1]

Table 2: In Vitro Cytotoxicity of this compound
Cell Line IC₅₀ (nM)
P388 (Murine Leukemia)0.56[1][3]
A-549 (Human Lung Adenocarcinoma)1.2[1][3]
NCI-ADR-RES (Human Ovarian Sarcoma)5.1[1][3]

2.3.2 Antifungal Susceptibility Testing The antifungal activity is determined by measuring the Minimum Inhibitory Concentration (MIC).

  • Protocol :

    • Perform a disk diffusion assay by placing a paper disk containing this compound (e.g., 25 µg) on an agar plate inoculated with Candida albicans. Measure the zone of growth inhibition.[3][4]

    • For MIC determination, use a broth microdilution method where C. albicans is incubated with serial dilutions of this compound in a liquid culture medium.[3]

    • The MIC is the lowest concentration that completely inhibits visible fungal growth after a defined incubation period.[3]

Table 3: Antifungal Activity of this compound
Organism MIC (μg/mL)
Candida albicans0.625[1][3]

2.3.3 Cell Cycle Analysis Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

  • Protocol :

    • Treat a cancer cell line (e.g., A549) with this compound (e.g., 100 nM) or a vehicle control for 24 hours.[3]

    • Harvest the cells, fix them in ethanol, and stain the cellular DNA with a fluorescent dye like propidium iodide.[3]

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram data is analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M), revealing any cell cycle arrest. This compound has been shown to cause a block at the G1 phase.[1][3]

Section 3: Mechanism of Action

This compound exerts its cytotoxic effects by targeting mitochondrial function.

Inhibition of Mitochondrial Respiration

G cluster_etc Mitochondrial Electron Transport Chain C1 Complex I C3 Complex III (Cytochrome bc1) C1->C3 C4 Complex IV C3->C4 Inhibition ATP Synthesis Suppressed C3->Inhibition ATP_Synthase ATP Synthase C4->ATP_Synthase ATP_Synthase->Inhibition This compound This compound This compound->C3 Inhibits

Caption: this compound inhibits Complex III, suppressing ATP synthesis.

Studies have shown that this compound is an inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[7] This inhibition disrupts the electron flow, impairs the proton gradient across the inner mitochondrial membrane, and ultimately suppresses the synthesis of ATP, leading to energy depletion and cell death.[6][9] This specific mechanism distinguishes it from agents that target the cytoskeleton, as it does not appear to interact with tubulin or actin.[3]

References

Application Notes and Protocols: Neopeltolide in High-Throughput Screening for Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopeltolide, a macrolide natural product isolated from a deep-sea sponge of the Neopeltidae family, has demonstrated potent antiproliferative activity against a range of cancer cell lines at nanomolar concentrations.[1] Its unique mechanism of action, targeting mitochondrial function, makes it a compelling candidate for anticancer drug discovery and a valuable tool for high-throughput screening (HTS) campaigns. These application notes provide a comprehensive overview of this compound's utility in HTS, including its mechanism of action, quantitative efficacy data, and detailed protocols for cytotoxicity screening.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting mitochondrial ATP synthesis.[2] Specifically, it targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2][3] Molecular modeling and experimental data suggest that this compound acts as a Qo-site inhibitor of the bc1 complex.[2][4] This inhibition disrupts the electron flow from ubiquinol to cytochrome c, a critical step in generating the proton gradient necessary for ATP production by ATP synthase. The resulting decrease in cellular ATP levels leads to energy depletion and, ultimately, cell death in cancer cells, which often have a high energy demand.[3][5]

Neopeltolide_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Cellular_Effects Cellular Effects Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Synthesis ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion This compound This compound This compound->Complex_III Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) ATP_depletion->Cell_Death

This compound's mechanism of action targeting Complex III.

Data Presentation: In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxicity across a variety of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cancer Cell LineCancer TypeIC50 (nM)Reference
P388Murine Leukemia0.56[1]
A-549Human Lung Adenocarcinoma1.2[1]
NCI/ADR-RESHuman Ovarian Sarcoma5.1[1]
MCF-7Human Breast CancerLow nM range[6]
HCT-116Human Colorectal CarcinomaLow nM range[2]
PANC-1Human Pancreatic CarcinomaCytostatic effects observed[1]
DLD-1Colorectal AdenocarcinomaCytostatic effects observed[2]

Experimental Protocols for High-Throughput Screening

The following protocols are designed for a 96-well or 384-well plate format, suitable for HTS of compound libraries to identify agents with anticancer activity, using this compound as a positive control.

Cell Culture and Plating
  • Cell Lines: Select a panel of human cancer cell lines (e.g., A-549, MCF-7, HCT-116).

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 3,000-10,000 cells per well for a 96-well plate) in a final volume of 100 µL per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

Compound Preparation and Addition
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Compound Addition: Add 10 µL of the diluted this compound or test compounds to the appropriate wells. Include wells with vehicle control (0.1% DMSO) and no-cell controls (medium only).

Cytotoxicity Assay Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Incubation: Incubate the plates with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values.

This homogeneous assay quantifies ATP, which is a direct indicator of metabolically active, viable cells.

  • Incubation: Incubate the plates with the compounds for 48-72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values.

HTS_Workflow start Start cell_culture 1. Cell Culture (e.g., A-549, MCF-7) start->cell_culture cell_plating 2. Cell Plating (96- or 384-well plates) cell_culture->cell_plating compound_addition 4. Compound Addition (Automated Liquid Handler) cell_plating->compound_addition compound_prep 3. Compound Preparation (this compound & Test Library) compound_prep->compound_addition incubation 5. Incubation (48-72 hours) compound_addition->incubation viability_assay 6. Cell Viability Assay incubation->viability_assay mtt_assay MTT Assay viability_assay->mtt_assay Colorimetric ctg_assay CellTiter-Glo® Assay viability_assay->ctg_assay Luminescent data_acquisition 7. Data Acquisition (Plate Reader) mtt_assay->data_acquisition ctg_assay->data_acquisition data_analysis 8. Data Analysis (IC50 Determination) data_acquisition->data_analysis hit_identification 9. Hit Identification data_analysis->hit_identification

High-throughput screening workflow for anticancer drugs.

Conclusion

This compound's potent and specific mechanism of action makes it an excellent positive control and a valuable lead compound in high-throughput screening for novel anticancer agents. The provided protocols offer a robust framework for researchers to utilize this compound in their HTS campaigns to identify and characterize new chemical entities with potential therapeutic value in oncology.

References

Application Note: A Comprehensive Experimental Design for Elucidating the Mechanism of Action of Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neopeltolide is a marine-derived macrolide isolated from a deep-sea sponge of the Neopeltidae family.[1][2][3] It has demonstrated potent antiproliferative and cytotoxic activity at nanomolar concentrations against a range of human cancer cell lines, including lung, breast, ovarian, and leukemia.[2][4][5][6] The primary molecular target of this compound has been identified as the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (mETC), leading to the inhibition of ATP synthesis.[4][7] While its primary target is known, a comprehensive understanding of the downstream cellular consequences is crucial for its development as a therapeutic agent.

This application note provides a detailed experimental framework to systematically investigate the mechanism of action of this compound, progressing from broad cellular effects to specific molecular pathways. The protocols and data presentation formats are designed to guide researchers in generating robust and reproducible data.

Experimental Strategy Overview

A multi-phase approach is recommended to fully characterize the biological effects of this compound. The workflow begins with characterizing the phenotypic effects on cancer cells, moves to confirming the impact on mitochondrial function, and concludes by dissecting the key downstream signaling pathways.

G cluster_0 Phase 1: Cellular Phenotype Characterization cluster_1 Phase 2: Mitochondrial Function Assessment cluster_2 Phase 3: Downstream Pathway Analysis a1 Cell Viability & Proliferation Assays (IC50) a2 Cell Cycle Analysis a1->a2 a3 Apoptosis vs. Necrosis Assays a2->a3 b1 Mitochondrial Respiration (OCR/ECAR) a3->b1 Confirm Mitochondrial Involvement b2 Mitochondrial Membrane Potential (ΔΨm) b1->b2 b3 Intracellular ATP Measurement b1->b3 b4 Reactive Oxygen Species (ROS) Detection b1->b4 c1 Western Blot for Key Signaling Proteins (Apoptosis, Cell Cycle, Autophagy) b1->c1 Investigate Molecular Switches

Caption: Proposed experimental workflow for this compound mechanism of action studies.

Proposed Signaling Pathway of this compound

Based on existing literature, this compound's inhibition of mitochondrial Complex III is expected to trigger a cascade of events including energy depletion, oxidative stress, cell cycle arrest, and ultimately, apoptosis. The following diagram illustrates this proposed mechanism.

G This compound This compound ComplexIII Mitochondrial Complex III (Cytochrome bc1 complex) This compound->ComplexIII Inhibits ETC Disrupted Electron Transport Chain ComplexIII->ETC ATP ↓ Intracellular ATP ETC->ATP ROS ↑ Mitochondrial ROS ETC->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ETC->MMP AMPK AMPK Activation ATP->AMPK ROS->MMP Apoptosis Apoptosis MMP->Apoptosis triggers G1Arrest G1 Cell Cycle Arrest AMPK->G1Arrest Autophagy Autophagy Modulation AMPK->Autophagy G1Arrest->Apoptosis can lead to

Caption: Proposed signaling cascade initiated by this compound's inhibition of Complex III.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This assay determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).

  • Materials : 96-well plates, cancer cell lines (e.g., A549, MCF-7, HCT-116), complete culture medium, this compound stock solution, MTS or MTT reagent, microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the this compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression. A G1 phase block has been previously reported.[2][3]

  • Materials : 6-well plates, cancer cell lines, this compound, PBS, 70% cold ethanol, Propidium Iodide (PI)/RNase staining solution, flow cytometer.

  • Procedure :

    • Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

    • Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

    • Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : 6-well plates, cancer cell lines, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

  • Procedure :

    • Seed and treat cells with this compound as described in Protocol 2 for 24-48 hours.

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cells according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze immediately by flow cytometry. (Annexin V-/PI- = viable; Annexin V+/PI- = early apoptotic; Annexin V+/PI+ = late apoptotic/necrotic).

Protocol 4: Mitochondrial Respiration Analysis (Seahorse XF)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis.

  • Materials : Seahorse XF cell culture microplate, cancer cell lines, this compound, Seahorse XF analyzer, Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).

  • Procedure :

    • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

    • Treat cells with this compound for a predetermined time (e.g., 4-24 hours).

    • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. The analyzer will sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Analyze the data to determine the impact of this compound on key parameters of mitochondrial function.

Protocol 5: Western Blot Analysis

This technique is used to measure changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and autophagy.

  • Materials : Treated cell pellets, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

  • Procedure :

    • Lyse treated cell pellets in RIPA buffer and determine protein concentration.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested targets:

      • Apoptosis : Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

      • Cell Cycle : p21, p27, Cyclin D1, CDK4.

      • Energy Sensing/Autophagy : p-AMPK, AMPK, LC3B, p62/SQSTM1.

      • Loading Control : β-Actin, GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify protein expression relative to the loading control.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Tissue of Origin p53 Status IC50 (nM) ± SD (72h)
A549 Lung Carcinoma Wild-Type Data
MCF-7 Breast Adenocarcinoma Wild-Type Data
HCT-116 Colorectal Carcinoma Wild-Type Data

| PANC-1 | Pancreatic Carcinoma | Mutant | Data |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h)

Treatment % G1 Phase % S Phase % G2/M Phase % Sub-G1 (Apoptosis)
Vehicle Control Data ± SD Data ± SD Data ± SD Data ± SD
This compound (IC50) Data ± SD Data ± SD Data ± SD Data ± SD

| this compound (2x IC50) | Data ± SD | Data ± SD | Data ± SD | Data ± SD |

Table 3: Apoptosis Induction by this compound in A549 Cells (48h)

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control Data ± SD Data ± SD Data ± SD
This compound (IC50) Data ± SD Data ± SD Data ± SD

| this compound (2x IC50) | Data ± SD | Data ± SD | Data ± SD |

Table 4: Mitochondrial Respiration Parameters in this compound-Treated A549 Cells (24h)

Treatment Basal Respiration (OCR) ATP Production (OCR) Maximal Respiration (OCR)
Vehicle Control Data ± SD Data ± SD Data ± SD

| this compound (IC50) | Data ± SD | Data ± SD | Data ± SD |

References

Application Notes and Protocols for the Synthesis of Neopeltolide Analogues and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and data for the synthesis of Neopeltolide analogues to facilitate structure-activity relationship (SAR) studies. This compound, a macrolide of marine origin, has demonstrated potent antiproliferative and antifungal activities, making it a compelling lead compound for drug discovery.[1][2][3][4] Understanding the relationship between its complex structure and biological function is crucial for the design of novel therapeutic agents with improved potency and pharmacological profiles.

Structure-Activity Relationship (SAR) Summary

SAR studies on this compound have revealed several key structural features that are critical for its biological activity:

  • The Oxazole-Containing Side Chain: This moiety is essential for potent antiproliferative activity.[5][6] Modifications such as the replacement of the oxazole ring with a furan can be tolerated to some extent, but substitution with simpler aromatic or aliphatic groups, like benzoyl or octanoyl, leads to a significant loss of activity.[6][7] The C19-C20 and C26-C27 double bonds within the side chain, as well as the terminal methyl carbamate group, are also crucial for maintaining high potency.[5]

  • The Macrolide Core: The 14-membered macrolide core is a necessary component for the biological activity of this compound.[6] While some modifications at the C8 and C9 positions are tolerated, they generally do not lead to an increase in potency.[7]

  • Stereochemistry: The stereochemical configuration of the macrolide core is critical for its interaction with its biological target. Inversion of stereocenters, particularly at C11 and C13, results in a dramatic reduction in antiproliferative activity.[6]

  • Mechanism of Action: this compound exerts its cytotoxic effects primarily by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2][3][4] This leads to a disruption of the mitochondrial membrane potential and a depletion of cellular ATP.[8] Additionally, some studies suggest the involvement of the p53 pathway and the PI3K/Akt/mTOR signaling pathway in the cellular response to this compound and its analogues.[7][9][10] A synthetic analogue, 8,9-dehydrothis compound, has also been shown to impair cytoprotective autophagy in cancer cells.[8]

Quantitative Biological Activity Data

The following tables summarize the reported antiproliferative activities of this compound and selected analogues against various cancer cell lines.

Table 1: Antiproliferative Activity (IC50/GI50 in nM) of this compound

Cell LineIC50/GI50 (nM)Reference(s)
MCF-7 (Breast Adenocarcinoma)2.2 ± 0.1[6]
P388 (Murine Leukemia)0.6 ± 0.2[6]
P388 (Murine Leukemia)0.899[3][11]
HCT-116 (Colon Carcinoma)<25[7][9]
A549 (Lung Carcinoma)Minimally Active[6]
PANC-1 (Pancreatic Carcinoma)Potent[10]

Table 2: Structure-Activity Relationship Data for this compound Analogues

Analogue/ModificationCell LineIC50/GI50 (nM)Key FindingReference(s)
9-Demethylthis compoundP3880.813Equipotent or slightly more active than this compound.[3][11]
Diastereomer with Inverted C11 and C13 StereochemistryP388~50~84-fold less potent than this compound.[6]
Diastereomer with Inverted C11 and C13 StereochemistryMCF-7~220~100-fold less potent than this compound.[6]
Replacement of Oxazole Side Chain with Benzoyl GroupP388>10,000Abolished the vast majority of activity.[6]
Replacement of Oxazole Side Chain with Octanoyl GroupP388>10,000Abolished the vast majority of activity.[6]
Furan-containing AnalogueHCT-116<25The only active analogue resulting from the replacement of the oxazole group.[7]
8,9-Dehydrothis compoundPANC-1PotentPotent cytotoxic activity, especially under nutrient-deprived conditions.[8]

Experimental Protocols

3.1. General Protocol for the Synthesis of this compound Analogues via Suzuki-Miyaura Coupling and Ring-Closing Metathesis

This protocol provides a general framework for the synthesis of this compound analogues, a strategy employed in the synthesis of derivatives like 9-demethylthis compound.[11]

Materials:

  • Appropriately functionalized macrolide core precursor (e.g., a vinyl iodide)

  • Functionalized side chain precursor (e.g., a boronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Grubbs' catalyst (e.g., Grubbs' second generation)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Suzuki-Miyaura Coupling: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the macrolide core precursor (1 equivalent) in the solvent mixture. b. Add the side chain precursor (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents). c. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the coupled product.

  • Ring-Closing Metathesis (RCM): a. Dissolve the product from the Suzuki-Miyaura coupling step in anhydrous DCM under an inert atmosphere. b. Add the Grubbs' catalyst (0.05-0.1 equivalents) and stir the reaction at room temperature or with gentle heating (e.g., 40 °C). c. Monitor the reaction by TLC. d. Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. e. Concentrate the reaction mixture and purify the crude product by silica gel column chromatography to yield the desired macrolide analogue.

3.2. Protocol for Antiproliferative Activity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of synthesized this compound analogues on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound analogues in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogues. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. b. Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Visualizations

Neopeltolide_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cell Cellular Processes This compound This compound Analogues Complex_III Cytochrome bc1 (Complex III) This compound->Complex_III Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Downregulation p53 p53 Pathway This compound->p53 Auxiliary Role Autophagy Cytoprotective Autophagy This compound->Autophagy Inhibition ETC Electron Transport Chain MMP Mitochondrial Membrane Potential (ΔΨm) Complex_III->MMP Dissipation ETC->MMP Maintains ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesis ATP->PI3K_Akt_mTOR Activates Cell_Death Cell Death (Apoptosis/Necrosis) ATP->Cell_Death Depletion Induces Proliferation Cell Proliferation ATP->Proliferation Required for PI3K_Akt_mTOR->Proliferation Promotes p53->Cell_Death Induces Autophagy->Proliferation Supports

Caption: Signaling pathways affected by this compound and its analogues.

SAR_Workflow cluster_synthesis Analogue Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Analogue Design (Core & Side Chain Modifications) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, RCM) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Antiproliferative Screening (e.g., MTT Assay) Purification->Screening IC50 IC50/GI50 Determination Screening->IC50 MoA Mechanism of Action Studies (e.g., Mitochondrial Assays, Western Blot) IC50->MoA SAR_Analysis Structure-Activity Relationship Analysis MoA->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Experimental workflow for SAR studies of this compound analogues.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Core Macrolide Core (Correct Stereochemistry) Potent Potent Antiproliferative Activity Core->Potent Side_Chain Oxazole-Containing Side Chain Side_Chain->Potent SC_Double_Bonds Side Chain Double Bonds SC_Double_Bonds->Potent Carbamate Terminal Methyl Carbamate Carbamate->Potent Reduced Reduced/Abolished Activity Core_Mod Incorrect Stereochemistry or Core Alteration Core_Mod->Reduced SC_Mod Side Chain Replacement (e.g., Benzoyl, Octanoyl) SC_Mod->Reduced

Caption: Logical relationships in this compound's structure-activity.

References

Application Notes and Protocols for Utilizing Neopeltolide in Experimental Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Neopeltolide, a potent marine-derived macrolide, in cancer research. This document outlines sensitive cell lines, detailed experimental protocols, and the underlying mechanism of action of this compound, facilitating its use as a tool compound or a potential therapeutic lead.

Introduction to this compound

This compound is a natural product isolated from a deep-sea sponge of the family Neopeltidae. It has demonstrated highly potent cytotoxic and cytostatic activities against a range of cancer cell lines at nanomolar concentrations.[1][2] Its primary mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, leading to a disruption of mitochondrial function, depletion of cellular ATP, and induction of apoptosis.[3] Additionally, this compound has been observed to cause a cell cycle arrest at the G1 phase.[4] These characteristics make this compound a valuable agent for studying mitochondrial function in cancer and for exploring novel anticancer therapeutic strategies.

Sensitive Cell Lines and In Vitro Activity

This compound has shown potent anti-proliferative activity against a variety of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for several sensitive cell lines.

Cell LineCancer TypeAssay TypeIC50 / GI50 (nM)Reference(s)
A549Human Lung AdenocarcinomaMTT1.2[5]
NCI/ADR-RESHuman Ovarian SarcomaMTT5.1[5]
P388Murine LeukemiaMTT0.56[5]
MCF-7Human Breast Adenocarcinoma[3H]-thymidine incorporation2.2 ± 0.1[6]
HCT-116Human Colorectal CarcinomaMTS<25[4]
HCT-116 (p53 knockout)Human Colorectal CarcinomaMTSSignificantly less potent than in HCT-116[4]
PANC-1Human Pancreatic CarcinomaNot SpecifiedCytostatic[2]
DLD-1Human Colorectal AdenocarcinomaNot SpecifiedCytostatic[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on sensitive cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell population.

Materials:

  • This compound stock solution (in DMSO)

  • Sensitive cancer cell line of choice

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a specialized detergent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization: If using MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. If using MTS, this step is not necessary as the product is soluble.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 or GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the chosen duration. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • This compound-treated and control cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization.

  • Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis and Cell Cycle Proteins

This protocol is for analyzing the expression of key proteins involved in this compound-induced apoptosis and cell cycle arrest.

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Cyclin D1, anti-CDK4, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mechanism of Action and Signaling Pathways

This compound's primary molecular target is the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] Inhibition of this complex disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP synthesis. This energy crisis triggers the intrinsic pathway of apoptosis.

Neopeltolide_Mechanism_of_Action This compound This compound ComplexIII Cytochrome bc1 Complex (Complex III) This compound->ComplexIII Inhibits ETC Mitochondrial Electron Transport Chain (ETC) MMP ↓ Mitochondrial Membrane Potential ATP ↓ ATP Synthesis Apoptosis Intrinsic Apoptosis Bcl2 Bcl-2 Family (↑Bax/↓Bcl-2) Apoptosis->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases CellDeath Apoptotic Cell Death Caspases->CellDeath

Caption: this compound's primary mechanism of action.

This compound also induces a G1 phase cell cycle arrest. While the exact mechanism is still under investigation, it is hypothesized to involve the modulation of key G1 regulatory proteins such as Cyclin D1, CDK4, and the CDK inhibitor p27.

Neopeltolide_Cell_Cycle_Arrest This compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 Complex This compound->CyclinD1_CDK4 ↓ Activity (Hypothesized) p27 p27 (CDK Inhibitor) This compound->p27 ↑ Expression (Hypothesized) G1_S_Transition G1/S Phase Transition G1_Arrest G1 Phase Arrest G1_S_Transition->G1_Arrest Blocked CyclinD1_CDK4->G1_S_Transition Promotes p27->CyclinD1_CDK4 Inhibits

Caption: Hypothesized mechanism of this compound-induced G1 cell cycle arrest.

Experimental Workflow

A typical workflow for investigating the effects of this compound on a sensitive cancer cell line is outlined below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Mitochondrial Function Assays Cell_Culture Culture Sensitive Cell Line Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay IC50_Determination Determine IC50/GI50 Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blotting (Apoptosis & Cell Cycle Markers) IC50_Determination->Western_Blot MMP_Assay Mitochondrial Membrane Potential Assay IC50_Determination->MMP_Assay ATP_Assay Cellular ATP Level Measurement IC50_Determination->ATP_Assay

References

Troubleshooting & Optimization

Neopeltolide solubility and stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with neopeltolide. It addresses common questions and troubleshooting scenarios related to its solubility and stability in DMSO and other solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data for this compound has not been extensively published, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent for initial stock solutions of similar macrolide compounds.[1][2] However, it is crucial to perform a solubility test to determine the optimal concentration for your specific batch of this compound. For subsequent dilutions into aqueous buffers for biological assays, it is important to ensure that the final concentration of DMSO is compatible with the experimental system, typically well below 1%.

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: A practical method to determine solubility is through a serial dilution approach. A detailed protocol for this can be found in the Troubleshooting Guide section under "Determining this compound Solubility." This involves preparing a high-concentration stock solution and observing for precipitation upon serial dilution.

Q3: What is the known stability of this compound in DMSO?

A3: The chemical stability of this compound in various solvents, including DMSO, has not been formally reported in the literature.[1][2] Stability can be influenced by factors such as storage temperature, light exposure, and the presence of water.[3] It is highly recommended to prepare fresh solutions for experiments whenever possible. For long-term storage, stock solutions in anhydrous DMSO should be stored at -80°C and protected from light. A recommended stability testing protocol is provided in the Troubleshooting Guide section.

Q4: Are there any known issues with using DMSO as a solvent for this compound in preclinical studies?

A4: Some literature suggests that while DMSO is a suggested diluent, it may be prohibited in certain preclinical trials, even in animal models.[1][2] This could be due to potential toxicity associated with DMSO or its effect on the stability and delivery of the compound. Researchers should consult relevant guidelines and consider alternative formulation strategies for in vivo studies.

Q5: What is the mechanism of action of this compound?

A5: this compound has been shown to be a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][4] This inhibition disrupts the synthesis of ATP, leading to cytotoxic effects in cancer cells.[1]

Troubleshooting Guides

Problem: Inconsistent or unexpected results in biological assays.

This could be due to issues with this compound solubility or stability. The following workflow can help troubleshoot this issue.

G A Inconsistent Assay Results B Check for Compound Precipitation A->B C Visually inspect stock and working solutions for precipitates. B->C D Precipitation Observed C->D Yes E No Precipitation Observed C->E No F Re-evaluate Solubility D->F I Assess Compound Stability E->I G Perform Solubility Test (see protocol below). F->G H Prepare fresh stock solution at a lower concentration. G->H J Perform Stability Test (see protocol below). I->J K Degradation Detected J->K Yes L No Degradation Detected J->L No M Use freshly prepared solutions for all experiments. K->M N Investigate other experimental variables (e.g., cell culture conditions, assay reagents). L->N

Caption: Troubleshooting workflow for inconsistent experimental results.

Determining this compound Solubility

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into a clear glass vial.

    • Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO to make a 10 mg/mL initial concentration).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not dissolve, gentle warming (to no more than 37°C) and/or sonication can be attempted.

  • Visual Inspection:

    • Carefully inspect the solution against a dark background for any visible particles or cloudiness. The absence of visible particles indicates that the compound is soluble at that concentration.

  • Serial Dilution:

    • If the initial solution is clear, perform serial dilutions (e.g., 2-fold dilutions) in the same solvent.

    • After each dilution, vortex and visually inspect for any precipitation.

  • Determination of Approximate Solubility:

    • The highest concentration at which no precipitate is observed is the approximate kinetic solubility of this compound in that solvent under the tested conditions.

Assessing this compound Stability in Solution

This protocol provides a general method to assess the stability of this compound in a given solvent over time.

Experimental Protocol: Stability Assessment by HPLC-MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Aliquot the solution into several separate, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.

  • Incubation:

    • Store the aliquots under various conditions that mimic your experimental and storage procedures (e.g., room temperature, 4°C, -20°C, -80°C, protected from light).

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), retrieve one aliquot from each storage condition.

  • Analysis:

    • Analyze the samples by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Quantify the peak area of the parent this compound compound.

    • Look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining this compound (relative to the time 0 sample) against time for each storage condition. This will provide an estimate of the degradation rate.

Data Summary

As specific quantitative data for this compound is not available in the literature, the following table provides a template for researchers to populate with their own experimental findings.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Approximate Solubility (mg/mL)Observations
DMSO25User Determinede.g., Clear solution, slight precipitation
Ethanol25User Determined
PBS (pH 7.4)25User Determined

Table 2: Experimentally Determined Stability of this compound in DMSO

Storage ConditionTime Point% Remaining this compoundDegradation Products Observed (Yes/No)
-80°C, dark24 hoursUser DeterminedUser Determined
1 weekUser DeterminedUser Determined
-20°C, dark24 hoursUser DeterminedUser Determined
1 weekUser DeterminedUser Determined
4°C, dark24 hoursUser DeterminedUser Determined
Room Temp, light24 hoursUser DeterminedUser Determined

This compound's Mechanism of Action

This compound inhibits Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain, which is crucial for ATP synthesis.

G cluster_0 Mitochondrial Electron Transport Chain A Complex I C Coenzyme Q A->C B Complex II B->C D Complex III (Cytochrome bc1) C->D E Cytochrome c D->E F Complex IV E->F H O2 -> H2O F->H G ATP Synthase I ADP -> ATP G->I J This compound J->D

Caption: Inhibition of Complex III by this compound.

References

Technical Support Center: Overcoming Poor Water Solubility of Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor water solubility of Neopeltolide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a marine-derived macrolide with potent anti-cancer and anti-fungal properties.[1][2] Its highly lipophilic nature, evidenced by a calculated Log P of 4.7, leads to very poor water solubility.[1] This poses a significant challenge for its use in aqueous-based biological assays and in the development of parenteral formulations, potentially leading to issues like precipitation, reduced bioavailability, and inconsistent experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

A2: For in vitro experiments, such as cell-based assays, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous culture media.

Q3: How can I prepare this compound for in vivo animal studies?

A3: Due to its poor water solubility, parenteral administration of this compound requires a specialized vehicle.[1] Co-solvent systems are a common approach to solubilize lipophilic drugs for intravenous or intramuscular injection. A combination of excipients such as polyethylene glycol (PEG), propylene glycol (PG), and N,N-dimethylacetamide (DMA) can be effective. It is crucial to perform tolerability studies for any new vehicle in the chosen animal model.

Q4: Are there more advanced formulation strategies to improve this compound's solubility and delivery?

A4: Yes, several advanced formulation strategies can be explored to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. These include:

  • Lipid-based formulations: Incorporating this compound into liposomes or nanoemulsions can improve its solubility and facilitate its transport across biological membranes.

  • Polymeric micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, encapsulating the hydrophobic drug in their core.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]

  • Nanoparticle formulations: Milling this compound to the nanoscale or encapsulating it in polymeric nanoparticles can increase its surface area and dissolution rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too high, or the aqueous solubility of this compound is exceeded.Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent toxicity and drug precipitation. Perform serial dilutions of the stock solution in the medium with vigorous vortexing between each dilution.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. The compound may be adsorbing to plasticware.Use glass or low-binding plasticware. After diluting the stock solution into the aqueous medium, visually inspect for any signs of precipitation. Consider using a formulation with solubilizing excipients.
Low bioavailability in in vivo studies. The drug is precipitating upon injection into the bloodstream.Optimize the parenteral formulation. Increase the concentration of co-solvents or surfactants, or explore alternative formulation strategies like liposomes or nanoparticles.
Vehicle-related toxicity in animal models. The chosen excipients or their concentrations are causing adverse effects.Conduct a thorough literature review on the safety of the chosen excipients. Perform a dose-escalation study of the vehicle alone to determine its maximum tolerated dose in the specific animal model.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 590.7 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Weigh out 5.91 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Co-solvent-based Formulation for Parenteral Administration

This protocol provides an example of how to prepare a co-solvent vehicle for the intravenous administration of this compound in a preclinical setting, based on a known formulation for poorly soluble drugs.

Materials:

  • This compound

  • N,N-Dimethylacetamide (DMA)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare the co-solvent vehicle by mixing 20% DMA, 40% PG, and 40% PEG-400 (v/v/v) in a sterile vial. For example, to prepare 10 mL of the vehicle, mix 2 mL of DMA, 4 mL of PG, and 4 mL of PEG-400.

  • Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Store the formulation according to its stability profile, typically at 2-8°C, protected from light.

Note: The suitability and safety of this vehicle must be established in the specific animal model before use.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments a Weigh this compound b Dissolve in DMSO (10 mM Stock) a->b c Store at -20°C/-80°C b->c d Dilute in Culture Medium (Final DMSO < 0.5%) c->d e Perform Cell-Based Assay d->e f Prepare Co-solvent Vehicle (e.g., DMA/PG/PEG-400) g Dissolve this compound f->g h Sterile Filtration g->h i Administer to Animal Model (e.g., IV injection) h->i j Conduct In Vivo Study i->j

Caption: Experimental workflow for preparing this compound for in vitro and in vivo studies.

signaling_pathway This compound This compound (Poorly Soluble) Formulation Solubilization Strategy (e.g., Co-solvents, Liposomes) This compound->Formulation Overcoming Solubility Barrier Bioavailability Increased Bioavailability Formulation->Bioavailability Target Cellular Target Bioavailability->Target Effect Biological Effect (e.g., Anti-cancer Activity) Target->Effect

References

Technical Support Center: Optimizing Neopeltolide Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Neopeltolide in cytotoxicity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent marine-derived macrolide that exhibits cytotoxic and cytostatic effects against a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (Complex III of the electron transport chain).[1][3] This inhibition disrupts mitochondrial function, leading to a decrease in ATP synthesis, which can trigger cell cycle arrest or apoptosis.[1][2] It is important to note that this compound's effects can be cell-line dependent, with some studies showing it to be cytostatic at certain concentrations rather than purely cytotoxic.[1][4]

Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?

This compound is highly potent, with IC50 values typically in the low nanomolar to subnanomolar range.[2][4] However, the optimal concentration can vary significantly depending on the cell line being tested. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.

Q3: What is the solubility and stability of this compound in cell culture media?

While specific water solubility and chemical stability data for this compound have not been extensively reported, its high Log P value of 4.7 suggests it is a lipophilic compound with low aqueous solubility.[1] It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO, and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration is kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[5][6]

Q4: My results show a U-shaped or bell-shaped dose-response curve. What could be the cause?

Atypical dose-response curves can be caused by several factors. At high concentrations, this compound may precipitate out of the culture medium, which can interfere with assay readings.[7] Alternatively, the compound itself might have off-target effects at higher concentrations that counteract its cytotoxic mechanism.[7] Visually inspect your assay plates for any signs of precipitation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[8]
Low or no cytotoxicity observed - this compound concentration is too low.- Incubation time is too short.- The chosen cell line is resistant to this compound.- Increase the concentration range of this compound in your dose-response experiment.- Extend the incubation period (e.g., up to 72 hours).- Some cell lines have shown resistance to this compound; consider screening different cell lines.[2]
High background signal in control wells - Contamination of cell culture.- Components in the vehicle control (e.g., DMSO) are causing cytotoxicity.- Phenol red in the culture medium interfering with absorbance/fluorescence readings.- Regularly check for and discard contaminated cultures.- Run a vehicle-only control to assess for solvent-induced cytotoxicity. Ensure the final DMSO concentration is non-toxic to your cells.- Consider using a phenol red-free medium during the assay incubation step.[5]
IC50 values differ between different assay types - Different assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity vs. ATP levels).- This is often expected. Report the IC50 values for each assay used and consider how the mechanism of action of this compound (ATP synthesis inhibition) might influence the results of different assays.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound against various cancer cell lines. This data should be used as a reference to guide the initial concentration range for your experiments.

Cell LineCancer TypeIC50 (nM)Reference
A549Human Lung Adenocarcinoma0.68 - 1.2[1][4]
NCI/ADR-RESOvarian Sarcoma5.1[4]
P388Murine Leukemia0.56 - 0.899[1][4]
MCF-7Human Breast AdenocarcinomaVaries[9]
HCT-116Human Colorectal CarcinomaVaries[9]

Experimental Protocols

General Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Perform a cell count and determine cell viability (should be >95%).
  • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.1%).
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a negative control and wells with untreated cells as a positive control.
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Visually confirm the formation of formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response Experiment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions of this compound prep_stock->serial_dilution Dilute in media seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Different Concentrations seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal calc_viability Calculate % Cell Viability measure_signal->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for optimizing this compound concentration in cytotoxicity assays.

Signaling Pathway of this compound's Cytotoxic Action

neopeltolide_pathway cluster_mito Mitochondrial Respiration This compound This compound Complex_III Cytochrome bc1 Complex (Complex III) This compound->Complex_III Inhibits ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Produces Cell_Cycle_Arrest Cell Cycle Arrest ATP_Production->Cell_Cycle_Arrest Reduced levels lead to Apoptosis Apoptosis ATP_Production->Apoptosis Reduced levels lead to

Caption: this compound inhibits Complex III, reducing ATP and inducing cell death.

References

Troubleshooting Neopeltolide degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation of neopeltolide during storage and experimentation.

Disclaimer: Specific stability and degradation data for this compound are not extensively published. The information provided here is based on general principles of macrolide chemistry, the stability of its constituent functional groups, and standard practices for handling complex natural products.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it as a lyophilized powder at -20°C or below, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles.

2. What are the potential chemical groups in this compound susceptible to degradation?

This compound possesses several functional groups that could be susceptible to degradation under suboptimal conditions:

  • Macrolactone Ring: The 14-membered lactone ring is an ester and can be susceptible to hydrolysis, which would open the ring and render the molecule inactive.[1][2] This can be catalyzed by acidic or basic conditions.

  • Carbamate Group: The methyl carbamate side chain can also undergo hydrolysis, particularly under acidic or basic conditions, to yield a primary amine and carbon dioxide.[3][4]

  • Oxazole Ring: While generally stable, substituted oxazole rings can be sensitive to ring-opening, particularly under basic conditions.[5][6]

  • Double Bonds: The double bonds within the macrolide structure could be susceptible to oxidation.

3. What are the visible signs of this compound degradation?

Visual inspection may not always reveal degradation. However, you should be cautious if you observe:

  • A change in the color or appearance of the lyophilized powder.

  • The appearance of precipitates in a previously clear solution.

  • A significant decrease in biological activity in your assays compared to a fresh or reference sample.

  • The appearance of new or unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

4. How can I check for this compound degradation in my sample?

The most reliable method to assess the purity and degradation of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A stability-indicating HPLC method can separate the intact this compound from its degradation products.[9][10]

5. My experimental results with this compound are inconsistent. Could this be due to degradation?

Inconsistent experimental results are a common indicator of compound instability. If you are experiencing variability, it is crucial to systematically evaluate your storage and handling procedures. Consider performing a simple stability test by comparing the activity of your current sample with a freshly prepared solution from a new vial of lyophilized powder.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting potential this compound degradation.

Problem: Suspected Degradation of this compound Stock

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Temperature, Light, Moisture) start->check_storage check_handling Review Solution Preparation and Handling Procedures start->check_handling analytical_check Perform Analytical Check (HPLC, LC-MS) check_storage->analytical_check check_handling->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed compare_activity Compare with Fresh Sample/ Reference Standard compare_activity->degradation_confirmed Reduced Activity no_degradation No Degradation Detected compare_activity->no_degradation Normal Activity degradation_confirmed->no_degradation No Degradation Products implement_changes Implement Corrective Actions: - Procure new sample - Optimize storage & handling degradation_confirmed->implement_changes Degradation Products Present no_degradation->compare_activity investigate_other Investigate Other Experimental Variables (e.g., Assay, Reagents) no_degradation->investigate_other end Problem Resolved implement_changes->end investigate_other->end

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) This compound This compound Lactone_Hydrolysis Lactone Ring Opening This compound->Lactone_Hydrolysis H₂O, H⁺/OH⁻ Carbamate_Hydrolysis Carbamate Hydrolysis This compound->Carbamate_Hydrolysis H₂O, H⁺/OH⁻ Oxazole_Opening Oxazole Ring Opening (under strong base) This compound->Oxazole_Opening OH⁻ Alkene_Oxidation Alkene Oxidation This compound->Alkene_Oxidation O₂ Photo_Products Photodegradation Products This compound->Photo_Products Inactive_Metabolites Inactive Products Lactone_Hydrolysis->Inactive_Metabolites Carbamate_Hydrolysis->Inactive_Metabolites Oxazole_Opening->Inactive_Metabolites Alkene_Oxidation->Inactive_Metabolites Photo_Products->Inactive_Metabolites

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ConditionsAtmosphereDuration
Lyophilized Powder-20°C or -80°CProtect from lightInert gas (e.g., Argon)Long-term
Solution in Organic Solvent-20°C or -80°CProtect from lightTightly sealed vialShort-term (days to weeks)

Experimental Protocols

Protocol: Forced Degradation Study of this compound by HPLC

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[11][12]

Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Water bath

  • UV lamp

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of lyophilized this compound and a vial of this compound stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided in Table 2.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Injection Volume20 µL
Column Temperature30°C

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products by comparing their retention times with the parent compound and, if possible, by using LC-MS to determine their mass-to-charge ratios.

References

Improving yield in the final steps of Neopeltolide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the final steps of Neopeltolide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the final macrolactonization step of this compound synthesis?

A1: The final macrolactonization to form the 14-membered ring of this compound is a critical and often challenging step. Common issues include:

  • Low Yields: This can be due to competing intermolecular reactions leading to dimers and oligomers, or the formation of a more strained 12-membered lactone.[1][2] The conformation of the seco-acid precursor also plays a significant role in the efficiency of the cyclization.[2]

  • Diolide Formation: The formation of a 28-membered diolide is a common side reaction that reduces the yield of the desired macrolactone.[2]

  • Epimerization: The stereocenters within the seco-acid can be susceptible to epimerization under the reaction conditions, leading to a mixture of diastereomers.

  • Isomerization: In cases where the seco-acid contains conjugated double bonds, isomerization can occur, leading to undesired geometric isomers of the macrolactone.[2]

Q2: Which macrolactonization methods are most commonly and successfully used for this compound?

A2: The Yamaguchi macrolactonization is the most frequently reported method for the successful synthesis of the this compound macrolactone.[1][3] This method involves the formation of a mixed anhydride from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of DMAP. Other methods that have been employed include the Shiina macrolactonization .[1]

Q3: I am observing a low yield in my Prins-type macrocyclization to form the tetrahydropyran (THP) ring. What are the potential causes and solutions?

A3: Low yields in the Prins-type macrocyclization for forming the THP ring can be attributed to several factors:

  • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Scandium(III) triflate (Sc(OTf)₃) is a commonly used Lewis acid for this transformation.[3][4] Optimizing the equivalents of the Lewis acid can improve the yield.

  • Substrate Conformation: The precursor aldehyde must adopt a suitable conformation for the intramolecular cyclization to occur efficiently. Steric hindrance or unfavorable electronic effects can impede the reaction.

  • Side Reactions: Undesired side reactions, such as intermolecular reactions or decomposition of the starting material, can lower the yield of the desired macrocycle. Running the reaction at high dilution can favor the intramolecular cyclization.

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Acetonitrile is a commonly used solvent for this reaction.[4] Careful optimization of the reaction temperature is necessary to balance the reaction rate and the stability of the reactants and products.

Q4: What are the key considerations for the final attachment of the side chain to the this compound macrolactone?

A4: The final coupling of the carboxylic acid side chain is typically achieved via an esterification reaction. The most common method reported is the Mitsunobu reaction , which involves the use of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[1][3][4] Key considerations include:

  • Stereochemical Inversion: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol stereocenter. Therefore, the stereochemistry of the alcohol on the macrolactone must be appropriately configured to yield the desired final product.

  • Reagent Purity: The purity of the reagents, particularly the azodicarboxylate, is crucial for achieving high yields and minimizing side reactions.

  • Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side product formation.

Troubleshooting Guides

Guide 1: Improving Yield in Yamaguchi Macrolactonization
Problem Potential Cause Troubleshooting Steps
Low yield of macrolactone Competing intermolecular reactions (dimerization, oligomerization).- High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.005 M) to favor the intramolecular cyclization. Use a syringe pump for the slow addition of the activated seco-acid to the DMAP solution over several hours. - Temperature Control: Optimize the reaction temperature. While often run at room temperature or slightly elevated temperatures, lower temperatures may reduce side reactions in some cases.
Unfavorable conformation of the seco-acid.- Conformational Analysis: If possible, perform computational modeling to understand the preferred conformations of the seco-acid. - Protecting Group Strategy: The protecting groups on the seco-acid can influence its conformation. Consider alternative protecting groups that may favor a more cyclization-prone conformation.
Significant diolide formation High concentration of the activated intermediate.- Slower Addition Rate: Decrease the rate of addition of the mixed anhydride to the DMAP solution to maintain a low concentration of the reactive species.
Epimerization at sensitive stereocenters Basic conditions (DMAP).- Alternative Base: Consider using a less basic amine or a hindered base. - Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Guide 2: Optimizing the Prins-Type Macrocyclization
Problem Potential Cause Troubleshooting Steps
Low yield of the desired macrocycle Inefficient cyclization.- Lewis Acid Screen: Screen different Lewis acids (e.g., Sc(OTf)₃, TMSOTf, BF₃·OEt₂) and optimize the stoichiometry. - Solvent Effects: Test different solvents. While acetonitrile is common, other non-coordinating solvents might be beneficial.[4] - Additives: The use of dehydrating agents like molecular sieves or CaSO₄ can sometimes improve yields by removing trace amounts of water.[4]
Formation of byproducts.- Temperature and Reaction Time: Optimize the reaction temperature and time to minimize decomposition of the starting material or product. Monitor the reaction by TLC or LC-MS. - Purity of Starting Material: Ensure the aldehyde precursor is of high purity, as impurities can interfere with the catalytic cycle of the Lewis acid.
Poor diastereoselectivity Insufficient facial selectivity in the cyclization.- Chiral Lewis Acids: For asymmetric Prins cyclizations, the choice of a suitable chiral Lewis acid is critical. - Substrate Control: The inherent stereochemistry of the substrate plays a major role. Modifications to the substrate far from the reacting centers can sometimes influence the transition state and improve diastereoselectivity.

Quantitative Data Summary

The following tables summarize reported yields for key final steps in various published syntheses of this compound.

Table 1: Reported Yields for Macrolactonization

Research Group Macrolactonization Method Seco-Acid Precursor Yield (%) Reference
PanekYamaguchiSeco-acid 17Moderate[3]
MaierYamaguchiSeco-acid 61-[3]
PatersonYamaguchiSeco-acid 115-[3]
TaylorYamaguchi--[3]
KozminYamaguchi--[1]
Fuwa and SasakiYamaguchiSeco-acid 61-[1]
ScheidtYamaguchiEster of 22 and 18-[1]
FloreancigYamaguchi--[5]

Table 2: Reported Yields for Prins-Type Macrocyclization

Research Group Lewis Acid Substrate Yield (%) Reference
ScheidtSc(OTf)₃Aldehyde 2340[1]
Lee-Aldehyde from 46Good[1]
ScheidtSc(OTf)₃Aldehyde 3320[4]

Table 3: Reported Yields for Side Chain Attachment (Mitsunobu Reaction)

Research Group Alcohol Substrate Yield (%) Reference
ScheidtThis compound macrolactone-[3]
GhoshAlcohol 2378[6]

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization
  • Preparation of the Seco-Acid Solution: Dissolve the seco-acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.05 M).

  • Formation of the Mixed Anhydride: To the stirred solution of the seco-acid, add triethylamine (3.0 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.5 eq). Stir the mixture at room temperature for 2-4 hours.

  • Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (7.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen). The volume of toluene should be sufficient to achieve a final concentration of the seco-acid of approximately 0.001-0.005 M after addition.

  • Slow Addition: Using a syringe pump, add the solution of the mixed anhydride to the stirred DMAP solution over a period of 8-12 hours at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Work-up: After the addition is complete, continue stirring for another 1-2 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired macrolactone.

Protocol 2: General Procedure for Prins-Type Macrocyclization
  • Preparation of the Substrate Solution: Dissolve the aldehyde precursor (1.0 eq) in anhydrous acetonitrile (to achieve a concentration of ~0.01 M) in a flame-dried flask under an inert atmosphere. Add a drying agent such as powdered 4 Å molecular sieves or anhydrous CaSO₄.[4]

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of the Lewis acid (e.g., Sc(OTf)₃, 1.1 eq) in anhydrous acetonitrile dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or pyridine. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the cyclized product.

Visualizations

G cluster_0 Yamaguchi Macrolactonization Workflow Seco_Acid Seco-Acid Mixed_Anhydride Mixed Anhydride Intermediate Seco_Acid->Mixed_Anhydride 2,4,6-Trichlorobenzoyl chloride, Et3N Macrolactone This compound Macrolactone Mixed_Anhydride->Macrolactone DMAP (High Dilution)

Caption: Workflow for the Yamaguchi macrolactonization.

G cluster_1 Prins-Type Macrocyclization Workflow Aldehyde_Precursor Aldehyde Precursor Oxocarbenium_Ion Oxocarbenium Ion Intermediate Aldehyde_Precursor->Oxocarbenium_Ion Lewis Acid (e.g., Sc(OTf)3) Cyclized_Product THP-containing Macrocycle Oxocarbenium_Ion->Cyclized_Product Intramolecular Cyclization

Caption: Workflow for the Prins-type macrocyclization.

G cluster_2 Final Side Chain Attachment (Mitsunobu) Macrolactone_OH This compound Macrolactone (with free -OH) Mitsunobu_Complex Phosphorane Intermediate Macrolactone_OH->Mitsunobu_Complex PPh3, DIAD/DEAD Acid_Side_Chain Carboxylic Acid Side Chain Acid_Side_Chain->Mitsunobu_Complex This compound This compound Mitsunobu_Complex->this compound SN2 attack

Caption: Final side chain attachment via Mitsunobu reaction.

References

Technical Support Center: Purification of Neopeltolide from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Neopeltolide from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude sponge extracts?

A1: The main challenges stem from the complex chemical nature of the crude extract from its source, the deep-water sponge of the family Neopeltidae (genus Daedalopelta).[1][2] These challenges include:

  • Low Natural Abundance: this compound is typically present in very low concentrations in the sponge, making high-yield purification critical.

  • Complex Metabolite Profile: Lithistid sponges, including Daedalopelta, produce a diverse array of secondary metabolites such as other polyketides, peptides, alkaloids, and sterols.[1][3][4][5] Many of these compounds may have similar polarities to this compound, leading to co-elution during chromatographic separation.

  • Physical State: Purified this compound is a colorless oil, which can present challenges for handling, quantification, and formulation.

  • Potential for Degradation: As a macrolide, this compound may be susceptible to degradation under certain pH, temperature, and light conditions.[6][7]

Q2: What types of compounds are commonly found in the crude extracts of Lithistid sponges that can interfere with this compound purification?

A2: The crude extracts are complex mixtures containing various classes of natural products. Understanding this complexity is key to developing a robust purification strategy.

Compound ClassExamples Found in Lithistid SpongesPotential Purification Challenge
Polyketides Other macrolides, linear polyketidesSimilar polarity and functional groups to this compound, leading to difficult separation.
Peptides Cyclic and linear peptides, depsipeptidesCan interfere with chromatographic separation and detection.
Alkaloids Various alkaloid structuresMay require different chromatographic conditions for removal.
Sterols Common marine sterolsGenerally less polar, but can be abundant and require initial removal.
Lipids & Pigments Fatty acids, triglycerides, carotenoidsCan cause column fouling and interfere with early purification steps.

Q3: What is the general stability of this compound during purification?

A3: While specific stability data for this compound is limited, general knowledge of macrolides suggests potential degradation pathways. Macrolide antibiotics can be sensitive to acidic and basic conditions, as well as prolonged exposure to light, which can lead to hydrolysis of the lactone ring or modifications to sensitive functional groups.[6][7] It is advisable to work at neutral pH, protect samples from direct light, and avoid excessive heat during the purification process.

Troubleshooting Guides

Low Yield of this compound
Problem Possible Cause Troubleshooting Steps
Low recovery after initial extraction Incomplete extraction from the sponge matrix.1. Ensure the sponge material is thoroughly dried and ground to a fine powder to maximize surface area. 2. Use a high-purity solvent (e.g., ethanol or methanol) for exhaustive extraction, potentially employing techniques like sonication or Soxhlet extraction to improve efficiency.
Loss during liquid-liquid partitioning Incorrect solvent choice or pH for efficient partitioning.1. Ensure complete phase separation before collecting the desired layer. 2. Perform back-extraction of the aqueous layer with the organic solvent to recover any dissolved this compound.
Poor recovery from column chromatography Irreversible adsorption of this compound onto the stationary phase or elution of the compound in very broad peaks.1. Deactivate the silica gel by adding a small percentage of water or a modifier like triethylamine to the mobile phase to reduce strong interactions. 2. Ensure the sample is fully dissolved and loaded in a minimal volume of a non-polar solvent.
Degradation during purification Exposure to harsh pH, high temperatures, or light.1. Buffer all aqueous solutions to a neutral pH. 2. Perform all purification steps at room temperature or below, if possible. 3. Protect all fractions containing this compound from direct light by using amber vials or covering glassware with aluminum foil.
Poor Chromatographic Separation
Problem Possible Cause Troubleshooting Steps
Co-elution of impurities with this compound Structurally similar compounds with close polarity.1. Optimize the mobile phase: For silica gel chromatography, try a multi-step gradient with small polarity increments. For reversed-phase HPLC, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, trifluoroacetic acid) to alter selectivity. 2. Change the stationary phase: If silica gel provides poor resolution, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, cyano). For HPLC, test different C18 columns from various manufacturers as they can have different selectivities.
Peak tailing or fronting in HPLC Overloading the column, secondary interactions with the stationary phase, or inappropriate mobile phase pH.1. Reduce sample load: Inject a smaller volume or a more dilute sample. 2. Modify the mobile phase: For basic compounds that tail on C18 columns, adding a small amount of an acidic modifier can improve peak shape. For acidic compounds, a basic modifier might be necessary. 3. Check for column degradation: A void at the head of the column can cause peak distortion.
Irreproducible retention times Changes in mobile phase composition, temperature fluctuations, or column equilibration issues.1. Ensure proper mobile phase preparation: Premix solvents and degas thoroughly. 2. Use a column oven: Maintain a constant temperature for the HPLC column. 3. Equilibrate the column sufficiently: Before each run, ensure the column is fully equilibrated with the initial mobile phase conditions.

Experimental Protocols

Initial Extraction and Fractionation
  • Extraction:

    • Freeze-dry the collected sponge material (Daedalopelta sp.).

    • Grind the dried sponge into a fine powder.

    • Exhaustively extract the powdered sponge with ethanol at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of n-butanol and water.

    • Separate the layers and collect the n-butanol fraction, which will contain this compound.

    • Concentrate the n-butanol fraction under reduced pressure.

Chromatographic Purification
  • Vacuum-Column Chromatography (VCC):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A step gradient of ethyl acetate in heptane.

    • Procedure:

      • Dry-load the concentrated n-butanol fraction onto a small amount of silica gel.

      • Apply the loaded silica to the top of the VCC column.

      • Elute with the solvent gradient, starting with low polarity (e.g., 10% ethyl acetate in heptane) and gradually increasing the polarity.

      • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A preparative C18 column (e.g., 10 µm particle size).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water. A typical starting point is a 2:3 mixture of water and acetonitrile.

    • Detection: UV at 230 nm.

    • Procedure:

      • Combine and concentrate the this compound-rich fractions from the VCC.

      • Dissolve the residue in a minimal amount of the mobile phase.

      • Inject onto the preparative HPLC system.

      • Collect the peak corresponding to this compound.

      • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Chromatographic Purification sponge Daedalopelta sp. Sponge extraction Ethanol Extraction sponge->extraction partitioning n-Butanol/Water Partitioning extraction->partitioning crude_extract Crude n-Butanol Extract partitioning->crude_extract vcc Silica Gel VCC crude_extract->vcc hplc Preparative RP-HPLC vcc->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_extraction_issues Extraction & Partitioning cluster_chromatography_issues Chromatography start Low this compound Yield incomplete_extraction Incomplete Extraction? start->incomplete_extraction partitioning_loss Loss during Partitioning? start->partitioning_loss column_loss Irreversible Adsorption? start->column_loss degradation Degradation? start->degradation solution_extraction Optimize extraction method (grinding, sonication) incomplete_extraction->solution_extraction solution_partitioning Back-extract aqueous phase partitioning_loss->solution_partitioning solution_column Deactivate silica Optimize mobile phase column_loss->solution_column solution_degradation Control pH, temp, light degradation->solution_degradation

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Working with Neopeltolide in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent the precipitation of Neopeltolide in aqueous media during experiments. Given that specific formulation studies on this compound are not extensively published, the following recommendations are based on its known physicochemical properties and established methods for handling hydrophobic compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

This compound is a lipophilic macrolide with a computed Log P of 4.7, indicating poor water solubility.[1] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium, the organic solvent is diluted, and the this compound is forced into an environment where it is not readily soluble, causing it to precipitate out of the solution.

Q2: What is the maximum recommended concentration of DMSO for dissolving this compound in cell culture experiments?

While DMSO is a common solvent for hydrophobic compounds, high concentrations can be toxic to cells.[3] Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize cellular impact.[3][4] The tolerable DMSO concentration is cell-line specific, so it is crucial to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess its effect on your specific cells.[4]

Q3: Can I just filter out the precipitate?

Filtering is not recommended as a solution for precipitation.[4] The precipitate is the active compound, so filtering it out will lower the effective concentration of this compound in your experiment, leading to inaccurate and unreliable results. The goal is to keep the compound in solution.

Q4: Are there alternatives to DMSO for making the initial stock solution?

While DMSO is the most common initial solvent, other water-miscible organic solvents can be considered, such as ethanol or polyethylene glycol (PEG). However, the primary issue is the compound's insolubility in the final aqueous medium, not the initial stock solvent. For some applications, co-solvent systems (e.g., a mixture of DMSO and PEG) for the stock solution might improve solubility upon dilution.[4][5]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Step 1: Optimize Your Dilution Technique

The way you dilute your this compound stock solution can significantly impact its solubility.

  • Problem: Rapid precipitation upon adding stock solution to the aqueous medium.

  • Solution: Employ a stepwise serial dilution method. Instead of a single large dilution, perform gradual dilutions. A key technique is to add the stock solution directly to the pre-warmed (37°C) media with rapid mixing or vortexing to avoid localized high concentrations that can trigger precipitation.[3][4]

Step 2: Incorporate Solubility Enhancers

If optimizing the dilution technique is insufficient, consider using solubility enhancers.

  • Problem: Precipitation occurs even with optimized dilution.

  • Solution: Utilize excipients that can increase the aqueous solubility of hydrophobic compounds. The choice of enhancer will depend on your experimental system.

Solubility EnhancerMechanism of ActionTypical Starting ConcentrationConsiderations
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Forms inclusion complexes by encapsulating the hydrophobic this compound molecule, presenting a hydrophilic exterior.[4][6]1-5 mM in the final solutionGenerally well-tolerated in cell culture. May need to be optimized for your specific cell line.
Surfactants (e.g., Tween® 80, Polysorbate 80) Form micelles that encapsulate this compound, increasing its apparent solubility.[7]0.01% - 0.1% (w/v) in the final solutionCan have effects on cell membranes and cellular processes. A vehicle control is essential.
Serum Proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4]Use serum-containing media if your experimental design allows.Not suitable for serum-free experiments.
Co-solvents (e.g., PEG 400) Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[5][8]1-5% (v/v) in the final solutionPotential for cellular toxicity. A vehicle control is critical.
Step 3: Consider Advanced Formulation Strategies

For in vivo studies or more complex applications, advanced formulations may be necessary.

  • Problem: this compound is not sufficiently soluble for the required dosage.

  • Solution: Explore lipid-based formulations. These strategies are more complex but can significantly enhance the solubility and bioavailability of poorly soluble drugs.[6][9]

Formulation StrategyDescriptionKey Advantages
Liposomes Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[6]Biocompatible; can be targeted to specific tissues.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[6][9]Enhances solubility and oral absorption.
Solid Dispersions The drug is dispersed in a solid polymer matrix, which can improve dissolution rates.[6]Can improve both solubility and stability.

Experimental Protocols

Protocol 1: Preparing a this compound Working Solution for In Vitro Assays

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Perform Serial Dilutions in DMSO (for dose-response experiments): If you need a range of concentrations, perform serial dilutions of your primary stock solution in 100% DMSO.

  • Dilute into Pre-warmed Media: a. Pre-warm your cell culture medium to 37°C.[3] b. To prepare the highest concentration working solution, add the appropriate amount of the this compound stock solution directly to the pre-warmed medium with immediate and vigorous vortexing. For example, to make a 10 µM solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). c. Ensure the final DMSO concentration is within the tolerable limit for your cells (typically ≤ 0.1% - 0.5%).[3]

  • Prepare Lower Concentrations: Perform serial dilutions from your highest concentration working solution into fresh, pre-warmed media.

  • Visual Inspection: Visually inspect all solutions for any signs of precipitation. If precipitation is observed, consider using the troubleshooting steps outlined above.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution.[4]

Protocol 2: Using HP-β-Cyclodextrin to Enhance this compound Solubility

Objective: To prepare a this compound working solution using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) as a solubility enhancer.

Materials:

  • This compound

  • 100% DMSO

  • HP-β-CD

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Complexation: a. Add the this compound DMSO stock solution to the HP-β-CD solution. b. Vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the inclusion complex. c. Allow the solution to equilibrate for at least 30 minutes at room temperature.

  • Final Dilution: Dilute the this compound/HP-β-CD complex solution into your final aqueous medium to achieve the desired working concentration.

  • Control: Prepare a vehicle control containing the same final concentrations of DMSO and HP-β-CD.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting stock Dissolve this compound in 100% DMSO (e.g., 10 mM) dilute Add stock to pre-warmed (37°C) aqueous medium with rapid mixing stock->dilute check_precipitate Precipitation? dilute->check_precipitate enhancer Add Solubility Enhancer (e.g., HP-β-CD, Surfactant) check_precipitate->enhancer Yes success Solution Ready for Use (Include Vehicle Control) check_precipitate->success No recheck Precipitation? enhancer->recheck recheck->success No failure Consider Alternative Formulation Strategy recheck->failure Yes

Caption: Workflow for preparing this compound working solutions.

signaling_pathway Conceptual Pathway of this compound Solubility Enhancement cluster_problem The Problem cluster_solution The Solution This compound This compound (Hydrophobic) precipitate Precipitation This compound->precipitate aqueous Aqueous Medium aqueous->precipitate enhancer Solubility Enhancer (e.g., Cyclodextrin, Micelle) complex Soluble this compound Complex enhancer->complex soluble_solution Clear Solution complex->soluble_solution Dissolves in Aqueous Medium neopeltolide_sol This compound neopeltolide_sol->complex

Caption: Conceptual pathway of this compound solubility enhancement.

References

Inconsistent results in Neopeltolide bioassays causes and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neopeltolide bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a marine-derived macrolide that has demonstrated potent antiproliferative and antifungal activities.[1] Its primary mechanism of action is the inhibition of mitochondrial ATP synthesis by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2] This inhibition disrupts the mitochondrial membrane potential and cellular energy production.

Q2: I'm observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue and can stem from several factors:

  • Physicochemical Properties: this compound is a colorless oil and has a high calculated Log P of 4.7, suggesting poor water solubility.[1] Its formal solubility and stability in aqueous media have not been extensively reported, which can lead to precipitation and inconsistent effective concentrations.

  • Cell-Based Assay Variability: General factors affecting cell-based assays can contribute to variability. These include inconsistencies in cell passage number, cell seeding density, and the "edge effect" in multi-well plates.[2][3]

  • Compound Handling: Improper storage and handling of this compound stock solutions can lead to degradation or concentration inaccuracies.

  • Cytostatic vs. Cytotoxic Effects: this compound may act as a cytostatic agent in some cell lines rather than being purely cytotoxic.[1][4] The choice of viability assay (e.g., metabolic-based vs. cell counting) can therefore significantly influence the apparent potency.

Q3: My results show that this compound is potent in some cell lines but has limited efficacy in others. Why is this?

The differential activity of this compound across various cell lines has been reported.[4] This selectivity may be due to several factors, including:

  • Differences in cellular metabolism and reliance on mitochondrial respiration.

  • Variations in cell membrane permeability to this compound.

  • The presence of efflux pumps that may actively remove the compound from certain cell types.

Troubleshooting Guides

Issue 1: High Variability in Antiproliferative Assay Results
Potential Cause Recommended Solution
Poor Solubility of this compound Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous assay media, ensure thorough mixing and consider the use of a surfactant or co-solvent, validating its compatibility with the assay first. Visually inspect for any precipitation.
Inconsistent Cell Seeding Use a consistent cell passage number for all experiments. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Avoid using the outer wells of 96-well plates to mitigate the "edge effect."[3]
Compound Degradation Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or lower and protect from light.
Assay-Specific Issues (e.g., MTT) Be aware that MTT assays measure metabolic activity, which may not always correlate directly with cell number, especially for cytostatic compounds.[5] Consider complementing with a direct cell counting method (e.g., Trypan blue exclusion) or a DNA-based proliferation assay.
Issue 2: Low or No Activity of this compound in Expectedly Sensitive Cells
Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the concentration of your stock solution. If possible, use a freshly prepared solution from a reliable source.
Cell Culture Conditions Ensure cells are in the exponential growth phase during the experiment. Over-confluent or starved cells can exhibit altered metabolic states and drug sensitivity.[5]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
Assay Interference Some assay components may interfere with this compound. Run appropriate vehicle and positive controls to ensure the assay is performing as expected.

Quantitative Data Summary

The following table summarizes key physicochemical and biological activity data for this compound. Note the lack of reported experimental data for several important properties, which can contribute to experimental variability.

Property Value Reference
Molecular Weight 590.7 g/mol [1]
Physical State Colorless oil[1]
Log P (calculated) 4.7[1]
Water Solubility Not Reported[1]
Melting Point Not Reported[1]
Chemical Stability Not Reported[1]
IC50 (A549 cells) 1.17 nM[1]
IC50 (P388 cells) 0.56 nM[1]
IC50 (NCI-ADR-RES cells) 5.1 nM[1]
MIC (Candida albicans) 0.625 µg/mL[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the general steps for using a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.[9][10][11]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation: A day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection: Load the injector ports of the sensor cartridge with this compound and other modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Seahorse XF Analysis: Calibrate the analyzer and then replace the calibration plate with the cell plate. Run the assay protocol, which will measure basal OCR before and after the injection of this compound and other compounds.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.

Visualizations

This compound's Mechanism of Action

Neopeltolide_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinol Ubiquinol (QH2) ComplexI->Ubiquinol Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII Complex II ComplexII->Ubiquinol ComplexIII Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c ComplexIII->Proton_Gradient ComplexIV Complex IV ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits Ubiquinol->ComplexIII Cytochrome_c->ComplexIV Proton_Gradient->ATP_Synthase

Caption: this compound inhibits Complex III (cytochrome bc1) of the electron transport chain.

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity - Solubility in media? - Proper storage? - Fresh dilutions? Start->Check_Compound Check_Cells Step 2: Assess Cell Culture - Consistent passage number? - Optimal cell density? - Mycoplasma-free? Check_Compound->Check_Cells Check_Assay Step 3: Review Assay Protocol - Standardized procedure? - Pipetting accuracy? - Appropriate controls? Check_Cells->Check_Assay Analyze_Data Step 4: Re-evaluate Data Analysis - Correct background subtraction? - Appropriate curve fitting? Check_Assay->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results

Caption: A stepwise approach to troubleshooting inconsistent this compound bioassay data.

References

Technical Support Center: Enhancing the Bioavailability of Neopeltolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Neopeltolide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of this compound and its derivatives?

A1: The primary challenges stem from the physicochemical properties of this compound. As a lipophilic, poorly water-soluble macrolide, its oral bioavailability is expected to be low. Furthermore, this compound is isolated as a colorless to yellow oil, which presents significant hurdles for conventional solid dosage form development.[1]

Q2: What is the primary mechanism of action for this compound and its derivatives?

A2: this compound and its active derivatives function as potent inhibitors of the mitochondrial electron transport chain. Specifically, they target the Qo site of the cytochrome bc1 complex (Complex III), thereby disrupting ATP synthesis and inducing cytotoxicity in cancer cells.[2][3][4]

Q3: Are there any known structural modifications to this compound that have improved its activity?

A3: Yes, several synthetic derivatives have been developed to explore structure-activity relationships. For instance, replacing the 14-membered macrolactone with an indole ring and using an amide linker instead of an ester has been shown to significantly improve IC50 values.[1] Additionally, the synthesis of 9-demethylthis compound has resulted in a compound that is equipotent or slightly more active than the parent this compound.[1]

Q4: What are the most promising strategies to enhance the bioavailability of these lipophilic compounds?

A4: Promising strategies for enhancing the bioavailability of hydrophobic compounds like this compound derivatives fall into two main categories:

  • Lipid-Based Formulations: These include liposomes, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs). These formulations can improve solubility, protect the drug from degradation, and enhance absorption.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate and, consequently, its bioavailability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound Derivatives
  • Problem: The synthesized this compound derivative shows very low solubility in aqueous buffers, hindering in vitro assays and further formulation development.

  • Possible Causes:

    • Inherent lipophilicity of the macrolide structure.

    • Crystallinity of the synthesized derivative.

  • Troubleshooting Steps:

    • Co-solvents: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • pH Adjustment: Evaluate the pH-solubility profile of your derivative. If it contains ionizable groups, adjusting the pH of the buffer may improve solubility.

    • Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Cremophor EL) at a concentration above its critical micelle concentration (CMC) to enhance solubilization.

    • Complexation with Cyclodextrins: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes, which can significantly increase the aqueous solubility of hydrophobic drugs.

Issue 2: Poor and Variable Results in Cell-Based Cytotoxicity Assays
  • Problem: Inconsistent GI50/IC50 values are observed across different batches of experiments.

  • Possible Causes:

    • Precipitation of the compound in the cell culture medium.

    • Adsorption of the lipophilic compound to plasticware.

    • Degradation of the compound in the experimental conditions.

  • Troubleshooting Steps:

    • Solubility in Media: Visually inspect the cell culture wells for any signs of precipitation after adding the compound. Consider preparing a more concentrated stock solution in an appropriate solvent and using a smaller volume for dosing.

    • Use of Low-Binding Plates: Employ low-protein-binding microplates to minimize the loss of the compound due to adsorption.

    • Stability Assessment: Perform a stability study of the this compound derivative in the cell culture medium under the assay conditions (e.g., 37°C, 5% CO2) over the duration of the experiment. Analyze the compound concentration at different time points using a suitable analytical method like HPLC.

    • Formulation in Serum: If compatible with the assay, consider pre-dissolving the compound in a small amount of serum before adding it to the culture medium, as serum proteins can help to solubilize lipophilic compounds.

Issue 3: Difficulty in Achieving High Drug Loading in Lipid-Based Formulations
  • Problem: Low encapsulation efficiency or drug loading when preparing liposomes or solid lipid nanoparticles.

  • Possible Causes:

    • Poor miscibility of the this compound derivative with the lipid matrix.

    • Suboptimal formulation parameters (e.g., lipid composition, drug-to-lipid ratio).

    • Inefficient encapsulation method.

  • Troubleshooting Steps:

    • Lipid Screening: Screen a variety of lipids with different chain lengths and saturation levels to find a matrix in which the this compound derivative has higher solubility.

    • Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration that allows for maximum encapsulation without causing drug precipitation or instability of the nanoparticles.

    • Methodological Adjustments:

      • For liposomes, ensure that the temperature during the film hydration step is above the phase transition temperature (Tc) of the lipids used.

      • For solid lipid nanoparticles prepared by hot homogenization, ensure the temperature of both the oil and aqueous phases is sufficiently high to maintain the drug and lipid in a molten state.

    • Incorporate Solubilizers: Consider adding a small percentage of a co-solvent or a surfactant to the lipid phase to improve the solubility of the this compound derivative.

Data Presentation

Table 1: In Vitro Growth Inhibition (GI50, nM) of this compound and its Analogs in Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HCT-116 (p53 knockout)
This compound>10001.8 ± 0.324 ± 1
8,9-Dehydrothis compound>10001.6 ± 0.219 ± 1
9-epi-Neopeltolide>100023 ± 226 ± 2
8,9-Epoxythis compound>10002.5 ± 0.321 ± 1
8,9-Dihydroxythis compound>100023 ± 226 ± 2
8-Hydroxythis compound>100013 ± 125 ± 2

Data sourced from Cui et al., 2012.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Derivative-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate a lipophilic this compound derivative into liposomes to improve its aqueous dispersibility and suitability for in vitro and in vivo studies.

Materials:

  • This compound derivative

  • Phosphatidylcholine (e.g., soy PC or egg PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • Dissolve the this compound derivative, phosphatidylcholine, and cholesterol in a suitable molar ratio (e.g., 1:10:5 drug:PC:cholesterol) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of the aqueous phase will determine the final lipid concentration.

    • Continue the hydration process for 1-2 hours at a temperature above the lipid Tc to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator until the suspension becomes translucent. Be cautious with probe sonication to avoid overheating and degradation of the lipid and drug.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposomes and the supernatant/eluate using a suitable analytical method (e.g., HPLC).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for a this compound Derivative

Objective: To develop a lipid-based formulation that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, thereby enhancing the solubilization and absorption of a this compound derivative.[5][6][7][8][9]

Materials:

  • This compound derivative

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening:

    • Determine the solubility of the this compound derivative in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • To do this, add an excess amount of the drug to a known volume of the excipient, mix thoroughly (e.g., using a vortex mixer and a water bath to gently heat if necessary), and allow it to equilibrate for 24-48 hours.

    • Centrifuge the samples and quantify the amount of dissolved drug in the supernatant using a validated analytical method.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations with varying ratios of the oil phase and the Smix (from 9:1 to 1:9).

    • To evaluate the self-emulsifying properties, add a small amount of each formulation to a defined volume of water (e.g., 100 µL of formulation to 10 mL of water) with gentle agitation.

    • Observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).

    • Construct a pseudo-ternary phase diagram for each Smix ratio to identify the region of efficient self-emulsification.

  • Preparation and Characterization of the Drug-Loaded SEDDS:

    • Select an optimized formulation from the self-emulsification region of the phase diagram.

    • Dissolve the this compound derivative in the selected mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing if necessary to obtain a clear, homogenous pre-concentrate.

    • Characterize the drug-loaded SEDDS by determining the droplet size, PDI, and zeta potential of the emulsion formed upon dilution in an aqueous medium.

    • Assess the robustness of the formulation to dilution by varying the volume of the aqueous phase.

    • Evaluate the in vitro dissolution profile of the SEDDS in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

Visualizations

Caption: Mechanism of action of this compound derivatives.

Bioavailability_Enhancement_Workflow Start Poorly Soluble This compound Derivative Strategy Select Bioavailability Enhancement Strategy Start->Strategy Lipid_Formulation Lipid-Based Formulation Strategy->Lipid_Formulation Lipophilic Nature Solid_Dispersion Solid Dispersion Strategy->Solid_Dispersion Improve Dissolution Liposomes Liposomes Lipid_Formulation->Liposomes SEDDS SEDDS Lipid_Formulation->SEDDS SLN Solid Lipid Nanoparticles Lipid_Formulation->SLN Solvent_Evaporation Solvent Evaporation Solid_Dispersion->Solvent_Evaporation Hot_Melt_Extrusion Hot-Melt Extrusion Solid_Dispersion->Hot_Melt_Extrusion Characterization Physicochemical Characterization (Size, PDI, EE%, Dissolution) Liposomes->Characterization SEDDS->Characterization SLN->Characterization Solvent_Evaporation->Characterization Hot_Melt_Extrusion->Characterization In_Vitro In Vitro Evaluation (Cell-based assays) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Pharmacokinetics) In_Vitro->In_Vivo End Enhanced Bioavailability In_Vivo->End

Caption: Experimental workflow for enhancing bioavailability.

References

Technical Support Center: Navigating Batch-to-Batch Variability in Synthetic Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Neopeltolide, ensuring consistency across different batches is paramount for reliable biological evaluation and preclinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during the synthesis of this complex marine natural product.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the overall yield of this compound between different batches. What are the most likely causes?

A1: Batch-to-batch variability in the overall yield of a complex synthesis like that of this compound can stem from multiple factors. The most common culprits include:

  • Reagent Quality and Stoichiometry: Minor impurities in starting materials, reagents, or solvents can have a cascading effect on a multi-step synthesis.[1] Ensure all materials are of the highest purity and that stoichiometry is meticulously controlled, especially for sensitive reactions.

  • Reaction Conditions: Small deviations in temperature, reaction time, or atmosphere (e.g., inertness) can significantly impact reaction outcomes and lead to the formation of side products.[1]

  • Purification Efficiency: Variability in chromatographic separation, including differences in silica gel activity, solvent composition, and column loading, can lead to inconsistent yields and purity of intermediates and the final product.

Q2: The diastereomeric ratio of our synthetic this compound is inconsistent. How can we improve stereoselectivity?

A2: Achieving consistent stereoselectivity is a critical challenge in this compound synthesis. Several key steps, particularly the construction of the tetrahydropyran ring and the macrolactone, involve the formation of multiple stereocenters.[2][3] To improve stereocontrol:

  • Substrate and Reagent Control: The stereochemical outcome of many reactions is dictated by the inherent chirality of the substrate and the nature of the chiral reagents or catalysts used.[1] Ensure the enantiomeric purity of all chiral starting materials and reagents.

  • Reaction Parameter Optimization: Temperature, solvent, and the specific Lewis acid or catalyst used can have a profound impact on the transition state energies leading to different diastereomers. A systematic optimization of these parameters for key stereodefining reactions is recommended.

  • Intermediate Characterization: Carefully analyze the diastereomeric ratio of key intermediates. This can help pinpoint the specific reaction step where variability is being introduced.

Q3: We are struggling with the removal of a persistent impurity in our final this compound product. What purification strategies can we employ?

A3: The purification of the final this compound product can be challenging due to its complex structure and potential for co-eluting impurities. If standard silica gel chromatography is insufficient:

  • Alternative Chromatographic Media: Explore other stationary phases such as reversed-phase silica (C18), alumina, or size-exclusion chromatography.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often the most effective method for separating closely related impurities.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for removing minor impurities and obtaining crystalline material.

Troubleshooting Guides

Issue 1: Low Yield in the Macrolactonization Step

The Yamaguchi and Shiina macrolactonization reactions are commonly employed in the synthesis of this compound.[2][4] Low yields in this critical step are a frequent source of batch-to-batch variability.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete formation of the active ester intermediate. Ensure rigorous drying of the seco-acid, reagents (e.g., 2,4,6-trichlorobenzoyl chloride, DMAP), and solvent (e.g., toluene, THF). Perform the reaction under strictly anhydrous and inert conditions.Increased conversion to the macrolactone.
Decomposition of the seco-acid or macrolactone. Lower the reaction temperature and shorten the reaction time. Use a high-dilution technique to minimize intermolecular side reactions.Reduced formation of byproducts and improved yield of the desired macrolactone.
Impurities in the seco-acid precursor. Purify the seco-acid meticulously before the macrolactonization step. Trace impurities can interfere with the reaction.A cleaner reaction profile with a higher yield of the target macrolactone.
Issue 2: Inconsistent Performance of the Prins Cyclization for Tetrahydropyran Formation

The Prins cyclization is a key strategy for constructing the tetrahydropyran ring of this compound.[2] Its outcome can be sensitive to reaction conditions.

Potential Cause Troubleshooting Action Expected Outcome
Variable Lewis acid activity. Use a freshly opened or titrated Lewis acid (e.g., Sc(OTf)₃, TMSOTf). Consider using a different Lewis acid to screen for improved performance.[3]More consistent reaction times and yields.
Formation of undesired regio- or stereoisomers. Optimize the reaction temperature and solvent. Lowering the temperature often enhances stereoselectivity.Improved diastereomeric ratio of the desired tetrahydropyran product.
Side reactions due to substrate instability. Ensure the aldehyde and homoallylic alcohol coupling partners are pure. Consider slow addition of the Lewis acid to control the reaction rate.Minimized formation of byproducts arising from decomposition or rearrangement.

Experimental Protocols

Protocol 1: Quality Control of Key Reagents

To minimize variability, it is crucial to establish stringent quality control for critical reagents.

Reagent Analytical Method Acceptance Criteria
Solvents (THF, Dichloromethane)Karl Fischer TitrationWater content < 50 ppm
Key Intermediates¹H NMR, ¹³C NMR, HRMSPurity > 98%, spectra consistent with reported data
Organometallic ReagentsTitration (e.g., with N-benzylbenzamide)Concentration within 5% of the stated value
Protocol 2: Standardized Workup Procedure for Sensitive Reactions

Inconsistent workup procedures can lead to product decomposition and variable yields.

  • Quenching: Quench the reaction at the specified temperature by slow addition of a pre-cooled quenching solution (e.g., saturated aqueous NaHCO₃, saturated aqueous NH₄Cl).

  • Extraction: Extract the aqueous layer with a consistent volume and number of portions of the specified organic solvent.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a controlled temperature.

Visualizations

Synthetic_Strategy cluster_fragments Fragment Synthesis cluster_assembly Key Assembly Steps cluster_final Final Product A C1-C8 Fragment C Fragment Coupling A->C B C9-C17 Fragment B->C D Macrolactonization C->D E Side Chain Attachment D->E F This compound E->F

Caption: High-level synthetic strategy for this compound.

Troubleshooting_Workflow start Batch-to-Batch Variability Observed purity Check Reagent & Solvent Purity start->purity conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->conditions analytical Analyze Intermediates by NMR, LC-MS purity->analytical conditions->analytical problem_step Identify Problematic Step analytical->problem_step optimize Optimize Reaction Parameters problem_step->optimize Yield/Purity Issue purification Develop Improved Purification problem_step->purification Impurity Issue end Consistent Synthesis Achieved optimize->end purification->end

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Prins_Cyclization cluster_reactants Reactants aldehyde Aldehyde oxocarbenium Oxocarbenium Ion Intermediate aldehyde->oxocarbenium homoallylic_alcohol Homoallylic Alcohol homoallylic_alcohol->oxocarbenium lewis_acid Lewis Acid (e.g., Sc(OTf)₃) lewis_acid->oxocarbenium cyclization Intramolecular Cyclization oxocarbenium->cyclization product Tetrahydropyran Product cyclization->product

Caption: Simplified mechanism of the Prins cyclization.

References

Validation & Comparative

Neopeltolide Cytotoxicity: A Comparative Analysis with Other Macrolide Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of neopeltolide with other prominent macrolide anticancer agents, namely paclitaxel and epothilone B. The information is curated to assist researchers in evaluating the potential of this compound as a therapeutic candidate. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of this compound, paclitaxel, and epothilone B has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from multiple sources to provide a comparative overview.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Epothilone B IC50 (nM)
A-549Human Lung Adenocarcinoma1.2~27 (120h exposure)[1]~2.5 - 900 (sensitive vs. resistant)[2][3]
NCI/ADR-RESHuman Ovarian Sarcoma (drug-resistant)5.1~230-fold > parental OVCAR-8[4]Data not available
P388Murine Leukemia0.56Data not available1.8[5]
DLD-1Colorectal AdenocarcinomaCytostaticData not available in nMData not available
HCT-116Colorectal CarcinomaPotent activity reported2.46[6]0.8[7]
MCF-7Breast AdenocarcinomaPotent activity reported3500[8]22[9]
PANC-1Pancreatic CarcinomaCytostatic7.3[4]Data not available

Mechanism of Action: this compound's Unique Pathway

This compound exerts its cytotoxic effects through a distinct mechanism of action compared to taxanes (paclitaxel) and epothilones, which target microtubules. This compound has been shown to be a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts mitochondrial function, leading to a decrease in ATP synthesis and the induction of apoptosis (programmed cell death).

Neopeltolide_Mechanism cluster_mitochondrion This compound This compound Complex_III Cytochrome bc1 Complex (Complex III) This compound->Complex_III Inhibits Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP Complex_III->ATP Disrupts Production Apoptosis Apoptosis Complex_III->Apoptosis Induces Cytochrome_c Cytochrome c ATP_Synthase->ATP Produces

This compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate anticancer agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Test compounds (this compound, Paclitaxel, Epothilone B)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Test compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serially diluted compounds as described for the MTT assay.

  • Incubation: Incubate the plates for the desired exposure time.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (Select and grow cancer cell lines) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 3. Compound Preparation (Serial dilutions of test agents) Cell_Seeding->Compound_Prep Treatment 4. Cell Treatment (Add compounds to cells) Cell_Seeding->Treatment Compound_Prep->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay Data_Acquisition 7. Data Acquisition (Read absorbance with microplate reader) Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % viability and IC50 values) Data_Acquisition->Data_Analysis End End Data_Analysis->End

A typical in vitro cytotoxicity assay workflow.

References

A Comparative Guide to the Mechanism of Action of Neopeltolide and Leucascandrolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopeltolide and Leucascandrolide A are structurally related marine macrolides that have garnered significant interest in the scientific community due to their potent antiproliferative and antifungal activities.[1] Both natural products have been shown to inhibit cell growth at nanomolar to subnanomolar concentrations, making them promising candidates for further investigation in drug discovery and development.[1][2][3] This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in understanding their therapeutic potential.

Shared Mechanism of Action: Targeting the Powerhouse of the Cell

Extensive research, including genetic and biochemical studies in yeast and mammalian cells, has unequivocally identified the primary cellular target of both this compound and Leucascandrolide A as the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][4] By inhibiting this crucial enzyme complex, both compounds disrupt the electron flow within the mitochondria, leading to a subsequent inhibition of mitochondrial ATP synthesis .[1][2][5] This disruption of cellular energy production is the molecular basis for their potent antiproliferative effects.[1]

The inhibition of the cytochrome bc1 complex by this compound has been shown to occur at the Qo site of the complex.[2] Given the structural homology and identical mechanism, it is highly probable that Leucascandrolide A also targets the same site.

Quantitative Comparison of Antiproliferative Activity

This compound and a simplified, potent analog of Leucascandrolide A have demonstrated remarkably similar and potent growth-inhibitory (GI50) activities against a panel of human cancer cell lines. The data indicates that both compounds are effective in the sub-nanomolar range, highlighting their exceptional potency.

CompoundA549 (Lung Cancer) GI50 (nM)PC3 (Prostate Cancer) GI50 (nM)HCT116 (Colon Cancer) GI50 (nM)
This compound ~0.3 - 0.5~0.3 - 0.5~0.3 - 0.5
Leucascandrolide A analog ~0.3 - 0.8~0.3 - 0.8~0.3 - 0.8

Data sourced from Ulanovskaya et al., 2008.[1]

The human colon carcinoma cell line, HCT116, was found to be the most sensitive to both compounds.[1] Furthermore, this compound has been shown to inhibit the bovine heart mitochondrial cytochrome bc1 complex with an IC50 value of 2.0 nM .[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and Leucascandrolide A's mechanism of action.

Cell Viability and Proliferation Assay (ATP-Based)

A common method to determine cell viability and the antiproliferative effects of compounds is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.[1]

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound or Leucascandrolide A in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 value using non-linear regression analysis.

Inhibition of Cytochrome bc1 Complex Activity

The activity of the cytochrome bc1 complex can be measured by monitoring the reduction of cytochrome c.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or yeast) using differential centrifugation.

  • Reagent Preparation:

    • Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2.

    • Substrate: A suitable ubiquinol analog, such as decylubiquinol (DBH2), prepared in ethanol.

    • Electron Acceptor: Oxidized cytochrome c in assay buffer.

    • Inhibitors: Prepare stock solutions of this compound, Leucascandrolide A, and a positive control inhibitor (e.g., Antimycin A) in an appropriate solvent like DMSO.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, cytochrome c solution, and the isolated mitochondria.

    • Add the desired concentration of this compound, Leucascandrolide A, or control inhibitor and incubate for a few minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the ubiquinol substrate.

  • Measurement: Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the cytochrome bc1 complex activity.

  • Data Analysis: Calculate the initial rate of the reaction (ΔA550/min). To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

NADH Oxidation Assay in Yeast Mitochondria

This assay measures the overall activity of the mitochondrial electron transport chain by monitoring the oxidation of NADH.

Protocol:

  • Yeast Mitochondria Isolation: Isolate mitochondria from Saccharomyces cerevisiae using enzymatic digestion of the cell wall followed by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, 0.65 M sorbitol, pH 7.0).

  • Assay Procedure:

    • Add the isolated yeast mitochondria to the reaction buffer in a cuvette.

    • Add this compound, Leucascandrolide A, or a vehicle control and incubate for a short period.

    • Initiate the reaction by adding NADH to a final concentration of approximately 0.2 mM.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance corresponds to the rate of NADH oxidation.

  • Data Analysis: Compare the rate of NADH oxidation in the presence of the inhibitors to the vehicle control to determine the percentage of inhibition.

Visualizing the Mechanism and Experimental Workflow

G Signaling Pathway of this compound and Leucascandrolide A cluster_Mitochondrion This compound This compound / Leucascandrolide A Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III Electron_Flow Disrupted Electron Flow Complex_III->Electron_Flow Proton_Gradient Decreased Proton Gradient Electron_Flow->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_Production Inhibition of ATP Synthesis ATP_Synthase->ATP_Production Cell_Proliferation Inhibition of Cell Proliferation ATP_Production->Cell_Proliferation

Caption: Mechanism of action for this compound and Leucascandrolide A.

G Experimental Workflow for Cell Viability Assay Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_48_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate GI50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability and GI50 values.

Conclusion

This compound and Leucascandrolide A are potent antiproliferative agents that share a common mechanism of action: the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain. This leads to a disruption of cellular energy production and subsequent inhibition of cell growth. Their comparable, high potency makes them valuable lead compounds for the development of novel anticancer and antifungal therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these promising marine natural products.

References

Validating Neopeltolide's Strike on Cancer's Powerhouse: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neopeltolide's performance against other mitochondrial inhibitors in cancer cells. We delve into the experimental data and detailed protocols essential for validating its mitochondrial target.

This compound, a macrolide of marine origin, has emerged as a potent anti-cancer agent with a unique mechanism of action targeting the powerhouse of the cell—the mitochondria.[1][2] This guide offers a comparative analysis of this compound's efficacy and outlines the experimental workflows required to rigorously validate its mitochondrial target in cancer cells.

Performance Comparison: this compound vs. Other Mitochondrial Inhibitors

This compound exhibits highly potent cytotoxic and antiproliferative activity against a range of cancer cell lines, with IC50 values in the nanomolar range.[1][2] Its primary mitochondrial target has been identified as the cytochrome bc1 complex (Complex III) of the electron transport chain (ETC), leading to the inhibition of mitochondrial ATP synthesis.[1] A synthetic analogue, 8,9-dehydrothis compound (8,9-DNP), also demonstrates potent cytotoxicity.[3]

Here, we compare the reported inhibitory concentrations (IC50) of this compound and its analogue with other well-characterized mitochondrial inhibitors that target different complexes of the ETC. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundMitochondrial TargetCancer Cell LineIC50 Value
This compound Complex III P388 (Murine Leukemia)0.56 nM [1]
A-549 (Human Lung Adenocarcinoma)1.2 nM [1]
NCI/ADR-RES (Human Ovarian Sarcoma)5.1 nM [1]
MCF-7 (Human Breast Cancer)<25 nM [4]
HCT-116 (Human Colorectal Carcinoma)<25 nM [4]
8,9-Dehydrothis compound Complex III PANC-1 (Human Pancreatic Adenocarcinoma)Potent cytotoxicity observed[3]
A549 (Human Lung Adenocarcinoma)Potent cytotoxicity observed[3]
Rotenone Complex I LoVo (Human Colon Cancer)~100 µg/mL (significant inhibition)[5]
SW480 (Human Colon Cancer)~100 µg/mL (significant inhibition)[5]
MCF-7 (Human Breast Cancer)Selective activity with IC50 = 5.72 µM for an ethoxy derivative[6]
A549 (Human Lung Carcinoma)Selective activity with IC50 = 0.11 µM for an alkene derivative[6]
HCT116 (Human Colorectal Cancer)Selective activity with IC50 = 8.86 µM for a carbamate derivative[6]
Antimycin A Complex III A549 (Human Lung Cancer)Significant inhibition at 2-100 µM[7]
PC-9/GR (Gefitinib-resistant Lung Cancer)~35% proliferation inhibition at 5 µM[8]
CAL 27 (Oral Cancer)Higher antiproliferation than in normal cells[9]
Ca9-22 (Oral Cancer)Higher antiproliferation than in normal cells[9]
Oligomycin A Complex V (ATP Synthase) MCF7 (Human Breast Cancer)~100 nM (mammosphere formation)[10]
MDA-MB-231 (Human Breast Cancer)~5-10 µM (mammosphere formation)[10]
H1299 (Human Lung Cancer)Complete OXPHOS inhibition at 100 ng/mL[11]

Experimental Protocols for Mitochondrial Target Validation

Validating that a compound's anti-cancer effects are a direct consequence of its interaction with a mitochondrial target requires a series of robust experiments. Here, we provide detailed methodologies for key assays.

Assessment of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.

Objective: To determine the impact of this compound on mitochondrial respiration.

Protocol:

  • Cell Culture: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, a vehicle control, and positive controls (e.g., Rotenone, Antimycin A, Oligomycin) for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[12]

  • Seahorse XF Analyzer: Load the sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds: oligomycin, FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A.[13][14]

  • Measurement: Place the cell culture plate in the Seahorse XF Analyzer to measure OCR in real-time as the compounds are sequentially injected.[13]

  • Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters upon this compound treatment would indicate mitochondrial inhibition.

Measurement of Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay)

The JC-1 assay is a fluorescent method used to quantify changes in mitochondrial membrane potential, a key indicator of mitochondrial health.

Objective: To quantify the effect of this compound on mitochondrial membrane potential.

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and treat with varying concentrations of this compound, a vehicle control, and a positive control (e.g., FCCP) for the desired time.[12]

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium). Remove the treatment media and add the JC-1 working solution to each well.[12]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.[12][15]

  • Washing: Gently wash the cells with an assay buffer to remove the JC-1 solution.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm emission with ~535 nm excitation). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~525 nm emission with ~485 nm excitation).[12][15]

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[12]

Confirmation of Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA is a powerful biophysical technique to confirm the direct binding of a compound to its intended target protein within intact cells.

Objective: To provide direct evidence of this compound binding to Complex III in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Complex III protein remaining at each temperature using techniques like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized Complex III, providing direct evidence of target engagement.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Mitochondrial Electron Transport Chain and Inhibitor Targets cluster_ETC Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ComplexV Complex V (ATP Synthase) ComplexIV->ComplexV H+ gradient ATP ATP ComplexV->ATP produces Rotenone Rotenone Rotenone->ComplexI AntimycinA Antimycin A AntimycinA->ComplexIII This compound This compound This compound->ComplexIII Oligomycin Oligomycin Oligomycin->ComplexV

Caption: Inhibition sites of this compound and other common mitochondrial inhibitors on the ETC.

Workflow for Validating Mitochondrial Target of this compound arrow arrow start Start: Treat Cancer Cells with this compound seahorse Seahorse XF Assay (Measure OCR) start->seahorse jc1 JC-1 Assay (Measure ΔΨm) start->jc1 cetsa CETSA (Confirm Target Engagement) start->cetsa analysis Data Analysis and Conclusion seahorse->analysis jc1->analysis cetsa->analysis Logical Relationship of Target Validation This compound This compound Treatment Target_Engagement Direct Binding to Complex III (CETSA) This compound->Target_Engagement causes Mito_Inhibition Mitochondrial Inhibition OCR_Decrease Decreased OCR Mito_Inhibition->OCR_Decrease Membrane_Depolarization ΔΨm Depolarization Mito_Inhibition->Membrane_Depolarization ATP_Depletion ATP Depletion OCR_Decrease->ATP_Depletion Membrane_Depolarization->ATP_Depletion Cell_Death Cancer Cell Death ATP_Depletion->Cell_Death Target_Engagement->Mito_Inhibition leads to

References

A Comparative Analysis of Total Synthesis Routes for the Potent Marine Macrolide Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals, offering a side-by-side comparison of key synthetic strategies, quantitative performance data, and experimental protocols for the total synthesis of the promising anti-cancer agent, Neopeltolide.

This compound, a 14-membered macrolide isolated from a deep-sea sponge of the Neopeltidae family, has garnered significant attention in the scientific community due to its potent antiproliferative and antifungal activities.[1][2] Its complex architecture, featuring a stereochemically rich tetrahydropyran ring embedded within the macrolactone core and an oxazole-containing side chain, has made it a challenging and attractive target for total synthesis.[1][3] The initial structural assignment of this compound was later revised based on the crucial contributions from total synthesis efforts by the Panek and Scheidt groups.[4][5] Since these initial reports, numerous research groups have developed innovative and diverse strategies to construct this intricate molecule, providing a rich landscape for comparative analysis.[1][6]

This guide presents a comparative analysis of several prominent total synthesis routes to (+)-Neopeltolide, focusing on key performance metrics, the strategic approaches to the construction of the core structural motifs, and detailed experimental protocols for pivotal chemical transformations.

Comparative Performance of this compound Total Syntheses

The efficiency and elegance of a total synthesis are often measured by metrics such as the overall yield and the number of steps in the longest linear sequence. The following table summarizes these key quantitative data for several notable total syntheses of this compound, highlighting the diverse strategies employed for the construction of the tetrahydropyran (THP) ring and for the crucial macrocyclization step.

Research Group Longest Linear Sequence (Steps) Overall Yield (%) Key Strategy for THP Ring Construction Key Strategy for Macrocyclization
Panek (2007)191.3Diastereoselective [4+2] AnnulationYamaguchi Macrolactonization
Scheidt (2008)16Not explicitly statedIntramolecular Prins-type CyclizationIntramolecular Prins-type Cyclization
Lee (2008)15Not explicitly statedIntramolecular Prins MacrocyclizationIntramolecular Prins Macrocyclization
Roulland (2009)166.2Ru-catalyzed tandem alkyne-enal coupling/oxa-Michael additionYamaguchi Macrolactonization
Fuwa (2010)13Not explicitly statedRing-Closing Metathesis (RCM)Ring-Closing Metathesis (RCM)
Gurjar (2011)212.1Hetero-Diels-Alder ReactionYamaguchi Macrolactonization
Ghosh (2013)258.3Hetero-Diels-Alder ReactionYamaguchi Macrolactonization
Floreancig (Formal)13Not explicitly statedDDQ-mediated Intramolecular Prins CyclizationNot applicable (Formal Synthesis)
Kozmin (Racemic)15Not explicitly statedDesymmetrizing Prins CyclizationYamaguchi Macrolactonization

Strategic Approaches to Key Structural Motifs

The primary challenges in the total synthesis of this compound lie in the stereoselective construction of the tetrahydropyran ring and the efficient formation of the 14-membered macrolactone. The various successful syntheses have showcased a range of elegant solutions to these problems.

Tetrahydropyran Ring Synthesis

The stereocontrolled synthesis of the 2,4,6-trisubstituted tetrahydropyran ring is a cornerstone of any this compound synthesis. The following diagram illustrates some of the key disconnection approaches employed.

G Key Strategies for Tetrahydropyran Ring Construction This compound This compound Core Prins Prins Cyclization (Scheidt, Lee, Kozmin) This compound->Prins HDA Hetero-Diels-Alder (Gurjar, Ghosh) This compound->HDA RCM Ring-Closing Metathesis (Fuwa) This compound->RCM Annulation [4+2] Annulation (Panek) This compound->Annulation

Key strategies for tetrahydropyran ring synthesis.
  • Prins-type Cyclizations: The Scheidt and Lee groups pioneered the use of an intramolecular Prins-type cyclization to forge the tetrahydropyran ring and the macrolide core simultaneously in a highly convergent fashion.[4][7] This was achieved through a Lewis acid-catalyzed reaction of a dioxinone with an aldehyde.[4] The Kozmin group employed a desymmetrizing Prins cyclization in their racemic synthesis.[1]

  • Hetero-Diels-Alder Reaction: The Gurjar and Ghosh groups utilized a hetero-Diels-Alder reaction to construct the tetrahydropyran ring.[4] This powerful cycloaddition strategy allows for the efficient and stereoselective formation of the cyclic ether from a diene and an aldehyde.

  • Ring-Closing Metathesis (RCM): The Fuwa group developed a concise route featuring a ring-closing metathesis of a diene precursor using a Grubbs catalyst to form the tetrahydropyran ring.[8]

  • [4+2] Annulation: The Panek group's initial synthesis employed a diastereoselective [4+2] annulation of a chiral allylsilane with an aldehyde to construct the dihydropyran precursor to the final tetrahydropyran ring.

Macrocyclization

The formation of the 14-membered macrolactone is another critical step in the synthesis. The following diagram outlines the common strategies for this transformation.

G Key Strategies for Macrocyclization Seco_Acid Seco-Acid Precursor Yamaguchi Yamaguchi Macrolactonization (Panek, Gurjar, Ghosh) Seco_Acid->Yamaguchi Prins_Macro Intramolecular Prins Macrocyclization (Scheidt, Lee) Seco_Acid->Prins_Macro RCM_Macro Ring-Closing Metathesis (Fuwa) Seco_Acid->RCM_Macro

Common strategies for the macrocyclization step.
  • Yamaguchi Macrolactonization: This is one of the most widely used methods for the formation of the macrolactone ring in the synthesis of this compound, employed by the Panek, Gurjar, and Ghosh groups, among others.[4] It involves the reaction of the seco-acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by treatment with DMAP.

  • Intramolecular Prins-type Macrocyclization: As mentioned earlier, the Scheidt and Lee syntheses feature a remarkable intramolecular Prins-type reaction that concurrently forms the tetrahydropyran ring and the macrocycle.[4][7]

  • Ring-Closing Metathesis (RCM): The Fuwa synthesis also utilizes RCM for the macrocyclization step, demonstrating the versatility of this reaction in forming large rings.[8]

Experimental Protocols for Key Reactions

The following are representative experimental protocols for some of the key transformations discussed in the comparative analysis. These protocols are adapted from the original research publications and their supporting information.

Scheidt Group: Intramolecular Prins-type Macrocyclization[3]

To a solution of the acyclic aldehyde precursor (1.0 equiv) in anhydrous acetonitrile (0.005 M) at room temperature is added powdered 4 Å molecular sieves and CaSO₄. The mixture is stirred for 30 minutes before the addition of Sc(OTf)₃ (0.1 equiv). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tricyclic macrolactone.

Gurjar Group: Hetero-Diels-Alder Reaction

A solution of the aldehyde (1.0 equiv) and the Danishefsky-type diene (1.5 equiv) in anhydrous toluene (0.1 M) is cooled to -78 °C. To this solution is added a solution of Eu(fod)₃ (0.1 equiv) in toluene. The reaction mixture is stirred at -78 °C for the specified time and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Panek Group: Yamaguchi Macrolactonization[4]

To a solution of the seco-acid (1.0 equiv) in anhydrous THF (0.05 M) is added triethylamine (4.0 equiv). The solution is stirred at room temperature for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added. The resulting mixture is stirred for 2 hours at room temperature. The reaction mixture is then diluted with a large volume of anhydrous toluene and added dropwise via a syringe pump over several hours to a solution of 4-dimethylaminopyridine (DMAP) (7.0 equiv) in toluene at 80 °C. The reaction is stirred at 80 °C for an additional hour after the addition is complete. The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel.

Fuwa Group: Ring-Closing Metathesis[8]

To a solution of the diene precursor (1.0 equiv) in degassed dichloromethane (0.002 M) is added Grubbs' second-generation catalyst (0.1 equiv). The reaction mixture is stirred at room temperature under an argon atmosphere and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrocyclic product.

Conclusion

The total synthesis of this compound has served as a fertile ground for the development and application of novel synthetic strategies. The diverse approaches highlighted in this guide, from convergent Prins-type macrocyclizations to elegant ring-closing metathesis and hetero-Diels-Alder reactions, underscore the creativity and ingenuity of synthetic organic chemists. For researchers in drug development, these synthetic routes not only provide access to the natural product for further biological evaluation but also open avenues for the creation of novel analogs with potentially improved therapeutic properties. The continued exploration of new synthetic pathways will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this potent marine macrolide and pave the way for the development of next-generation anticancer agents.

References

Efficacy of Neopeltolide in p53-mutated vs. Wild-Type Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Neopeltolide, a marine-derived macrolide, in cancer cell lines with differing p53 status. The data presented herein is intended to inform preclinical research and drug development efforts by offering a clear, evidence-based overview of this compound's activity, alongside comparisons with established chemotherapeutic agents.

Abstract

This compound, a potent natural product isolated from a deep-water sponge, has demonstrated significant anticancer properties. Its mechanism of action is primarily attributed to the inhibition of the mitochondrial cytochrome bc1 complex, leading to a reduction in ATP synthesis. Notably, the efficacy of this compound appears to be influenced by the mutational status of the tumor suppressor protein p53. This guide summarizes the differential effects of this compound on cell viability, apoptosis, and cell cycle progression in p53-wild-type versus p53-mutated or null cancer cell lines, providing a comparative analysis with the conventional chemotherapeutic drugs, Doxorubicin and Etoposide.

Data Presentation

Table 1: Comparative Cytotoxicity (GI50/IC50) of this compound and Alternative Drugs

The following table summarizes the half-maximal inhibitory concentrations (GI50 for this compound, IC50 for Doxorubicin and Etoposide) in HCT-116 human colon carcinoma cells, a well-established model for studying p53-dependent cellular responses to anticancer agents.

CompoundCell Linep53 StatusGI50/IC50 (nM)Reference
This compound HCT-116Wild-Type (p53+/+)9.9[Cui et al., 2012][1]
HCT-116Knockout (p53-/-)>100[Cui et al., 2012][1]
Doxorubicin HCT-116Wild-Type (p53+/+)380[Arango et al., 2004][2]
HCT-116E6 (p53 inactive)770[Arango et al., 2004][2]
Etoposide HCT-116Wild-Type (p53+/+)10,000 (approx.)[O'Brate et al., 2022][3]
HCT-116Null (p53-/-)More resistant[O'Brate et al., 2022][3]

Note: The data indicates that this compound is significantly more potent in p53-wild-type HCT-116 cells compared to their p53-knockout counterparts. A similar, though less pronounced, trend is observed for Doxorubicin and Etoposide, highlighting the role of functional p53 in mediating the cytotoxic effects of these agents.

Table 2: Comparative Effects on Apoptosis and Cell Cycle
CompoundCell Linep53 StatusApoptosisCell Cycle ArrestReference
Doxorubicin HCT-116Wild-Type (p53+/+)IncreasedG2/M arrest[Arango et al., 2004][2]
HCT-116E6 (p53 inactive)DecreasedLess pronounced G2/M arrest[Arango et al., 2004][2]
Etoposide HCT-116Wild-Type (p53+/+)IncreasedG2/M arrest[O'Brate et al., 2022][3]
HCT-116Null (p53-/-)DecreasedG2/M arrest[O'Brate et al., 2022][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate HCT-116 p53+/+ and p53-/- cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, or Etoposide for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50/IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed HCT-116 p53+/+ and p53-/- cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat HCT-116 p53+/+ and p53-/- cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Neopeltolide_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Cell Cyt_bc1 Cytochrome bc1 Complex Mitochondria->Cyt_bc1 ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Inhibits Electron Transport Chain ATP ATP ATP_Synthase->ATP Reduces Production p53_wt Wild-Type p53 ATP->p53_wt Cellular Stress Signal p53_mut Mutant/Null p53 ATP->p53_mut Cellular Stress Signal Apoptosis Apoptosis (Cytotoxic Effect) p53_wt->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (Cytostatic Effect) p53_mut->Cell_Cycle_Arrest Leads to

Caption: this compound's proposed signaling pathway.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis HCT116_wt HCT-116 p53+/+ Treatment This compound Doxorubicin Etoposide HCT116_wt->Treatment HCT116_ko HCT-116 p53-/- HCT116_ko->Treatment MTT MTT Assay (Viability) Treatment->MTT AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV PI_stain PI Staining (Cell Cycle) Treatment->PI_stain Analysis GI50/IC50 Calculation Apoptosis Percentage Cell Cycle Distribution MTT->Analysis AnnexinV->Analysis PI_stain->Analysis

Caption: Workflow for assessing drug efficacy.

Logical_Relationship p53_status p53 Status wt_p53 Wild-Type p53 p53_status->wt_p53 Functional mut_p53 Mutant/Null p53 p53_status->mut_p53 Non-functional high_efficacy Higher Efficacy (Cytotoxic) wt_p53->high_efficacy Leads to low_efficacy Lower Efficacy (Cytostatic) mut_p53->low_efficacy Leads to

Caption: p53 status and this compound efficacy.

Conclusion

The available data strongly suggests that the efficacy of this compound is significantly enhanced in cancer cells harboring wild-type p53. This p53-dependent cytotoxicity, coupled with its high potency, positions this compound as a promising candidate for further investigation, particularly for tumors that retain functional p53. In contrast, its cytostatic effect in p53-mutated cells suggests a different therapeutic potential, possibly in combination with other agents that can induce apoptosis through p53-independent pathways. The comparative analysis with Doxorubicin and Etoposide further underscores the importance of p53 status in determining the cellular response to a broad range of anticancer drugs. Further studies are warranted to elucidate the precise molecular mechanisms underlying the differential effects of this compound and to explore its therapeutic potential in a wider range of cancer models.

References

Unraveling Neopeltolide's Efficacy in Multi-Drug Resistant Cancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of cross-resistance studies reveals the marine-derived macrolide, Neopeltolide, maintains significant potency against multi-drug resistant (MDR) cancer cells, although some degree of cross-resistance is observed. This guide provides a detailed comparison of this compound's performance against various cancer cell lines, delves into its mechanism of action, and outlines the experimental protocols used to assess its efficacy, offering valuable insights for researchers and drug development professionals in oncology.

Quantitative Analysis of this compound's Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. However, its efficacy varies between drug-sensitive and multi-drug resistant strains. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a clear comparison of its activity.

Cell LineCancer TypeResistance PhenotypeThis compound IC50 (nM)Reference CompoundReference Compound IC50Resistance Factor (this compound)
P388Murine LeukemiaSensitive0.56---
A549Human Lung AdenocarcinomaSensitive1.2---
NCI/ADR-RESHuman Ovarian SarcomaMulti-drug resistant (P-glycoprotein overexpressing)5.1Doxorubicin>500-fold vs. parental~4.25 vs. A549
OVCAR-8Human Ovarian AdenocarcinomaSensitive (Parental line of NCI/ADR-RES)Data not availableDoxorubicinSensitive-

Note: The resistance factor for NCI/ADR-RES to this compound is calculated relative to the A549 cell line due to the unavailability of a specific IC50 value for the parental OVCAR-8 cell line in the reviewed literature.

The data indicates that while this compound's potency is slightly diminished in the P-glycoprotein-overexpressing NCI/ADR-RES cell line, it remains highly active in the low nanomolar range. This contrasts sharply with the profound resistance of this cell line to conventional chemotherapeutics like doxorubicin, suggesting that this compound may be less susceptible to efflux by P-glycoprotein.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This disruption of mitochondrial respiration leads to a significant decrease in cellular ATP production, ultimately triggering cell death.

Neopeltolide_Mechanism_of_Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Complex_III Cytochrome bc1 Complex (Complex III) This compound->Complex_III Inhibits ETC Electron Transport Chain Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Complex_III->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP Produces Cell_Death Cell Death ATP->Cell_Death Depletion leads to MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Drugs Add Serial Dilutions of this compound Incubate_Overnight->Add_Drugs Incubate_48_72h Incubate for 48-72h Add_Drugs->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End Cross_Resistance_Logic Resistant_Line MDR Cell Line (e.g., NCI/ADR-RES) Cytotoxicity_Assay1 Determine IC50 of this compound in Resistant Line (IC50_R) Resistant_Line->Cytotoxicity_Assay1 Sensitive_Line Sensitive Parental Cell Line (e.g., OVCAR-8) Cytotoxicity_Assay2 Determine IC50 of this compound in Sensitive Line (IC50_S) Sensitive_Line->Cytotoxicity_Assay2 Calculate_RF Calculate Resistance Factor (RF) RF = IC50_R / IC50_S Cytotoxicity_Assay1->Calculate_RF Cytotoxicity_Assay2->Calculate_RF Interpret_RF Interpret Results Calculate_RF->Interpret_RF

A Comparative Analysis of the Antifungal Efficacy of Neopeltolide and Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 14, 2025 – A comprehensive review of available data highlights the potent antifungal activity of Neopeltolide, a marine-derived macrolide, presenting it as a promising candidate for further investigation in the development of novel antifungal therapies. This guide provides a detailed comparison of this compound's efficacy against that of established commercial antifungals, including fluconazole, amphotericin B, and caspofungin, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates significant in vitro activity against the opportunistic fungal pathogen Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.625 µg/mL.[1][2] Its unique mechanism of action, targeting the mitochondrial cytochrome bc1 complex to inhibit ATP synthesis, distinguishes it from current antifungal classes and suggests a potential role in overcoming existing resistance mechanisms.[1][2] This guide summarizes the available quantitative data, outlines the experimental protocols for antifungal susceptibility testing, and provides visual representations of the respective mechanisms of action to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.

Comparative Antifungal Activity

The in vitro efficacy of this compound has been primarily documented against Candida albicans. To provide a clear comparison, the following table summarizes the MIC values of this compound and leading commercial antifungals against this key pathogen.

Antifungal AgentMechanism of Action ClassReported MIC Range against Candida albicans (µg/mL)
This compound Mitochondrial bc1 Complex Inhibitor0.625[1][2]
Fluconazole Azole0.25 - >64
Amphotericin B Polyene0.125 - 2.0
Caspofungin Echinocandin0.015 - 1.0

Note: The MIC values for commercial antifungals are compiled from various studies and represent a range of reported values. Direct comparative studies of this compound against a broader spectrum of fungal pathogens are limited.

Mechanisms of Action: A Visual Comparison

Understanding the distinct mechanisms by which these antifungal agents exert their effects is crucial for drug development and combination therapy strategies.

This compound: Inhibition of Mitochondrial Respiration

This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Neopeltolide_Pathway This compound's Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Generation ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Complex_III Inhibits

Caption: this compound inhibits the Cytochrome bc1 complex.

Commercial Antifungals: Targeting the Cell Membrane and Wall

Commercial antifungals primarily target the fungal cell membrane's integrity by interfering with ergosterol synthesis or directly binding to ergosterol, or by disrupting the synthesis of the cell wall.

Commercial_Antifungals_Pathway Commercial Antifungals' Mechanisms of Action cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Maintains Glucan_Synthase β-(1,3)-D-Glucan Synthase Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Maintains Fluconazole Fluconazole (Azole) Fluconazole->Ergosterol_Pathway Inhibits Amphotericin_B Amphotericin B (Polyene) Amphotericin_B->Ergosterol Binds to & Forms Pores Caspofungin Caspofungin (Echinocandin) Caspofungin->Glucan_Synthase Inhibits

Caption: Mechanisms of commercial antifungals.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for broth microdilution is a widely accepted standard.

CLSI M27-A3 Broth Microdilution Method (Abbreviated)

This protocol outlines the key steps for determining the MIC of an antifungal agent against yeast.

CLSI_M27_A3_Workflow CLSI M27-A3 Broth Microdilution Workflow A Prepare Antifungal Stock Solution B Perform Serial Dilutions in 96-well Microtiter Plate A->B D Inoculate Microtiter Plate Wells B->D C Prepare Standardized Fungal Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 24-48 hours D->E F Visually Read and Record MIC (Lowest concentration with significant growth inhibition) E->F

Caption: Workflow for CLSI M27-A3 MIC determination.

1. Preparation of Antifungal Agent:

  • The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium within a 96-well microtiter plate.

2. Inoculum Preparation:

  • The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.

  • The plate is incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well. For azoles, this is often a ≥50% reduction in turbidity, while for other agents, it is the lowest concentration with no visible growth.

Conclusion and Future Directions

This compound exhibits potent antifungal activity against Candida albicans, with a mechanism of action that is distinct from commercially available antifungals. This unique mode of action presents an opportunity to develop a new class of antifungal drugs that could be effective against resistant strains. Further research is warranted to explore the full antifungal spectrum of this compound and its efficacy in in vivo models. The data presented in this guide provides a foundation for these future investigations and underscores the potential of this compound as a valuable lead compound in the fight against fungal infections.

References

Navigating the Preclinical Path of Neopeltolide: A Guide to its In Vivo Potential Despite a Lack of Animal Model Data

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potent in vitro anticancer activity of Neopeltolide and its derivatives, outlining a roadmap for future in vivo efficacy studies in animal models.

Executive Summary

This compound, a marine-derived macrolide, and its synthetic derivatives have demonstrated remarkable potency against a range of cancer cell lines in vitro, with IC50 values in the nanomolar range.[1] The primary mechanism of action for this class of compounds is the inhibition of mitochondrial respiration, specifically targeting the cytochrome bc1 complex (Complex III) of the electron transport chain, leading to a significant reduction in ATP synthesis.[1] Despite this promising preclinical profile, a notable gap exists in the scientific literature regarding the in vivo efficacy of this compound derivatives in animal models. This guide provides a comprehensive overview of the available in vitro data, delves into the mechanism of action, and presents a detailed, standardized experimental protocol for conducting future in vivo studies to bridge this critical knowledge gap.

In Vitro Anticancer Activity of this compound and its Derivatives

This compound and its analogues have shown potent cytotoxic and cytostatic effects across various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, highlighting the nanomolar efficacy of these compounds.

Compound/DerivativeCell LineCancer TypeIC50 (nM)
This compound A549Human Lung Adenocarcinoma0.68 - 1.2
NCI/ADR-RESHuman Ovarian Sarcoma5.1
P388Murine Leukemia0.56
MCF-7Human Breast Adenocarcinoma-
HCT-116Human Colorectal Carcinoma-
PANC-1Human Pancreatic Carcinoma-
8,9-Dehydrothis compound --Potent Analogue
This compound-AMCA A549Human Lung Adenocarcinoma1500
This compound-BODIPY A549Human Lung Adenocarcinoma63

Data compiled from multiple sources.[1][2]

Mechanism of Action: Targeting Mitochondrial Respiration

The primary anticancer mechanism of this compound is the disruption of cellular energy metabolism through the inhibition of the mitochondrial electron transport chain (mETC).[1] Specifically, this compound targets the cytochrome bc1 complex (Complex III), a critical component of the mETC.[1] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the proton pumping activity of Complex III and consequently, the synthesis of ATP.[1] The resulting energy depletion can trigger downstream apoptotic pathways and inhibit cell proliferation.

Neopeltolide_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates This compound This compound This compound->Complex_III Inhibits Experimental_Workflow start Start cell_culture A549 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (this compound Derivative vs. Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring end_of_study End of Study (Tumor size limit or defined endpoint) monitoring->end_of_study data_analysis Data Analysis (TGI, Survival, IHC) end_of_study->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Neopeltolide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a potent cytotoxic and antifungal agent, neopeltolide is a compound of significant interest in cancer research and drug development.[1][2][3][4] Its unique marine origin and complex structure underscore the need for meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.[1][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for managing hazardous pharmaceutical waste.

I. This compound: Chemical and Safety Data

PropertyValueSource
Molecular Formula C₃₁H₄₆N₂O₉[2]
Molecular Weight 590.7 g/mol [1][5]
Appearance Colorless oil[1][5]
Bioactivity Potent inhibitor of tumor cell proliferation (in vitro) at nanomolar concentrations.[1][2][3] Antifungal agent against Candida albicans.[1][2][4][1][2][3][4]
Mechanism of Action Inhibits the cytochrome bc₁ complex, thereby inhibiting mitochondrial ATP synthesis.[4][5]
Toxicity Highly cytotoxic.[1][4] May act as a cytostatic agent depending on the dose.[1][1][4]
Solubility Water solubility has not been reported.[1][5] Purified using reversed-phase HPLC, suggesting some solubility in organic solvents.[2][1][2][5]
Log P (Computed) 4.7[1][5]

II. Experimental Protocols: Safe Disposal of this compound Waste

Given its high cytotoxicity, this compound waste must be treated as hazardous, antineoplastic (chemotherapeutic) waste.[6] The following protocols are based on general guidelines for the disposal of potent pharmaceuticals and chemical waste.

A. Waste Segregation and Collection

  • Designated Waste Containers: All waste contaminated with this compound must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers. These containers should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Types of Waste:

    • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers, as well as contaminated labware (e.g., pipette tips, vials, and culture plates).

    • Liquid Waste: Encompasses unused this compound solutions, contaminated solvents, and aqueous solutions from experimental procedures. Do not mix incompatible waste streams.

    • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as cytotoxic waste.

B. Decontamination of Labware

For reusable labware, a validated decontamination procedure should be followed. This may involve soaking the labware in a chemical solution known to degrade similar macrolide compounds, followed by thorough rinsing. The rinsate must be collected as hazardous liquid waste.

C. Disposal Procedure

  • On-site Accumulation: Store sealed hazardous waste containers in a designated, secure satellite accumulation area away from general lab traffic.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste management company.[7] The primary recommended method of disposal for cytotoxic and antineoplastic agents is high-temperature incineration.[6][8]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound waste down the drain.[6][9] This is strictly prohibited for hazardous pharmaceutical waste to prevent contamination of water systems.[6][9]

    • DO NOT mix this compound waste with general laboratory or municipal trash.

    • DO NOT attempt to neutralize this compound with bleach or other strong oxidizing agents without a validated protocol, as this could produce unknown hazardous byproducts.

III. Visualizing Disposal and Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

Neopeltolide_Disposal_Workflow start This compound Use in Lab waste_gen Waste Generation (Solid, Liquid, Sharps) start->waste_gen segregate Segregate at Point of Generation waste_gen->segregate solid_container Labeled Cytotoxic Solid Waste Container segregate->solid_container Solids & PPE liquid_container Labeled Cytotoxic Liquid Waste Container segregate->liquid_container Liquids sharps_container Labeled Cytotoxic Sharps Container segregate->sharps_container Sharps storage Secure Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup by Licensed Hazardous Waste Vendor storage->pickup disposal High-Temperature Incineration pickup->disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

Neopeltolide_Risk_Assessment identify_hazards Identify Hazards: - High Cytotoxicity - Antineoplastic Properties - Unknown Long-Term Effects assess_risks Assess Risks: - Inhalation - Dermal Contact - Ingestion - Environmental Release identify_hazards->assess_risks leads to control_measures Implement Controls: - Fume Hood Use - Appropriate PPE - Restricted Access - Spill Kit Availability assess_risks->control_measures requires review_procedures Review & Document: - Standard Operating Procedures (SOPs) - Training Records - Waste Manifests control_measures->review_procedures necessitates

Caption: Key logical steps in the risk assessment for handling this compound.

By adhering to these rigorous disposal procedures, research institutions can ensure a safe working environment for their personnel and maintain environmental stewardship while advancing critical scientific discovery.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Neopeltolide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Neopeltolide. Strict adherence to these protocols is mandatory to mitigate risks associated with this potent cytotoxic compound.

This compound, a marine-derived macrolide, is a highly cytotoxic agent and a potent inhibitor of tumor cell proliferation.[1] Due to its inherent toxicity, it must be handled with extreme caution, following established protocols for cytotoxic compounds to prevent occupational exposure.[2][3][4] The primary routes of exposure are inhalation of aerosols or dust, skin absorption, and ingestion.[2][3]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following personal protective equipment. All PPE should be disposable and removed before leaving the designated handling area.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions or airborne particles.
Respiratory Protection A fit-tested N95 respirator or higher.Required when handling the solid compound or when there is a risk of aerosol generation.

Operational Plan: From Receipt to Use

A designated area for handling cytotoxic compounds, equipped with a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, is required.[2]

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear single gloves and a lab coat when unpacking.

  • If the primary container is compromised, treat it as a spill (see Spill Management protocol).

  • Verify the container label and log the compound into the chemical inventory.

2. Storage:

  • Store this compound in a clearly labeled, sealed, and leak-proof container.

  • The storage area should be a designated, secure, and well-ventilated location, separate from other non-hazardous chemicals.

  • Access to the storage area should be restricted to authorized personnel.

3. Preparation of Solutions (to be performed in a BSC or fume hood):

  • Don all required PPE as specified in the table above.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.

  • When handling the solid compound, use techniques to minimize dust generation.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation.

  • Prepare solutions in the smallest feasible quantities for immediate use to minimize waste.

  • Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.

4. Experimental Use:

  • All manipulations of this compound, including cell culture treatment, should be performed in a designated cytotoxic handling area.

  • Transport solutions in sealed, secondary containers to prevent spills.

Disposal Plan: Managing Cytotoxic Waste

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials must be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This is often a yellow bin or a bag with the cytotoxic symbol.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste." Do not pour this compound waste down the drain.

2. Container Management:

  • Waste containers should be kept closed when not in use.

  • Do not overfill waste containers.

  • Handle waste containers with appropriate PPE.

3. Final Disposal:

  • Cytotoxic waste must be disposed of through the institution's hazardous waste management program, typically via incineration.

Spill Management

In the event of a spill, immediate action is required to contain the contamination and protect personnel. A cytotoxic spill kit must be readily available in the handling area.

1. Immediate Actions:

  • Alert others in the area and restrict access.

  • If the spill is on a person, immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek medical attention.[2]

2. Spill Cleanup (to be performed by trained personnel wearing full PPE):

  • For small spills (<5 mL or 5 g), gently cover with absorbent pads from the spill kit.

  • For larger spills, contain the spill using absorbent materials. For powders, gently cover with a damp cloth to avoid aerosolization.[2]

  • Work from the outer edge of the spill towards the center.

  • Place all contaminated materials into the cytotoxic waste container.

  • Clean the spill area with a detergent solution, followed by a disinfectant.

  • Dispose of all cleanup materials as cytotoxic waste.

  • Document the spill and report it to the appropriate safety officer.

Workflow for Safe Handling and Disposal of this compound

Neopeltolide_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_spill Spill Management receive Receiving and Unpacking (Inspect for damage) storage Secure Storage (Designated, ventilated area) receive->storage prep Solution Preparation (In BSC/Fume Hood with full PPE) storage->prep experiment Experimental Use (Designated area) prep->experiment spill Spill Occurs prep->spill Potential Spill sharps Cytotoxic Sharps (Puncture-resistant container) experiment->sharps solid Contaminated Solid Waste (Labeled cytotoxic waste bin) experiment->solid liquid Contaminated Liquid Waste (Sealed, labeled container) experiment->liquid final_disposal Hazardous Waste Pickup (Incineration) sharps->final_disposal solid->final_disposal liquid->final_disposal contain Contain Spill & Alert Others spill->contain cleanup Clean with Spill Kit (Full PPE) contain->cleanup spill_disposal Dispose of Cleanup Materials (As cytotoxic waste) cleanup->spill_disposal spill_disposal->final_disposal

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.